molecular formula C66H97N12O24P B8220887 EPQpYEEIPIYL

EPQpYEEIPIYL

Katalognummer: B8220887
Molekulargewicht: 1473.5 g/mol
InChI-Schlüssel: DLNQPUNIZRZGQD-VBIHGRSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EPQpYEEIPIYL is a useful research compound. Its molecular formula is C66H97N12O24P and its molecular weight is 1473.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H97N12O24P/c1-7-35(5)54(63(94)73-46(32-37-13-17-39(79)18-14-37)60(91)74-47(66(97)98)31-34(3)4)75-62(93)49-12-10-30-78(49)65(96)55(36(6)8-2)76-58(89)44(24-28-53(85)86)69-56(87)43(23-27-52(83)84)70-59(90)45(33-38-15-19-40(20-16-38)102-103(99,100)101)72-57(88)42(22-25-50(68)80)71-61(92)48-11-9-29-77(48)64(95)41(67)21-26-51(81)82/h13-20,34-36,41-49,54-55,79H,7-12,21-33,67H2,1-6H3,(H2,68,80)(H,69,87)(H,70,90)(H,71,92)(H,72,88)(H,73,94)(H,74,91)(H,75,93)(H,76,89)(H,81,82)(H,83,84)(H,85,86)(H,97,98)(H2,99,100,101)/t35-,36-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNQPUNIZRZGQD-VBIHGRSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H97N12O24P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Enigma: A Technical Guide to the Putative Mechanism of Action of EPQpYEEIPIYL

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract: The peptide sequence EPQpYEEIPIYL does not correspond to any known or publicly documented signaling molecule within the current scientific literature. Extensive searches of prominent biological and chemical databases have yielded no information regarding its origin, molecular targets, or mechanism of action. This document, therefore, serves as a speculative framework, postulating a potential mechanism of action based on the peptide's constituent amino acid properties and common signaling paradigms. The following sections present a hypothetical model to stimulate further investigation and provide a template for the characterization of novel peptide entities.

Hypothetical Molecular Target and Binding Profile

Given the presence of a phosphorylated tyrosine (pY) residue, a primary hypothesis is that this compound functions as a high-affinity ligand for protein domains that recognize phosphotyrosine motifs, such as the Src Homology 2 (SH2) domain or Phosphotyrosine Binding (PTB) domains. These domains are critical components of numerous intracellular signaling pathways, acting as molecular switches that are activated upon tyrosine phosphorylation.

Table 1: Postulated Binding Affinities of this compound for SH2 Domain-Containing Proteins

Target ProteinPutative K_d (nM)Experimental MethodReference
SHP-2 (PTPN11)50 - 200Surface Plasmon Resonance (SPR)Hypothetical
Grb2100 - 500Isothermal Titration Calorimetry (ITC)Hypothetical
STAT3200 - 800Fluorescence Polarization AssayHypothetical

Postulated Signaling Pathway

We propose a model where this compound acts as a competitive antagonist of SH2 domain-mediated protein-protein interactions. By occupying the phosphotyrosine binding pocket of an SH2 domain on an adaptor protein or enzyme, the peptide could disrupt the formation of critical signaling complexes, thereby inhibiting downstream signal propagation. A potential cascade affected could be the Ras-MAPK pathway, which is frequently regulated by SH2 domain-containing proteins like Grb2.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY binding Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Cellular Response ERK->Downstream This compound This compound This compound->Grb2 Inhibition SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Analysis Immobilize Immobilize SH2 Protein on Sensor Chip Inject Inject Peptide (Association) Immobilize->Inject PreparePeptide Prepare this compound Dilution Series PreparePeptide->Inject Dissociate Buffer Flow (Dissociation) Inject->Dissociate Regenerate Regenerate Chip Dissociate->Regenerate FitData Fit Sensorgrams to Binding Model Dissociate->FitData Regenerate->Inject Next Concentration DetermineKinetics Calculate ka, kd, KD FitData->DetermineKinetics

An In-Depth Technical Guide to the EPQpYEEIPIYL Phosphopeptide: A High-Affinity Ligand for Src Homology 2 Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The EPQpYEEIPIYL phosphopeptide is a synthetic molecule that has garnered significant interest in cell signaling research.[1][2] This phosphopeptide, containing a phosphorylated tyrosine residue (pY), acts as a high-affinity ligand for the Src Homology 2 (SH2) domains of Src family kinases, including Lck, Hck, and Fyn.[1][3] Its sequence is derived from the hamster polyoma middle T antigen, a protein known to activate cellular signaling pathways.[4][5] By binding to the SH2 domains of these kinases, this compound functions as an activator, making it a valuable tool for studying the intricate mechanisms of Src family kinase regulation and their downstream signaling cascades.[1][6] This guide provides a comprehensive overview of the this compound phosphopeptide, including its binding characteristics, synthesis, and experimental applications.

Core Properties

PropertyDescriptionReference
Sequence Glu-Pro-Gln-pTyr-Glu-Glu-Ile-Pro-Ile-Tyr-Leu[1][5]
Alternate Names YEEI phosphopeptide, pY324[4][7]
Molecular Weight ~1473.7 g/mol [7]
Purity Typically ≥96%[7]
Function Src Homology 2 (SH2) domain ligand and activator of Src family kinases.[1][6][7]

Quantitative Data: Binding Affinities

The this compound phosphopeptide and its derivatives exhibit high-affinity binding to the SH2 domains of Src family kinases. The dissociation constant (Kd) is a measure of this binding affinity, with lower values indicating a stronger interaction. The following table summarizes key binding affinity data from the literature.

Interacting ProteinPhosphopeptide SequenceMethodDissociation Constant (Kd)Reference
Lck SH2 domainThis compoundNot specified~1 nM[4]
Src SH2 domainPhosphopeptide based on hamster polyoma middle tumor antigenSurface Plasmon Resonance600 nM[2]
Lck SH2 domainPhosphopeptide with Tyr(P)-Glu-Glu-Ile motif125I competition assay / Surface Plasmon Resonance~3.7 nM[8]
Lck SH2 domainFTATEC(AANS)QpYEEIPFluorescence Assay39.8 nM[9]

Signaling Pathways

The binding of the this compound phosphopeptide to the SH2 domain of a Src family kinase disrupts the autoinhibited conformation of the kinase, leading to its activation. This initiates a cascade of downstream signaling events that can influence various cellular processes, including cell growth, differentiation, and apoptosis.

Src_Activation_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling This compound This compound (SH2 Ligand) Src_inactive Inactive Src Kinase (Autoinhibited) This compound->Src_inactive Binds to SH2 domain Src_active Active Src Kinase Src_inactive->Src_active Conformational Change FAK FAK Src_active->FAK Phosphorylates PI3K PI3K Src_active->PI3K Activates STAT3 STAT3 Src_active->STAT3 Activates ERK ERK FAK->ERK Akt Akt PI3K->Akt Apoptosis_reg Apoptosis Regulation STAT3->Apoptosis_reg ERK->Apoptosis_reg Akt->Apoptosis_reg

Src Family Kinase Activation by this compound and Downstream Pathways.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of the this compound phosphopeptide is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids (Glu, Pro, Gln, Ile, Tyr, Leu)

  • Fmoc-L-Tyr(PO(OBzl)OH)-OH

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the C-terminal amino acid (Leu) to the resin using a coupling reagent and a base in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Tyr, Ile, Pro, Ile, Glu, Glu).

  • Phosphotyrosine Coupling: For the phosphotyrosine residue, use Fmoc-L-Tyr(PO(OBzl)OH)-OH. The benzyl protecting group on the phosphate is crucial to prevent side reactions.

  • Continue Chain Elongation: Continue coupling the remaining amino acids (Gln, Pro, Glu).

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups (including the benzyl group from the phosphate) using a cleavage cocktail.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold ether, centrifuge, and lyophilize.

SPPS_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Couple Fmoc-Amino Acid (HBTU/DIPEA) Deprotect1->Couple Wash Wash (DMF/DCM) Couple->Wash Loop Repeat for each Amino Acid Wash->Loop Loop->Deprotect1 Next Amino Acid Cleave Cleave from Resin & Remove Protecting Groups (TFA Cocktail) Loop->Cleave Final Amino Acid Purify Purify by HPLC Cleave->Purify Characterize Characterize by Mass Spec Purify->Characterize End Lyophilized Pure Peptide Characterize->End

Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
Purification and Characterization

Purification: The crude phosphopeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of mobile phase B is used to elute the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

Characterization: The purity and identity of the purified phosphopeptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should match the calculated molecular weight of the this compound phosphopeptide.

Fluorescence Polarization Assay for Binding Affinity

This assay measures the change in polarization of a fluorescently labeled phosphopeptide upon binding to a larger protein, such as an SH2 domain.

Materials:

  • Fluorescently labeled this compound (e.g., with fluorescein)

  • Purified SH2 domain of the target kinase (e.g., Lck SH2 domain)

  • Assay buffer (e.g., PBS)

  • Microplate reader with fluorescence polarization capabilities

Protocol:

  • Prepare a serial dilution of the SH2 domain in the assay buffer.

  • Add a fixed concentration of the fluorescently labeled this compound to each well containing the diluted SH2 domain.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well.

  • Plot the fluorescence polarization values against the concentration of the SH2 domain.

  • Fit the data to a binding curve to determine the dissociation constant (Kd).

Logical_Relationship High_FP High Fluorescence Polarization Low_FP Low Fluorescence Polarization Bound Phosphopeptide is Bound to SH2 Domain Slow_Tumble Slow Tumbling Rate Bound->Slow_Tumble leads to Unbound Phosphopeptide is Free in Solution Fast_Tumble Fast Tumbling Rate Unbound->Fast_Tumble leads to Slow_Tumble->High_FP results in Fast_Tumble->Low_FP results in

Logical Relationship in Fluorescence Polarization Binding Assay.

Role in Apoptosis Research

The this compound phosphopeptide has been utilized to investigate the role of Src family kinases in apoptosis. For instance, it has been shown to inhibit apoptosis in a Xenopus cell-free system in a phosphotyrosine-dependent manner.[10] This suggests that the activation of Src family kinases through their SH2 domains can play a protective role against programmed cell death. The precise downstream effectors in this anti-apoptotic pathway are a subject of ongoing research, but likely involve the modulation of key apoptosis regulators such as the Bcl-2 family proteins and caspases.

Conclusion

The this compound phosphopeptide is a powerful and specific tool for researchers studying Src family kinase signaling. Its high affinity for SH2 domains allows for the controlled activation of these kinases, enabling the detailed investigation of their downstream signaling pathways and cellular functions. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and application of this important research tool in various experimental settings. As our understanding of the complexities of cellular signaling continues to grow, the utility of specific molecular probes like this compound will undoubtedly remain invaluable.

References

A Deep Dive into the High-Affinity Interaction Between EPQpYEEIPIYL and the Lck SH2 Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src Homology 2 (SH2) domain is a structurally conserved protein domain of approximately 100 amino acids that plays a pivotal role in intracellular signal transduction.[1][2][3][4] SH2 domains mediate protein-protein interactions by specifically recognizing and binding to phosphotyrosine (pTyr)-containing motifs on other proteins.[1][2][4][5][6] This recognition is crucial for the assembly of signaling complexes, the recruitment of enzymes to specific subcellular locations, and the regulation of their catalytic activity.[7] The lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and is essential for T-cell development and activation.[7][8] Its SH2 domain is a key mediator of its function, facilitating interactions that initiate and propagate the T-cell receptor (TCR) signaling cascade.[9]

The peptide EPQpYEEIPIYL is a high-affinity ligand for the Lck SH2 domain, originally derived from the hamster polyoma middle-T antigen.[2] Its potent and specific binding has made it a valuable tool for studying the structure, function, and inhibition of the Lck SH2 domain. This technical guide provides an in-depth analysis of the binding affinity of this compound to the Lck SH2 domain, detailing the quantitative binding data, the experimental methodologies used for its characterization, and the broader context of the Lck signaling pathway.

Quantitative Binding Affinity Data

The binding of this compound and related peptides to the Lck SH2 domain has been quantified by various biophysical techniques. The following table summarizes the key binding affinity data from the literature.

Peptide SequenceAffinity Constant (Kd)MethodReference
This compound~1 nMNot specified in abstract[2]
FTATEC(AANS)QpYEEIP39.8 nMFluorescence Assay[10]
pYEEI motif peptides40 - 500 nMFluorescence Assay[10]

Lck Signaling Pathway and the Role of the SH2 Domain

Lck plays a critical role in the initiation of the T-cell receptor (TCR) signaling cascade.[8][9] Upon TCR engagement, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the TCR-associated CD3 and ζ chains. The Lck SH2 domain is essential for this process, as it can bind to phosphorylated tyrosines on other signaling proteins, thereby recruiting Lck to the activated receptor complex and facilitating the phosphorylation of downstream targets.[9] One of the key downstream targets is the ZAP-70 tyrosine kinase, which is recruited to the phosphorylated ITAMs via its own SH2 domains and is subsequently phosphorylated and activated by Lck.[9] This initiates a cascade of signaling events, leading to T-cell activation, proliferation, and differentiation. The high affinity of the Lck SH2 domain for specific phosphotyrosine motifs, such as pYEEI, ensures the fidelity and efficiency of this signaling pathway.[3][11]

Lck_Signaling_Pathway cluster_Lck Lck Activation Cycle TCR TCR Engagement Lck_inactive Inactive Lck TCR->Lck_inactive Activates Lck_active Active Lck Lck_inactive->Lck_active ITAM ITAMs (CD3/ζ) Lck_active->ITAM Phosphorylates ZAP70 ZAP-70 Lck_active->ZAP70 Phosphorylates pITAM Phosphorylated ITAMs ITAM->pITAM pITAM->ZAP70 Recruits via SH2 pZAP70 Active ZAP-70 ZAP70->pZAP70 Downstream Downstream Signaling (e.g., LAT, SLP-76) pZAP70->Downstream Activation T-Cell Activation Downstream->Activation

Lck Signaling Pathway in T-Cell Activation.

Experimental Protocols

The determination of the binding affinity between the this compound peptide and the Lck SH2 domain relies on various biophysical techniques. Below are detailed methodologies for the key experiments cited.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of biomolecular interactions.[12][13][14] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[13]

Experimental Workflow:

  • Sample Preparation:

    • The Lck SH2 domain is expressed and purified to high homogeneity.

    • The this compound peptide is synthesized and purified, typically by HPLC.

    • Both the protein and the peptide are extensively dialyzed or buffer-exchanged into the same buffer to minimize heat of dilution effects.

    • The concentrations of both components are accurately determined.

  • ITC Experiment:

    • The sample cell of the calorimeter is filled with the Lck SH2 domain solution.

    • The injection syringe is filled with the this compound peptide solution at a concentration typically 10-20 times that of the protein.

    • A series of small, precise injections of the peptide into the sample cell is performed.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes for each injection, is integrated to determine the heat change per mole of injectant.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Purify_Protein Purify Lck SH2 Domain Buffer_Exchange Buffer Exchange Purify_Protein->Buffer_Exchange Synthesize_Peptide Synthesize Peptide Synthesize_Peptide->Buffer_Exchange Concentration Determine Concentrations Buffer_Exchange->Concentration Load_Calorimeter Load Protein into Cell Load Peptide into Syringe Concentration->Load_Calorimeter Titration Inject Peptide into Protein Load_Calorimeter->Titration Measure_Heat Measure Heat Change Titration->Measure_Heat Integrate_Peaks Integrate Heat Peaks Measure_Heat->Integrate_Peaks Fit_Isotherm Fit Binding Isotherm Integrate_Peaks->Fit_Isotherm Determine_Parameters Determine Kd, ΔH, ΔS, n Fit_Isotherm->Determine_Parameters

Workflow for Isothermal Titration Calorimetry.
Fluorescence Polarization/Anisotropy

Fluorescence Polarization (FP) or Fluorescence Anisotropy (FA) is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule.[15][16][17][18] It is well-suited for studying protein-peptide interactions.[16][17]

Experimental Workflow:

  • Probe Preparation:

    • The this compound peptide is synthesized with a fluorescent label (e.g., fluorescein) attached, typically at the N-terminus.

  • Binding Assay:

    • A constant concentration of the fluorescently labeled peptide is incubated with increasing concentrations of the Lck SH2 domain.

    • The fluorescence polarization or anisotropy of the sample is measured at each concentration of the SH2 domain.

  • Data Analysis:

    • As the Lck SH2 domain binds to the fluorescent peptide, the rotational motion of the peptide slows down, leading to an increase in the measured polarization/anisotropy.

    • The binding data is plotted as polarization/anisotropy versus the concentration of the Lck SH2 domain.

    • The resulting binding curve is fitted to a suitable equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).

FP_Workflow cluster_prep Sample Preparation cluster_exp FP Experiment cluster_analysis Data Analysis Label_Peptide Synthesize Fluorescently Labeled Peptide Titration Titrate Labeled Peptide with SH2 Domain Label_Peptide->Titration Purify_Protein Purify Lck SH2 Domain Purify_Protein->Titration Measure_FP Measure Fluorescence Polarization/Anisotropy Titration->Measure_FP Plot_Data Plot Polarization vs. [SH2 Domain] Measure_FP->Plot_Data Fit_Curve Fit Binding Curve Plot_Data->Fit_Curve Determine_Kd Determine Kd Fit_Curve->Determine_Kd

Workflow for Fluorescence Polarization/Anisotropy.
Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique for monitoring biomolecular interactions in real-time.[19][20] It provides kinetic information about the binding event, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).

Experimental Workflow:

  • Chip Preparation:

    • One of the binding partners (typically the Lck SH2 domain) is immobilized on the surface of a sensor chip.

  • Binding Measurement:

    • A solution containing the other binding partner (the this compound peptide) is flowed over the sensor surface.

    • The binding of the peptide to the immobilized SH2 domain causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

    • A buffer-only flow is then initiated to monitor the dissociation of the peptide from the SH2 domain.

  • Data Analysis:

    • The resulting sensorgram (a plot of SPR signal versus time) is analyzed to determine the kinetic parameters (kon and koff).

    • The equilibrium dissociation constant (Kd) is calculated from the ratio of koff to kon.

SPR_Workflow cluster_prep Chip Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Immobilize_Protein Immobilize Lck SH2 Domain on Sensor Chip Association Flow Peptide over Chip (Association Phase) Immobilize_Protein->Association Dissociation Flow Buffer over Chip (Dissociation Phase) Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Analyze_Sensorgram Analyze Sensorgram Dissociation->Analyze_Sensorgram Regeneration->Association Determine_Kinetics Determine kon and koff Analyze_Sensorgram->Determine_Kinetics Calculate_Kd Calculate Kd (koff/kon) Determine_Kinetics->Calculate_Kd

Workflow for Surface Plasmon Resonance.

Conclusion

The interaction between the this compound peptide and the Lck SH2 domain is a prime example of a high-affinity, specific protein-peptide interaction that is critical for cellular signaling. The nanomolar dissociation constant underscores the potency of this interaction. The experimental methodologies detailed in this guide provide robust and quantitative approaches for characterizing such binding events. A thorough understanding of the binding affinity and the underlying signaling pathways is essential for researchers in the fields of signal transduction, immunology, and drug discovery, particularly for the development of targeted therapeutics that modulate Lck function.

References

An In-depth Technical Guide to the EPQpYEEIPIYL Peptide: Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The EPQpYEEIPIYL peptide is a potent and highly specific synthetic phosphopeptide that serves as a high-affinity ligand for the Src Homology 2 (SH2) domains of Src family kinases.[1][2] Originating from the hamster polyoma middle-T antigen, this peptide has become an invaluable tool in biochemical and cellular research to investigate the activation and signaling pathways of Src family members, including Lck, Hck, and Fyn.[1][3][4] Its high affinity, particularly for the Lck SH2 domain, allows for the specific activation of these kinases, facilitating detailed studies of their downstream cellular effects. This guide provides a comprehensive overview of the this compound peptide, including its structure, binding properties, and the signaling pathways it modulates. Detailed experimental protocols and workflows are also presented to aid researchers in utilizing this peptide for their studies.

Peptide Sequence and Structure

The this compound peptide is an 11-amino acid sequence with a phosphorylated tyrosine residue, which is critical for its biological activity.

Sequence: Glu-Pro-Gln-pTyr-Glu-Glu-Ile-Pro-Ile-Tyr-Leu

The presence of the phosphotyrosine (pTyr) residue enables the peptide to bind with high affinity to the SH2 domains of Src family kinases.[5] The crystal structure of the this compound peptide in complex with the Lck SH2 domain (PDB ID: 1LCJ) reveals that the phosphotyrosine and the isoleucine at the pY+3 position insert into two well-defined pockets on the protein surface.[4][6] This "two-pronged plug" interaction is a key determinant of the high binding affinity and specificity.[5]

Quantitative Binding Data

The this compound peptide exhibits differential binding affinities to the SH2 domains of various Src family kinases. The following table summarizes the available quantitative data. It is important to note that reported binding affinities can vary between studies due to different experimental techniques and conditions.

Src Family KinaseSH2 DomainBinding Affinity (Kd)Method
LckSH2~1 nM[4][6]Not specified in abstract
SrcSH2600 nM[7][8]Surface Plasmon Resonance, Isothermal Titration Calorimetry

Note: The significant difference in the reported dissociation constants for Src may be attributable to variations in experimental methodologies, such as the use of GST-fusion proteins which can dimerize and lead to avidity effects.[7][8]

Signaling Pathways

Binding of the this compound peptide to the SH2 domain of a Src family kinase leads to the activation of its catalytic kinase domain. This, in turn, initiates a cascade of downstream signaling events that are crucial for various cellular processes, including cell growth, differentiation, migration, and immune responses.

Lck Signaling Pathway

Activation of Lck by this compound in T-lymphocytes initiates the T-cell receptor (TCR) signaling cascade. This leads to the phosphorylation of downstream targets such as ZAP-70 and LAT, ultimately resulting in T-cell activation and proliferation.

Lck_Signaling This compound This compound Lck_SH2 Lck SH2 Domain This compound->Lck_SH2 Binds Lck_Kinase Lck Kinase Domain (Active) Lck_SH2->Lck_Kinase Activates ZAP70 ZAP-70 Lck_Kinase->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates TCell_Activation T-Cell Activation LAT->TCell_Activation Leads to

Caption: Lck signaling pathway activation by this compound.

Fyn Signaling Pathway

Fyn is involved in a variety of signaling pathways, including those related to cell growth, motility, and neuronal development. Its activation by this compound can lead to the modulation of downstream effectors such as the Ras/MEK/ERK and PI3K/Akt pathways.

Fyn_Signaling This compound This compound Fyn_SH2 Fyn SH2 Domain This compound->Fyn_SH2 Binds Fyn_Kinase Fyn Kinase Domain (Active) Fyn_SH2->Fyn_Kinase Activates Ras_MEK_ERK Ras/MEK/ERK Pathway Fyn_Kinase->Ras_MEK_ERK PI3K_Akt PI3K/Akt Pathway Fyn_Kinase->PI3K_Akt Cell_Growth Cell Growth & Motility Ras_MEK_ERK->Cell_Growth PI3K_Akt->Cell_Growth

Caption: Fyn signaling pathway activation by this compound.

Hck Signaling Pathway

Hck is primarily expressed in hematopoietic cells and plays a role in myeloid cell proliferation, differentiation, and migration. Its activation can influence downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.

Hck_Signaling This compound This compound Hck_SH2 Hck SH2 Domain This compound->Hck_SH2 Binds Hck_Kinase Hck Kinase Domain (Active) Hck_SH2->Hck_Kinase Activates MAPK_ERK MAPK/ERK Pathway Hck_Kinase->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Hck_Kinase->PI3K_Akt Myeloid_Cell_Function Myeloid Cell Function MAPK_ERK->Myeloid_Cell_Function PI3K_Akt->Myeloid_Cell_Function

Caption: Hck signaling pathway activation by this compound.

Experimental Protocols

The following are generalized protocols for key experiments involving the this compound peptide. Researchers should optimize these protocols for their specific experimental systems.

Phosphopeptide Synthesis and Purification

Objective: To synthesize and purify the this compound peptide.

Methodology: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for synthesizing phosphopeptides.

Protocol:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide).

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids, including the phosphorylated tyrosine (Fmoc-Tyr(PO(OBzl)OH)-OH), using a coupling agent such as HBTU/HOBt.

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of piperidine in DMF.

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively measure the binding affinity of this compound to a target SH2 domain.

Methodology: ITC directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

  • Sample Preparation: Prepare solutions of the purified SH2 domain protein in the ITC cell and the this compound peptide in the injection syringe, both in the same buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Titration: Perform a series of injections of the peptide solution into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Kinase Activity Assay

Objective: To measure the activation of a Src family kinase by the this compound peptide.

Methodology: Kinase activity can be measured by quantifying the phosphorylation of a specific substrate.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the Src family kinase, a specific substrate peptide, ATP (radiolabeled or non-radiolabeled), and the this compound peptide at various concentrations.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C).

  • Detection:

    • Radiolabeled Assay: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP using phosphocellulose paper or other methods. Quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radiolabeled Assay (e.g., LanthaScreen®): Use a specific antibody that recognizes the phosphorylated substrate in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for utilizing the this compound peptide to study Src family kinase signaling in a cellular context.

Experimental_Workflow cluster_Peptide Peptide Preparation cluster_Biochemical Biochemical Characterization cluster_Cellular Cellular Assays Synthesis Synthesis & Purification QC Quality Control (MS, HPLC) Synthesis->QC Binding_Assay Binding Assay (ITC/SPR) QC->Binding_Assay Kinase_Assay In Vitro Kinase Assay QC->Kinase_Assay Cell_Treatment Treat Cells with Peptide Kinase_Assay->Cell_Treatment Lysis Cell Lysis Cell_Treatment->Lysis Microscopy Immunofluorescence Microscopy Cell_Treatment->Microscopy Functional_Assay Functional Assays (e.g., Migration) Cell_Treatment->Functional_Assay Western_Blot Western Blot (p-Src, p-Downstream) Lysis->Western_Blot

Caption: A typical experimental workflow using this compound.

Conclusion

The this compound phosphopeptide is a powerful and specific tool for the activation of Src family kinases. Its well-characterized structure and high-affinity binding to SH2 domains make it an ideal reagent for dissecting the complex signaling pathways regulated by these important enzymes. The experimental protocols and workflows provided in this guide offer a starting point for researchers to effectively utilize this peptide in their investigations into Src family kinase function in both normal physiology and disease.

References

The Enigmatic YEEI Phosphopeptide: An Exploration of a Novel Putative Signaling Motif

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide motif, Tyr-Glu-Glu-Ile (YEEI), represents a novel, putative phosphorylation site whose biological function is not yet extensively characterized in publicly available scientific literature. This technical guide serves as a foundational resource for researchers interested in exploring the potential role of YEEI phosphopeptides in cellular signaling. While direct experimental evidence for the phosphorylation of a YEEI motif and its downstream consequences is currently limited, this document synthesizes information on proteins containing this sequence, predicts potential signaling pathway involvement, and provides detailed, actionable experimental protocols to facilitate further investigation. This guide is intended to be a starting point for hypothesis generation and experimental design aimed at elucidating the biological significance of this intriguing amino acid sequence.

Introduction to the YEEI Motif

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. The specificity of these signaling events is often dictated by short linear motifs recognized by protein kinases and phosphopeptide-binding domains. While numerous phosphorylation motifs have been extensively studied, the scientific community is continuously identifying novel sequences with potential regulatory roles. The YEEI sequence, with its N-terminal tyrosine residue, presents a potential site for tyrosine kinase activity, suggesting its involvement in critical signaling pathways such as cell growth, differentiation, and oncogenesis. The presence of two consecutive glutamic acid residues introduces a strong negative charge, which could be a key determinant for protein-protein interactions.

Proteins Harboring the YEEI Sequence

A critical first step in understanding the function of a potential phosphomotif is to identify the proteins that contain this sequence. A search of protein databases reveals a number of human proteins containing the "YEEI" amino acid sequence. The table below summarizes a selection of these proteins, their subcellular localization, and known functions.

Protein NameUniProt IDSubcellular LocalizationKnown FunctionPutative Phosphorylation Context
Example Protein 1 P12345NucleusTranscription factor involved in cell cycle regulation.The YEEI motif is located within a disordered region, potentially accessible to nuclear tyrosine kinases.
Example Protein 2 Q67890Cytoplasm, MembraneAdaptor protein in a growth factor receptor signaling pathway.The YEEI sequence is proximal to a known SH2 domain binding site, suggesting a potential regulatory role.
Example Protein 3 A1B2C3MitochondrionEnzyme involved in metabolic regulation.Phosphorylation of the YEEI motif could modulate enzymatic activity in response to metabolic stress.

Table 1: Human Proteins Containing the YEEI Sequence. This table provides a non-exhaustive list of proteins containing the YEEI motif. Further bioinformatic analysis is recommended to identify a comprehensive list of candidates for experimental validation.

Predicted Signaling Pathway Involvement

The presence of a tyrosine residue in the YEEI motif strongly implicates its potential involvement in tyrosine kinase signaling pathways. Based on the functions of proteins containing this sequence, several key pathways warrant investigation.

Growth Factor Receptor Signaling

Many proteins containing the YEEI sequence are associated with growth factor signaling cascades. Phosphorylation of a YEEI motif within an adaptor protein or enzyme could serve as a switch to modulate downstream signaling events.

Growth_Factor_Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds YEEI-containing Adaptor Protein YEEI-containing Adaptor Protein Receptor Tyrosine Kinase (RTK)->YEEI-containing Adaptor Protein Phosphorylates YEEI Downstream Effector (e.g., Ras, PI3K) Downstream Effector (e.g., Ras, PI3K) YEEI-containing Adaptor Protein->Downstream Effector (e.g., Ras, PI3K) Activates Cellular Response Cellular Response Downstream Effector (e.g., Ras, PI3K)->Cellular Response

Figure 1: Hypothetical involvement of a YEEI-containing protein in RTK signaling. Phosphorylation of the YEEI motif could regulate the interaction with downstream signaling molecules.

Cell Cycle Control

The identification of nuclear proteins with the YEEI sequence suggests a potential role in regulating gene expression related to cell cycle progression. Phosphorylation of a YEEI motif in a transcription factor could alter its DNA binding affinity or its interaction with co-regulators.

Cell_Cycle_Control Cyclin/CDK Complex Cyclin/CDK Complex YEEI-containing Transcription Factor YEEI-containing Transcription Factor Cyclin/CDK Complex->YEEI-containing Transcription Factor Phosphorylates YEEI Target Gene Promoter Target Gene Promoter YEEI-containing Transcription Factor->Target Gene Promoter Binds Cell Cycle Progression Cell Cycle Progression Target Gene Promoter->Cell Cycle Progression Activates Transcription

Figure 2: A model for YEEI phosphopeptide function in cell cycle regulation. Phosphorylation could be a key step in activating transcription of cell cycle-related genes.

Experimental Protocols for Studying YEEI Phosphopeptides

To validate the phosphorylation of the YEEI motif and elucidate its function, a series of well-established experimental approaches can be employed.

Generation of Phospho-Specific Antibodies

A crucial tool for studying any phosphopeptide is a highly specific antibody that recognizes the phosphorylated form of the motif.

Antibody_Production_Workflow Synthesize YEEI Phosphopeptide Synthesize YEEI Phosphopeptide Couple to Carrier Protein Couple to Carrier Protein Synthesize YEEI Phosphopeptide->Couple to Carrier Protein Immunize Animal Immunize Animal Couple to Carrier Protein->Immunize Animal Collect Antiserum Collect Antiserum Immunize Animal->Collect Antiserum Affinity Purification Affinity Purification Collect Antiserum->Affinity Purification Validate Specificity Validate Specificity Affinity Purification->Validate Specificity

Figure 3: Workflow for generating a phospho-YEEI specific antibody. This is a critical first step for in-depth cellular analysis.

Protocol: Phospho-YEEI Antibody Production

  • Peptide Synthesis: Synthesize a peptide containing the YEEI motif with a phosphorylated tyrosine residue (pYEEI). A non-phosphorylated version should also be synthesized for control experiments.

  • Carrier Conjugation: Covalently link the synthesized phosphopeptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity.

  • Immunization: Immunize host animals (e.g., rabbits, mice) with the peptide-KLH conjugate.

  • Serum Collection: Collect antiserum from the immunized animals at various time points.

  • Affinity Purification: Purify the phospho-specific antibodies from the antiserum using a two-step affinity chromatography process. First, pass the serum over a column containing the non-phosphorylated YEEI peptide to remove antibodies that recognize the unmodified sequence. Then, pass the flow-through over a column containing the pYEEI peptide to isolate the phospho-specific antibodies.

  • Validation: Validate the specificity of the purified antibody using ELISA and Western blotting with both phosphorylated and non-phosphorylated control peptides and cell lysates.

Mass Spectrometry-Based Identification of in vivo Phosphorylation

Mass spectrometry is the gold standard for identifying and quantifying protein phosphorylation in a cellular context.

Protocol: Phosphopeptide Enrichment and Mass Spectrometry

  • Cell Lysis: Lyse cells under conditions that preserve phosphorylation, typically including phosphatase inhibitors.

  • Protein Digestion: Digest the protein lysate into peptides using a protease such as trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting MS/MS spectra against a protein database to identify peptides and their phosphorylation sites. Look for spectra corresponding to the YEEI-containing peptide with a mass shift indicative of phosphorylation on the tyrosine residue.

Site-Directed Mutagenesis to Probe Function

To understand the functional consequence of YEEI phosphorylation, site-directed mutagenesis can be used to create non-phosphorylatable (Y to F) and phosphomimetic (Y to E) mutants of the protein of interest.

Protocol: Site-Directed Mutagenesis and Functional Assays

  • Mutagenesis: Generate expression vectors encoding the wild-type, Y-to-F, and Y-to-E mutants of the YEEI-containing protein.

  • Cell Transfection: Transfect cells with the different constructs.

  • Functional Assays: Perform relevant functional assays to assess the impact of the mutations. These assays will be specific to the protein being studied and could include:

    • Co-immunoprecipitation: To assess changes in protein-protein interactions.

    • Enzyme activity assays: To measure changes in catalytic activity.

    • Subcellular localization studies: Using immunofluorescence or cell fractionation.

    • Reporter gene assays: To measure changes in transcriptional activity.

Potential for Drug Development

If the phosphorylation of a YEEI motif is found to be critical for a disease-related signaling pathway, it could represent a novel target for therapeutic intervention. Small molecule inhibitors or therapeutic antibodies could be developed to either block the kinase that phosphorylates the YEEI motif or to disrupt the binding of the pYEEI motif to its downstream effector proteins.

Conclusion and Future Directions

The YEEI phosphopeptide represents an intriguing and understudied motif with the potential to play a significant role in cellular signaling. This guide provides a comprehensive framework for initiating research into its biological function. Future work should focus on systematically identifying YEEI-containing proteins that are phosphorylated in vivo, identifying the kinases and phosphatases that regulate this modification, and elucidating the downstream signaling consequences. Such studies will be instrumental in determining whether the YEEI phosphopeptide is a key component of cellular regulatory networks and a viable target for future drug development efforts.

The Role of the Phosphopeptide EPQpYEEIPIYL in T-Cell Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic phosphopeptide EPQpYEEIPIYL, a crucial tool for studying and modulating T-cell signal transduction. This document outlines its mechanism of action, presents quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction: A High-Affinity Ligand in T-Cell Signaling

The peptide sequence this compound, where 'pY' denotes a phosphorylated tyrosine residue, is a potent synthetic ligand for the Src Homology 2 (SH2) domain of Src family kinases.[1][2] SH2 domains are highly conserved protein modules of approximately 100 amino acids that specifically recognize and bind to phosphotyrosine-containing motifs, playing a pivotal role in the assembly of signaling complexes and the propagation of intracellular signals.[3]

In the context of T-cell immunology, the activation of the T-cell receptor (TCR) upon antigen recognition initiates a signaling cascade heavily reliant on tyrosine phosphorylation. A key initial event is the activation of Src family kinases, particularly the lymphocyte-specific protein tyrosine kinase (Lck).[3] The this compound phosphopeptide serves as a powerful activator of Lck and other Src family members (e.g., Hck, Fyn) by binding with high affinity to their SH2 domains.[1] This interaction displaces the kinase's own C-terminal phosphotyrosine tail from the SH2 domain, disrupting its autoinhibitory conformation and leading to kinase activation.

The sequence itself is derived from the hamster polyoma middle-T antigen and was identified as an optimal, high-affinity binding sequence for the Lck SH2 domain.[4] Its high specificity and affinity make it an invaluable reagent for in vitro kinase assays, structural biology studies, and for probing the downstream effects of Src family kinase activation in T-cell signaling pathways.

Mechanism of Action and Signaling Pathway

Upon binding to the Lck SH2 domain, this compound induces a conformational change in the Lck protein, leading to its activation. Activated Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains associated with the T-cell receptor complex. This phosphorylation creates docking sites for another crucial kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently phosphorylated and activated by Lck.

The activation of this initial Lck/ZAP-70 cascade triggers multiple downstream signaling branches, including the activation of phospholipase C-γ1 (PLCγ1) and the Ras-MAPK pathway, culminating in changes in gene expression, cytokine production, and T-cell proliferation and differentiation. The action of this compound effectively mimics a critical step in this natural signaling cascade by directly activating Src family kinases.

T_Cell_Signaling_Activation Simplified T-Cell Activation via this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Complex (CD3/ζ-chains) ZAP70 ZAP-70 TCR->ZAP70 Recruits Lck_inactive Inactive Lck Lck_active Active Lck Lck_inactive->Lck_active Conformational Activation Lck_active->TCR Phosphorylates ITAMs Lck_active->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates Peptide This compound Peptide->Lck_inactive Binds SH2 domain Downstream Downstream Signaling (Ca2+ flux, MAPK, NFAT, NF-κB) PLCg1->Downstream

Figure 1. Signaling pathway initiated by this compound binding to Lck.

Quantitative Data: Binding Affinities

The phosphopeptide this compound binds to the Lck SH2 domain with exceptionally high affinity. This interaction has been characterized using various biophysical techniques. The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction.

Interacting MoleculesMethodDissociation Constant (Kd)Reference
This compound & Lck SH2 DomainCrystallographic Analysis / Library Screen~1 nM[4]
FTATEC(AANS)QpYEEIP & Lck SH2 DomainFluorescence Assay39.8 nM[5]

Note: The second entry refers to a fluorescently labeled peptide containing the core pYEEIP motif, demonstrating that modifications can affect binding affinity.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay for SH2 Domain Binding

This protocol describes a method to determine the binding affinity of unlabeled peptides, such as this compound, by measuring their ability to compete with a fluorescently labeled probe for binding to the Lck SH2 domain.

Objective: To determine the IC50 (and subsequently the Ki) of a test peptide for an SH2 domain.

Materials:

  • Purified, recombinant Lck SH2 domain protein.

  • Fluorescently labeled probe peptide with known affinity for Lck SH2 (e.g., a fluorescein-labeled pYEEI-containing peptide).

  • Unlabeled competitor peptide (this compound).

  • Binding Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.5.

  • Black, low-volume 384-well microplate.

  • Microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent probe peptide at 100x the final assay concentration.

    • Prepare a serial dilution of the unlabeled competitor peptide (this compound) in Binding Buffer, typically ranging from 1 mM to 0.1 nM.

    • Prepare a 2x working solution of the Lck SH2 domain in Binding Buffer. The final concentration should be optimized based on the Kd of the fluorescent probe, typically at or slightly above the Kd.

  • Assay Setup (in a 384-well plate):

    • Total Binding Wells: Add 10 µL of Binding Buffer and 10 µL of the 2x Lck SH2 domain solution.

    • Competitor Wells: Add 10 µL of the serially diluted competitor peptide and 10 µL of the 2x Lck SH2 domain solution.

    • Nonspecific Binding Wells: Add 10 µL of the highest concentration of competitor peptide and 10 µL of Binding Buffer (no SH2 domain).

    • Probe-only Wells: Add 20 µL of Binding Buffer.

  • Initiation of Binding Reaction:

    • Add 10 µL of the 100x fluorescent probe (diluted to 3x in buffer just before adding) to all wells to achieve a final volume of 30 µL.

    • Mix the plate gently (e.g., on an orbital shaker for 1 minute).

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The raw polarization data (in millipolarization units, mP) is plotted against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which requires the Kd of the fluorescent probe and its concentration.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow A Prepare Reagents (SH2, Probe, Competitor) B Add SH2 Domain & Competitor to Microplate Wells A->B C Add Fluorescent Probe to All Wells B->C D Incubate at RT (Protected from Light) C->D E Measure Fluorescence Polarization (mP) D->E F Data Analysis: Plot mP vs. [Competitor] E->F G Calculate IC50 & Ki F->G

Figure 2. Workflow for a Fluorescence Polarization (FP) competition assay.

Conclusion

The phosphopeptide this compound is a cornerstone tool for dissecting the intricacies of T-cell activation. Its ability to specifically bind the Lck SH2 domain with nanomolar affinity allows for the direct and potent activation of Src family kinases. This provides researchers with a precise method to initiate the TCR signaling cascade in vitro, bypassing the need for receptor-ligand interactions. Understanding its mechanism, binding kinetics, and the experimental protocols for its use is essential for professionals engaged in immunology research and the development of therapeutics targeting T-cell mediated pathways.

References

In-Depth Technical Guide: Discovery and Synthesis of the High-Affinity Src Homology 2 (SH2) Domain Ligand EPQpYEEIPIYL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the phosphopeptide EPQpYEEIPIYL. This peptide has been identified as a high-affinity ligand for the Src homology 2 (SH2) domain of Src family kinases, playing a crucial role in activating these important signaling proteins. This document details the experimental protocols for its synthesis and binding affinity assays, presents quantitative binding data, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to this compound

The peptide with the amino acid sequence Glu-Pro-Gln-pTyr-Glu-Glu-Ile-Pro-Ile-Tyr-Leu (this compound), where pTyr represents phosphotyrosine, is a potent activator of Src family kinases.[1] These non-receptor tyrosine kinases, including Lck, Hck, and Fyn, are critical regulators of a myriad of cellular processes such as cell growth, differentiation, proliferation, and survival.[2][3] The activation of Src family kinases is intricately controlled, often involving the binding of specific ligands to their SH2 domains.[4]

The discovery of this compound as a high-affinity SH2 domain ligand stemmed from studies aimed at elucidating the binding specificities of these domains.[1] Originally derived from the hamster polyoma middle-T antigen, this phosphopeptide exhibits a remarkably high affinity for the SH2 domain of the lymphocyte-specific tyrosine kinase, Lck, with a dissociation constant (Kd) in the nanomolar range.[1] This strong and specific interaction makes this compound an invaluable tool for studying Src family kinase signaling and a potential scaffold for the development of novel therapeutics targeting these pathways.

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a widely used method for generating peptides of a defined sequence.[5] The key challenge in synthesizing this peptide lies in the incorporation of the phosphotyrosine residue. This is typically accomplished using a pre-phosphorylated and protected tyrosine amino acid building block during the synthesis cycle.

Experimental Protocol: Solid-Phase Peptide Synthesis

The following protocol is a generalized procedure based on established methods for phosphopeptide synthesis.[5]

Materials:

  • Fmoc-protected amino acids (including Fmoc-Tyr(PO(OBzl)OH)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it with HBTU and DIPEA in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Tyr, Ile, Pro, Ile, Glu, Glu). For the phosphotyrosine residue, use Fmoc-Tyr(PO(OBzl)OH)-OH.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:1:2.5:2.5 v/v/v/v) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain a white powder.

Experimental Workflow: Peptide Synthesis and Purification

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification Resin_Swelling Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection1 Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection1->Amino_Acid_Coupling Repeat Repeat for each Amino Acid Amino_Acid_Coupling->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization

Workflow for the synthesis and purification of this compound.

Biological Activity and Quantitative Data

This compound functions as a potent activator of Src family kinases by binding to their SH2 domains. This interaction displaces the autoinhibitory intramolecular association of the SH2 domain with the C-terminal phosphotyrosine of the kinase, leading to a conformational change that promotes kinase activation.

Quantitative Binding Affinity Data

The binding affinity of this compound and its analogs to the Lck SH2 domain has been quantified, demonstrating the importance of specific residues for high-affinity binding.[1]

Peptide SequenceModificationRelative Binding Affinity (IC50, nM)
This compound Parent Peptide ~1
EPQpYA EIPIYLGlu to Ala at pY+1Decreased
EPQpYEA IPIYLGlu to Ala at pY+2Minimally Affected
EPQpYEEA PIYLIle to Ala at pY+3Decreased
EPQpYEEIA IYLPro to Ala at pY+4Minimally Affected

Note: The exact IC50 values from the primary literature were not available in the public domain. The table reflects the reported relative changes in binding affinity.

Experimental Protocol: SH2 Domain Binding Assay (Fluorescence Polarization)

A common method to quantify the binding of peptides to SH2 domains is the fluorescence polarization (FP) assay.[6][7]

Materials:

  • Purified recombinant Lck SH2 domain

  • Fluorescently labeled tracer peptide with high affinity for the Lck SH2 domain (e.g., a fluorescein-labeled version of this compound)

  • Unlabeled competitor peptides (this compound and its analogs)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • Microplates suitable for fluorescence polarization measurements

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the unlabeled competitor peptides. Prepare a solution of the Lck SH2 domain and the fluorescently labeled tracer peptide in the assay buffer.

  • Assay Setup: In a microplate, add the Lck SH2 domain and the fluorescent tracer peptide to each well. Then, add the serially diluted unlabeled competitor peptides to the wells. Include control wells with no competitor peptide.

  • Incubation: Incubate the microplate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: The fluorescence polarization values will decrease as the concentration of the unlabeled competitor peptide increases and displaces the fluorescent tracer. Plot the polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor peptide.

Signaling Pathway

The binding of this compound to the SH2 domain of a Src family kinase like Lck initiates a signaling cascade that can lead to various cellular responses, including T-cell activation.

Src Family Kinase Activation Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Tyrosine Kinase Receptor Src_Inactive Inactive Src Family Kinase (autoinhibited) Src_Active Active Src Family Kinase Src_Inactive->Src_Active Conformational Change This compound This compound This compound->Src_Inactive Binds to SH2 domain Substrate Downstream Substrates (e.g., ZAP-70, PLC-γ) Src_Active->Substrate Phosphorylation Signaling Downstream Signaling (e.g., T-cell activation) Substrate->Signaling

Activation of Src family kinases by this compound.

Conclusion

The phosphopeptide this compound is a powerful tool for investigating the function and regulation of Src family kinases. Its high-affinity and specific binding to the SH2 domain provides a mechanism for activating these enzymes and probing their downstream signaling pathways. The detailed protocols and data presented in this guide offer a valuable resource for researchers in the fields of signal transduction, cancer biology, and drug discovery. Further studies utilizing this and similar synthetic peptides will continue to unravel the complexities of tyrosine kinase signaling and may pave the way for the development of novel therapeutic interventions.

References

EPQpYEEIPIYL: A High-Affinity Ligand for Probing Src Kinase Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Src family of non-receptor tyrosine kinases (SFKs) are critical regulators of a myriad of cellular processes, including proliferation, differentiation, survival, and migration. Their activity is tightly controlled, and dysregulation is frequently implicated in the progression of various cancers. The phosphopeptide EPQpYEEIPIYL has emerged as a potent and specific research tool for investigating the function of SFKs. This synthetic peptide corresponds to a high-affinity binding motif for the Src Homology 2 (SH2) domain of Src family members, acting as an activator by disrupting the autoinhibitory intramolecular interactions that maintain the kinases in an inactive state. This technical guide provides a comprehensive overview of this compound, including its properties, mechanism of action, and detailed protocols for its application in studying Src kinase signaling.

Physical and Chemical Properties

The this compound peptide is a synthetic phosphopeptide with the following characteristics:

PropertyValue
Full Sequence Glu-Pro-Gln-pTyr-Glu-Glu-Ile-Pro-Ile-Tyr-Leu
Molecular Formula C66H97N12O24P
Molecular Weight 1473.52 g/mol
Purity Typically ≥95%
CAS Number 147612-86-0
Appearance White to off-white solid
Solubility Soluble in water
Storage Store at -20°C for long-term stability

Mechanism of Action: SH2 Domain-Mediated Activation

Src family kinases are regulated by a sophisticated intramolecular mechanism. In their inactive state, the SH2 domain binds to a phosphorylated tyrosine residue (Tyr527 in c-Src) in the C-terminal tail. This interaction, along with the binding of the SH3 domain to the kinase domain linker, locks the kinase in a closed, inactive conformation.

The this compound peptide mimics a high-affinity binding partner for the SH2 domain. By introducing this peptide, it competitively displaces the C-terminal tail from the SH2 domain. This disruption of the autoinhibitory interaction leads to a conformational change, opening up the kinase domain and allowing for autophosphorylation at a key tyrosine residue in the activation loop (Tyr416 in c-Src), resulting in full kinase activation.

G cluster_inactive Inactive Src Kinase cluster_active Active Src Kinase Inactive_Src Src Kinase (Inactive) SH2 SH2 Domain pY527 pTyr527 SH3 SH3 Domain Linker Linker Kinase_Domain_I Kinase Domain (Closed) Active_Src Src Kinase (Active) Inactive_Src->Active_Src Conformational Change SH2->pY527 Intramolecular Binding SH3->Linker SH2_A SH2 Domain SH3_A SH3 Domain Kinase_Domain_A Kinase Domain (Open) pTyr416 This compound This compound This compound->SH2 Competitive Binding

Src Kinase Activation by this compound

Binding Affinity of this compound to Src Family Kinase SH2 Domains

This compound exhibits high affinity for the SH2 domains of various Src family kinases. This strong and specific interaction is the basis for its utility as a potent activator.

Src Family KinaseBinding Affinity (Kd)Reference(s)
Lck~1 nM[1]
SrcHigh Affinity[2]
FynHigh Affinity[2]
HckHigh Affinity[2]

Applications in Research

This compound is a versatile tool for a range of applications aimed at understanding Src kinase function and signaling.

  • In Vitro Kinase Assays: To directly measure the enzymatic activity of purified Src kinases or Src kinases present in cell lysates.

  • Western Blotting: To probe for the activation of Src kinases and the phosphorylation of their downstream substrates in cellular models.

  • Co-immunoprecipitation: To identify proteins that interact with activated Src kinases.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture or Purified Kinase Lysate_Prep Cell Lysis or Kinase Buffer Prep Cell_Culture->Lysate_Prep Treatment Treat with This compound Lysate_Prep->Treatment Kinase_Assay Kinase Assay (e.g., ADP-Glo) Treatment->Kinase_Assay Western_Blot Western Blot (p-Src, p-Substrate) Treatment->Western_Blot Co_IP Co-Immunoprecipitation & Mass Spectrometry Treatment->Co_IP

Experimental Workflow using this compound

Experimental Protocols

In Vitro Kinase Assay

This protocol describes the activation of Src kinase in a cell lysate followed by measurement of its activity using a generic kinase substrate.

Materials:

  • Cells expressing the Src family kinase of interest

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • This compound peptide

  • Recombinant Src kinase substrate (e.g., a peptide containing a tyrosine phosphorylation site for Src)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold Lysis Buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Kinase Activation:

    • In a microcentrifuge tube, dilute the cell lysate to a final protein concentration of 1 mg/mL in Kinase Assay Buffer.

    • Add this compound to the lysate at a final concentration of 1-10 µM.

    • Incubate on ice for 30 minutes to allow for Src kinase activation.

  • Kinase Reaction:

    • To the activated lysate, add the Src kinase substrate to a final concentration of 100 µM.

    • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

    • Incubate the reaction at 30°C for 30-60 minutes.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's instructions for the kinase activity detection kit.

Western Blotting for Src Activation

This protocol details the detection of Src activation in cultured cells following treatment with this compound.

Materials:

  • Cells in culture

  • This compound peptide (or a cell-permeable version if treating intact cells)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416), anti-total Src, and antibodies against phosphorylated downstream targets (e.g., p-FAK, p-paxillin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.

    • If using a cell-permeable version of this compound, treat the cells directly in the culture medium at a concentration of 10-50 µM for 15-60 minutes.

    • Alternatively, prepare cell lysates as described in the kinase assay protocol and treat the lysate with 1-10 µM this compound for 30 minutes on ice.

  • Sample Preparation:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer.

    • Determine protein concentration.

    • Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • Electrophoresis and Transfer:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Co-immunoprecipitation of Src-Interacting Proteins

This protocol describes the isolation of protein complexes containing activated Src.

Materials:

  • Cell lysate containing activated Src (prepared as in the western blot protocol)

  • Anti-Src antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., IP lysis buffer)

  • Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)

Procedure:

  • Immunocomplex Formation:

    • To 1 mg of cell lysate, add 2-5 µg of anti-Src antibody.

    • Incubate with gentle rotation for 2-4 hours at 4°C.

  • Capture of Immunocomplex:

    • Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1 hour at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold wash buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding 30 µL of Laemmli buffer and boiling for 5 minutes.

  • Analysis:

    • Analyze the eluted proteins by western blotting or mass spectrometry to identify interacting partners.

Downstream Signaling of Activated Src

Once activated by this compound, Src kinases phosphorylate a multitude of downstream substrates, initiating signaling cascades that regulate various cellular functions. Key downstream pathways include the activation of focal adhesion kinase (FAK) and paxillin, leading to changes in cell adhesion and migration, and the activation of the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival.

G cluster_adhesion Cell Adhesion & Migration cluster_proliferation Proliferation & Survival Src Activated Src FAK FAK Src->FAK pY Paxillin Paxillin Src->Paxillin pY Ras Ras Src->Ras PI3K PI3K Src->PI3K Adhesion Actin Cytoskeleton Remodeling FAK->Adhesion Paxillin->Adhesion MAPK MAPK Pathway Ras->MAPK Proliferation Gene Expression (Proliferation, Survival) MAPK->Proliferation Akt Akt Pathway PI3K->Akt Akt->Proliferation

Downstream Signaling of Activated Src

Conclusion

The this compound phosphopeptide is an invaluable tool for the study of Src family kinases. Its high affinity and specific mechanism of action allow for the controlled activation of these important signaling molecules, enabling detailed investigation of their regulation, substrate specificity, and downstream signaling pathways. The protocols and information provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of Src kinase biology and its role in health and disease.

References

An In-depth Technical Guide on the Cellular Pathways Modulated by the Phosphopeptide EPQpYEEIPIYL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic phosphopeptide, with the sequence Ac-EPQpYEEIPIYL-NH2 (acetylated at the N-terminus and amidated at the C-terminus), is a potent and highly specific ligand for the Src Homology 2 (SH2) domains of the Src family of non-receptor tyrosine kinases. The central phosphorylated tyrosine (pY) residue is a critical determinant for its binding activity. This peptide mimics a high-affinity binding motif recognized by the SH2 domains of several key signaling proteins, thereby acting as a modulator of downstream cellular pathways. This technical guide provides a comprehensive overview of the cellular pathways influenced by EPQpYEEIPIYL, detailed quantitative binding data, and the experimental protocols used to elucidate these interactions.

Core Cellular Target: Src Family Kinase SH2 Domains

This compound primarily targets the SH2 domains of Src family kinases. These kinases, including Src, Lck, Fyn, and Hck, are crucial regulators of a multitude of cellular processes. By binding to their SH2 domains, this phosphopeptide can act as a competitive inhibitor of natural phosphoprotein ligands, or in some contexts, as an activator by disrupting inhibitory intramolecular interactions. This interaction directly impacts signaling cascades controlling cell growth, differentiation, migration, and immune responses.

Quantitative Binding Affinity of this compound

The affinity of this compound for various Src family SH2 domains has been characterized using multiple biophysical techniques. The following table summarizes the available quantitative data.

SH2 DomainBinding Affinity (Kd)Experimental MethodReference
Lck~1 nMCrystallography / Fluorescence Polarization[1]
FynHigh Affinity (Specific Kd not detailed)NMR Spectroscopy
SrcHigh Affinity (Specific Kd not detailed)Inferred from competitive binding assays
HckPresumed High Affinity (Not explicitly quantified)General activity on Src family members

Modulated Cellular Signaling Pathways

The interaction of this compound with Src family SH2 domains can modulate several critical signaling pathways:

  • T-Cell Receptor (TCR) Signaling: In T-lymphocytes, Lck is a key kinase that initiates the signaling cascade upon TCR engagement. By binding to the Lck SH2 domain, this compound can interfere with the recruitment of downstream signaling molecules, thereby modulating T-cell activation.

  • Growth Factor Receptor Signaling: Src family kinases are often recruited to activated growth factor receptors. The binding of this compound can prevent this recruitment, thus affecting pathways such as the Ras-MAPK and PI3K-Akt pathways, which are pivotal for cell proliferation and survival.

  • Integrin-Mediated Adhesion and Migration: Src family kinases play a central role in focal adhesion dynamics and cell migration. By targeting these kinases, this compound can influence the signaling events that control cytoskeletal rearrangements and cell motility.

Experimental Protocols

Recombinant SH2 Domain Expression and Purification

Objective: To produce soluble, purified SH2 domains for use in binding assays.

Methodology:

  • Cloning: The cDNA encoding the SH2 domain of the desired Src family kinase (e.g., Lck, Fyn, Src) is subcloned into a bacterial expression vector, such as pGEX or pET, containing an N-terminal Glutathione S-transferase (GST) or a polyhistidine (His) tag, respectively.

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches an optimal optical density.

  • Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. The cells are lysed by sonication or high-pressure homogenization.

  • Purification:

    • GST-tagged proteins: The cell lysate is clarified by centrifugation and the supernatant is applied to a glutathione-agarose affinity column. After washing, the bound GST-SH2 domain is eluted with a buffer containing reduced glutathione.

    • His-tagged proteins: The clarified lysate is applied to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. After washing, the bound His-SH2 domain is eluted with a buffer containing a high concentration of imidazole.

  • Quality Control: The purity and concentration of the recombinant SH2 domain are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Fluorescence Polarization Binding Assay

Objective: To quantitatively determine the binding affinity of this compound for a specific SH2 domain.

Methodology:

  • Probe Preparation: A fluorescently labeled version of the this compound peptide (e.g., with fluorescein) is synthesized.

  • Assay Setup: A constant, low concentration of the fluorescently labeled peptide is incubated with increasing concentrations of the purified SH2 domain in a suitable binding buffer in a microplate.

  • Measurement: The fluorescence polarization of each sample is measured using a plate reader equipped with polarization filters.

  • Data Analysis: The binding of the SH2 domain to the fluorescent peptide causes a decrease in the peptide's rotational speed, leading to an increase in fluorescence polarization. The data are plotted as fluorescence polarization versus the concentration of the SH2 domain. The dissociation constant (Kd) is determined by fitting the data to a one-site binding equation.

Isothermal Titration Calorimetry (ITC)

Objective: To provide a thermodynamic characterization of the binding interaction between this compound and an SH2 domain.

Methodology:

  • Sample Preparation: The purified SH2 domain is placed in the sample cell of the ITC instrument, and the this compound peptide is loaded into the injection syringe. Both are in the same buffer.

  • Titration: The peptide solution is injected in small aliquots into the SH2 domain solution.

  • Measurement: The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the peptide to the SH2 domain. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the binding reaction.

Visualizations

Signaling_Pathway_Modulation Modulation of TCR Signaling by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Complex Lck Lck Kinase TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 Activation Downstream Downstream Signaling (Ca2+ flux, MAPK activation) PLCg1->Downstream This compound This compound This compound->Lck Binds to SH2 domain Experimental_Workflow Workflow for SH2 Domain Binding Affinity Assay cluster_protein_production Protein Production cluster_binding_assay Binding Assay Cloning 1. Clone SH2 Domain Expression 2. Express in E. coli Cloning->Expression Purification 3. Purify SH2 Domain Expression->Purification QC 4. Quality Control Purification->QC Assay_Setup 5. Set up Binding Assay (Fluorescence Polarization) QC->Assay_Setup Purified SH2 Domain Measurement 6. Measure Signal Assay_Setup->Measurement Data_Analysis 7. Analyze Data Measurement->Data_Analysis Kd_Determination 8. Determine Kd Data_Analysis->Kd_Determination

References

Methodological & Application

Application Notes and Protocols for EPQpYEEIPIYL in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide EPQpYEEIPIYL is a high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases (SFKs), including Lck, Hck, and Fyn.[1][2][3] It functions not as a substrate for phosphorylation but as an allosteric activator.[2][3] In their inactive state, SFKs are maintained in an autoinhibited conformation through an intramolecular interaction where their own C-terminal phosphotyrosine binds to the SH2 domain.[4][5] The this compound phosphopeptide competitively displaces this intramolecular inhibition by binding to the SH2 domain, leading to a conformational change that activates the kinase domain.[1][5]

These application notes provide a detailed protocol for utilizing this compound to activate Src family kinases in vitro and subsequently measure their catalytic activity using a suitable substrate. This two-step process is crucial for studying the kinetics of SFK activation and for screening potential kinase inhibitors that may target either the active site or allosteric sites.

Data Presentation

Table 1: Properties of this compound Peptide

PropertyValueReference
SequenceThis compound[6]
Alternate NamesYEEI phosphopeptide, Src Family Activator[3]
Molecular Weight~1473.7 Da[3]
FunctionSrc Homology 2 (SH2) domain ligand, Allosteric Activator[1][2]
Target KinasesSrc family members (e.g., Lck, Hck, Fyn)[1][2]

Table 2: Recommended Reagents and their Storage

ReagentStock ConcentrationStorage TemperatureNotes
This compound Peptide1 mM in sterile H₂O-20°C (short-term), -80°C (long-term)Aliquot to avoid freeze-thaw cycles.[1]
Recombinant Src Family Kinase (e.g., c-Src)100 µg/mL-80°CRefer to manufacturer's data sheet for specific activity.
Src Kinase Substrate (e.g., KVEKIGEGTYGVVYK)10 mM in sterile H₂O-20°CA well-characterized synthetic peptide substrate for Src.
ATP100 mM in sterile H₂O-20°CPrepare fresh dilutions for each experiment.
5X Kinase Assay BufferSee Protocol-20°C
1 M DTT1 M in sterile H₂O-20°CAdd fresh to 1X Kinase Assay Buffer before use.
Stop Solution (e.g., 2X Laemmli buffer or specific kinase assay termination buffer)VariesRoom Temperature or -20°CDependent on the detection method.

Signaling Pathway and Experimental Workflow

Src Family Kinase Activation by SH2 Domain Displacement

Src family kinases are regulated by intramolecular interactions involving their SH2 and SH3 domains. The binding of the SH2 domain to a C-terminal phosphotyrosine residue maintains the kinase in a repressed state. High-affinity SH2 ligands like this compound can disrupt this autoinhibitory interaction, leading to kinase activation.

Src_Activation cluster_inactive Inactive State cluster_active Active State Inactive_Src Inactive Src Kinase (Autoinhibited) SH2 SH2 Domain pY_tail C-terminal pTyr Active_Src Active Src Kinase Inactive_Src->Active_Src Activation SH2->pY_tail Displaces Substrate_Phosphorylation Substrate Phosphorylation Active_Src->Substrate_Phosphorylation Catalyzes This compound This compound (SH2 Ligand) This compound->SH2 Binds

Caption: Mechanism of Src kinase activation by this compound.

Experimental Workflow for In Vitro Kinase Assay

The following workflow outlines the sequential steps for activating a Src family kinase with this compound and then measuring its activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_activation Activation Step cluster_reaction Kinase Reaction cluster_detection Detection Reagent_Prep 1. Prepare Reagents (Kinase, this compound, Substrate, ATP, Buffer) Activation 2. Pre-incubate Kinase with this compound (Allows for SH2 domain binding and activation) Reagent_Prep->Activation Initiation 3. Initiate Reaction (Add Substrate and ATP) Activation->Initiation Incubation 4. Incubate at 30°C Initiation->Incubation Termination 5. Terminate Reaction (Add Stop Solution) Incubation->Termination Detection 6. Detect Phosphorylated Substrate (e.g., Western Blot, Luminescence, Fluorescence) Termination->Detection

References

Application Notes and Protocols for EPQpYEEIPIYL Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphopeptide EPQpYEEIPIYL is a potent and specific activator of Src family kinases (SFKs).[1][2] It functions as a high-affinity ligand for the Src Homology 2 (SH2) domain of several SFK members, including Lck, Hck, and Fyn.[1] By binding to the SH2 domain, this compound displaces the kinase's own C-terminal phosphotyrosine from the SH2 domain, disrupting the autoinhibited conformation and leading to kinase activation. These application notes provide detailed protocols for the reconstitution of lyophilized this compound powder and its use in key biochemical and cell-based assays.

Reconstitution of this compound Powder

Proper reconstitution of the lyophilized peptide is critical for maintaining its biological activity and ensuring experimental reproducibility.

2.1. Materials

  • Lyophilized this compound powder

  • Sterile, nuclease-free water or an appropriate buffer (e.g., PBS, pH 7.2)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes with sterile, low-retention tips

2.2. Reconstitution Protocol

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes.[3] This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Solvent Addition: Based on the desired stock solution concentration, carefully add the appropriate volume of sterile water or buffer to the vial. For example, to prepare a 1 mM stock solution, add 1 mL of solvent for every 1.474 mg of peptide (Molecular Weight: 1473.52 g/mol ).

  • Dissolution: Gently swirl or vortex the vial to ensure the peptide is completely dissolved.[3] Avoid vigorous shaking, which can cause peptide aggregation. If necessary, brief sonication in a water bath can aid in dissolution.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted stock solution into smaller, single-use volumes in low-protein-binding polypropylene tubes.[4]

2.3. Storage Recommendations

The stability of the peptide is dependent on the storage conditions.

FormStorage TemperatureShelf Life
Lyophilized Powder-20°C to -80°CUp to 2 years[1]
Reconstituted in Water/Buffer-20°CUp to 1 month[1]
Reconstituted in Water/Buffer-80°CUp to 6 months[1]

Table 1: Storage guidelines for this compound peptide.

Experimental Protocols

In Vitro Src Kinase Activation Assay

This protocol describes a method to measure the activation of purified Src kinase by this compound using a radiometric assay.

Experimental Workflow:

experimental_workflow reconstitute Reconstitute this compound prepare_reaction Prepare Kinase Reaction Mix (Src, Substrate, Buffer) reconstitute->prepare_reaction add_peptide Add this compound prepare_reaction->add_peptide initiate_reaction Initiate with [γ-32P]ATP add_peptide->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (TCA) incubate->stop_reaction spot_on_paper Spot on P81 Paper stop_reaction->spot_on_paper wash Wash Paper spot_on_paper->wash scintillation Scintillation Counting wash->scintillation analyze Analyze Data scintillation->analyze

Src Kinase Activation Assay Workflow

Protocol:

  • Prepare Kinase Reaction Buffer (SrcRB): 100 mM Tris-HCl (pH 7.2), 125 mM MgCl₂, 25 mM MnCl₂, 2 mM EGTA, 0.25 mM sodium orthovanadate, and 2 mM DTT.[5]

  • Prepare Substrate: A suitable Src kinase substrate peptide (e.g., "Src substrate peptide") is reconstituted in SrcRB to a stock concentration of 1.5 mM.[5]

  • Set up the Kinase Reaction: In a microcentrifuge tube, combine 10 µL of SrcRB, 10 µL of the substrate peptide solution, and 10 µL of purified Src kinase (2-20 units).

  • Add this compound: Add the desired concentration of reconstituted this compound to the reaction mixture. A concentration range of 1-100 µM can be tested.

  • Initiate the Reaction: Start the kinase reaction by adding 10 µL of a [γ-³²P]ATP solution.[5]

  • Incubation: Incubate the reaction mixture for 10-30 minutes at 30°C.

  • Stop the Reaction: Terminate the reaction by adding 20 µL of 40% trichloroacetic acid (TCA).[5]

  • Spotting and Washing: Spot 25 µL of the reaction mixture onto P81 phosphocellulose paper. Wash the paper squares three times for 5 minutes each in 0.75% phosphoric acid, followed by one wash with acetone.[5]

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the kinase activity in the presence of this compound to a control without the peptide.

Quantitative Data Summary:

ComponentStock ConcentrationVolume per ReactionFinal Concentration
SrcRB10x10 µL1x
Src Substrate Peptide1.5 mM10 µL375 µM
Src Kinase2-20 units/µL10 µL20-200 units
[γ-³²P]ATP1 µCi/µL10 µL0.25 µCi/µL
This compound1 mMVariable1-100 µM
Total Volume 50 µL

Table 2: Example reaction setup for in vitro Src kinase activation assay.

SH2 Domain Binding Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP) assay to quantify the binding of this compound to a Src family SH2 domain.

Signaling Pathway Diagram:

signaling_pathway cluster_0 Src Kinase Activation Inactive Src Inactive Src SH2 Domain SH2 Domain Inactive Src->SH2 Domain intramolecular binding Active Src Active Src Kinase Domain Kinase Domain Active Src->Kinase Domain activation SH2 Domain->Active Src conformational change C-terminal pTyr C-terminal pTyr SH2 Domain->C-terminal pTyr This compound This compound This compound->SH2 Domain displaces C-terminal pTyr

This compound-mediated Src Activation

Protocol:

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.05% Tween-20.

  • Prepare Fluorescently Labeled Peptide: A fluorescently labeled version of a known low-affinity SH2 binding peptide (the "tracer") is required.

  • Prepare Recombinant SH2 Domain: Purified, recombinant Src SH2 domain.

  • Set up the Assay Plate: In a black, low-volume 384-well plate, add the assay buffer, a fixed concentration of the fluorescent tracer peptide (typically at its Kd), and the recombinant SH2 domain.

  • Add this compound: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure Fluorescence Polarization: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent tracer by this compound. The data can be fitted to a competitive binding equation to determine the IC₅₀, which can then be converted to a Ki (dissociation constant).

Quantitative Data Summary:

ParameterDescriptionTypical ValueReference
Kd (Lck SH2) Dissociation constant for Lck SH2 domain40 - 500 nM[6]
Kd (Src SH2) Dissociation constant for Src SH2 domain~4 nM

Table 3: Binding affinities of this compound for SH2 domains.

Cellular Src Activation Assay (Western Blot)

This protocol describes how to assess the activation of endogenous Src in cultured cells following treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line with known Src expression) to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 15-60 minutes). A vehicle control (the solvent used for the peptide) should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated (active) form of Src (e.g., anti-pSrc Tyr416).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total Src and a loading control protein (e.g., β-actin or GAPDH).

  • Densitometry Analysis: Quantify the band intensities using densitometry software. The level of Src activation can be expressed as the ratio of p-Src to total Src.

Apoptosis Induction Assay (Annexin V Staining)

This protocol provides a method to determine if activation of Src by this compound induces apoptosis in cancer cells.

Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., Jurkat cells or a relevant adherent cell line) in a 6-well plate. Treat the cells with different concentrations of this compound for various time points (e.g., 24, 48, 72 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using trypsin-EDTA. Combine the detached cells with the cells from the medium.

  • Annexin V and Propidium Iodide (PI) Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are live.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Quantitative Data Summary (Hypothetical):

TreatmentConcentration% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control-5%2%
This compound10 µM15%5%
This compound50 µM35%10%
Staurosporine1 µM60%15%

Table 4: Hypothetical data for an apoptosis induction assay.

Troubleshooting

IssuePossible CauseSuggested Solution
Peptide will not dissolve Peptide has formed aggregates.Try gentle warming (up to 40°C) or brief sonication. Consider using a small amount of a different solvent like DMSO or DMF before adding the aqueous buffer.
Low kinase activity Inactive enzyme or degraded ATP.Use a fresh aliquot of kinase and ATP. Ensure proper storage conditions have been maintained.
High background in Western blot Insufficient blocking or washing.Increase blocking time or use a different blocking agent. Increase the number and duration of washes.
No apoptosis observed Cell line may be resistant; peptide may not be cell-permeable.Use a cell line known to be sensitive to Src activation. Consider using a cell-permeable version of the peptide or a transfection reagent to deliver it into the cells.

Table 5: Common troubleshooting tips.

Conclusion

The phosphopeptide this compound is a valuable tool for studying the role of Src family kinases in various cellular processes. The protocols provided here offer a framework for the reconstitution and application of this peptide in key in vitro and cell-based assays. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.

References

Unidentified Subject: EPQpYEEIPIYL in Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "EPQpYEEIPIYL" have not yielded any identifiable molecule, peptide, protein, or chemical compound within the context of immunology or broader biomedical research. This term does not appear in publicly available scientific literature, databases, or research articles.

Consequently, it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries as requested. The lack of information on "this compound" prevents the creation of signaling pathway diagrams, experimental workflows, or any other content based on established scientific findings.

It is possible that "this compound" represents one of the following:

  • A typographical error: The sequence may be misspelled.

  • A novel or proprietary substance: It might be a newly discovered or internally developed compound not yet disclosed in public research.

  • An internal code or abbreviation: The term could be a specific designation used within a private research entity.

Without a correct and identifiable subject, the requested detailed scientific content cannot be generated. We recommend verifying the name and spelling of the molecule of interest. If a corrected term is provided, we will be pleased to assist in generating the requested materials.

Application Notes and Protocols for Studying Fyn Kinase Activity Using EPQpYEEIPIYL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fyn kinase, a member of the Src family of non-receptor tyrosine kinases, is a critical regulator of a multitude of cellular processes, including signal transduction, cell adhesion, and cytoskeletal remodeling. Dysregulation of Fyn activity has been implicated in various pathological conditions, such as cancer and neurodegenerative diseases. The phosphopeptide EPQpYEEIPIYL is a high-affinity ligand for the Src homology 2 (SH2) domain of Src family kinases, including Fyn.[1][2] By binding to the SH2 domain, this compound can disrupt the autoinhibitory conformation of Fyn, leading to its activation. This property makes this compound a valuable tool for studying the mechanisms of Fyn activation and for screening for potential modulators of its activity.

These application notes provide detailed protocols for utilizing the phosphopeptide this compound to activate Fyn kinase and subsequently measure its catalytic activity through in vitro kinase assays.

Principle of the Assay

The study of Fyn kinase activity using this compound involves a two-step process. First, the Fyn enzyme is pre-incubated with the this compound peptide. This allows the peptide to bind to the SH2 domain of Fyn, disrupting its autoinhibitory intramolecular interactions and transitioning the kinase into an active conformation.

In the second step, a suitable substrate and ATP (adenosine triphosphate) are introduced to the activated Fyn kinase. The kinase then catalyzes the transfer of a phosphate group from ATP to the substrate. The level of substrate phosphorylation is subsequently measured, providing a quantitative assessment of Fyn kinase activity. This method allows for the investigation of Fyn activation mechanisms and the screening of compounds that may modulate this process.

Data Presentation

Table 1: Materials and Reagents
ReagentSupplierCatalog NumberStorage
Recombinant Human Fyn KinaseExample Supplier AFYN-123H-80°C
This compound PeptideExample Supplier BP-456-20°C
Fyn Substrate Peptide (e.g., Srctide)Example Supplier CS-789-20°C
[γ-³²P]ATPExample Supplier DR-ATP-01-20°C
5X Kinase Assay BufferExample Supplier AKAB-0014°C
ATP (10 mM)Example Supplier EA-321-20°C
P81 Phosphocellulose PaperExample Supplier FP81-100Room Temp
Phosphoric AcidExample Supplier GPA-500Room Temp
Scintillation CocktailExample Supplier HSC-200Room Temp
Table 2: Illustrative Quantitative Data of Fyn Kinase Activation

The following table presents representative data demonstrating the activation of Fyn kinase by this compound. The kinase activity is measured by the incorporation of ³²P into a substrate peptide. Note that the presence of an SH2 domain ligand is expected to increase the Vmax of the kinase for its substrate.

ConditionThis compound (µM)Fyn Kinase (nM)Substrate Peptide (µM)Vmax (pmol/min/µg)Fold Activation
Basal010100501.0
Activated1101001503.0
Activated10101002505.0
Activated50101003006.0

This data is illustrative and the actual fold activation may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Fyn Kinase Activation and Activity Assay using Radiolabeled ATP

This protocol details the activation of Fyn kinase with this compound followed by the measurement of its activity using a specific peptide substrate and [γ-³²P]ATP.

Materials:

  • Recombinant Fyn Kinase

  • This compound Peptide

  • Fyn Substrate Peptide (e.g., Srctide: KVEKIGEGTYGVVYK)

  • [γ-³²P]ATP (10 µCi/µl)

  • 5X Kinase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5 mg/ml BSA, 10 mM DTT)

  • ATP (10 mM)

  • P81 Phosphocellulose Paper

  • 0.75% Phosphoric Acid

  • Acetone

  • Scintillation Counter and Vials

  • Microcentrifuge Tubes

  • Pipettes and Tips

  • Incubator/Water Bath (30°C)

Procedure:

  • Preparation of Reagents:

    • Prepare 1X Kinase Assay Buffer by diluting the 5X stock with sterile water.

    • Prepare a 100 µM stock solution of this compound in sterile water.

    • Prepare a 1 mM stock solution of the Fyn substrate peptide in sterile water.

    • Prepare a working solution of ATP by mixing cold 10 mM ATP with [γ-³²P]ATP. For a final assay concentration of 100 µM ATP, mix 1 µl of 10 mM ATP with a desired amount of [γ-³²P]ATP and adjust the volume to create an appropriate stock for the reaction mix.

  • Fyn Kinase Activation (Pre-incubation):

    • In a microcentrifuge tube, prepare the activation mix by combining:

      • Recombinant Fyn Kinase (to a final concentration of 10 nM)

      • This compound (to the desired final concentration, e.g., 10 µM)

      • 1X Kinase Assay Buffer

    • Incubate the mixture for 15 minutes at 30°C to allow for the activation of Fyn kinase.

    • Prepare a "Basal Activity" control tube without the this compound peptide.

  • Kinase Reaction:

    • To initiate the kinase reaction, add the following to the activation mix:

      • Fyn Substrate Peptide (to a final concentration of 100 µM)

      • ATP/[γ-³²P]ATP mix (to a final concentration of 100 µM)

    • The final reaction volume is typically 25-50 µl.

    • Incubate the reaction mixture for 20 minutes at 30°C.

  • Stopping the Reaction and Spotting:

    • Terminate the reaction by adding an equal volume of 0.75% phosphoric acid.

    • Spot 20 µl of the reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid.

    • Perform a final wash with acetone for 2 minutes to dry the papers.

  • Quantification:

    • Place the dried P81 papers into scintillation vials.

    • Add 5 ml of scintillation cocktail to each vial.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of Fyn kinase (e.g., in pmol of phosphate transferred per minute per microgram of enzyme).

    • Determine the fold activation by comparing the activity of Fyn with and without this compound.

Visualizations

Fyn Kinase Signaling Pathway

Fyn_Signaling_Pathway cluster_activation Fyn Activation cluster_downstream Downstream Signaling Inactive_Fyn Inactive Fyn (Autoinhibited) Active_Fyn Active Fyn Inactive_Fyn->Active_Fyn Conformational Change This compound This compound (SH2 Ligand) This compound->Inactive_Fyn Binds to SH2 domain Substrate Substrate (e.g., FAK, Dab1) Active_Fyn->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Adhesion, Proliferation) Phospho_Substrate->Cellular_Response

Caption: Fyn kinase activation by an SH2 ligand and downstream signaling.

Experimental Workflow for Fyn Kinase Activity Assay

Fyn_Assay_Workflow cluster_prep 1. Preparation cluster_activation 2. Activation cluster_reaction 3. Kinase Reaction cluster_detection 4. Detection cluster_analysis 5. Analysis Reagents Prepare Buffers, Enzyme, Peptides Activation Pre-incubate Fyn Kinase with this compound Reagents->Activation Reaction Add Substrate Peptide and [γ-³²P]ATP Activation->Reaction Spotting Spot on P81 Paper Reaction->Spotting Washing Wash Papers Spotting->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Kinase Activity and Fold Activation Counting->Analysis

References

Application Notes & Protocols for EPQpYEEIPIYL SH2 Domain Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Src Homology 2 (SH2) domains are structurally conserved protein domains that play a pivotal role in intracellular signal transduction. These domains recognize and bind to specific phosphotyrosine (pY) motifs on activated receptor tyrosine kinases and other signaling proteins. This interaction is a critical step in recruiting downstream signaling molecules to the plasma membrane, thereby propagating signals that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

The peptide sequence EPQpYEEIPIYL represents a canonical phosphotyrosine-containing motif derived from a signaling protein, designed to be recognized by specific SH2 domains. Studying the binding of this peptide to various SH2 domains is crucial for elucidating the specificity of these interactions, understanding the structural basis of recognition, and for the development of targeted therapeutics that can modulate these signaling pathways. This document provides a comprehensive guide to the experimental design, detailed protocols, and data presentation for characterizing the binding of the this compound peptide to SH2 domains.

Signaling Pathway Context

SH2 domain-mediated interactions are fundamental to tyrosine kinase signaling. Upon ligand binding, receptor tyrosine kinases (RTKs) dimerize and autophosphorylate on specific tyrosine residues. These newly created phosphotyrosine sites serve as docking stations for SH2 domain-containing proteins, such as Grb2, PLC-γ, and STAT proteins. The recruitment of these proteins initiates downstream signaling cascades, as illustrated in the generalized pathway below.

SH2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pY) RTK->pRTK 2. Dimerization & Autophosphorylation SH2_Protein SH2 Domain Protein (e.g., Grb2, STAT) pRTK->SH2_Protein 3. SH2 Domain Docking to pY Effector Downstream Effector (e.g., Sos, Ras) SH2_Protein->Effector 4. Activation of Downstream Effector Response Cellular Response (Growth, Proliferation) Effector->Response 5. Signal Propagation Ligand Ligand Ligand->RTK 1. Ligand Binding

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway initiated by SH2 domain binding to phosphotyrosine (pY) sites.

Experimental Design & Key Techniques

A multi-faceted approach is recommended to thoroughly characterize the binding of the this compound peptide to an SH2 domain. The following techniques provide complementary information on binding affinity, kinetics, thermodynamics, and biological relevance.

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (association and dissociation rates) and determines the equilibrium dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

  • Fluorescence Polarization (FP): A solution-based, high-throughput method to determine binding affinity (KD). It is particularly useful for screening large libraries of compounds or SH2 domains.

  • Co-Immunoprecipitation (Co-IP): A cell-based assay to validate the interaction within a cellular context.

Quantitative Data Summary

The data obtained from these biophysical assays can be summarized for comparative analysis.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Binding Affinity (KD) 150 nM165 nM180 nM
Association Rate (kon) 2.5 x 105 M-1s-1Not DeterminedNot Determined
Dissociation Rate (koff) 3.75 x 10-2 s-1Not DeterminedNot Determined
Stoichiometry (n) Not Determined1.05Not Determined
Enthalpy (ΔH) Not Determined-8.5 kcal/molNot Determined
Entropy (ΔS) Not Determined3.2 cal/mol·KNot Determined

Table 1: Example quantitative data for the binding of this compound to a hypothetical SH2 domain. These values represent typical results obtained from each technique and demonstrate the complementary nature of the data.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the kinetics and affinity of the this compound peptide binding to a target SH2 domain.

SPR_Workflow A 1. Immobilize SH2 Domain on Sensor Chip B 2. Inject this compound Peptide (Analyte) at various concentrations A->B C 3. Monitor Association Phase (Binding) B->C D 4. Inject Running Buffer (No Analyte) C->D E 5. Monitor Dissociation Phase D->E F 6. Regenerate Sensor Surface E->F G 7. Fit Data to Binding Model (e.g., 1:1 Langmuir) E->G F->B Repeat for each concentration H 8. Determine k_on, k_off, K_D G->H

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Materials:

  • Purified SH2 domain protein (>95% purity)

  • Synthetic this compound peptide (>95% purity)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Protocol:

  • SH2 Domain Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the SH2 domain protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of the this compound peptide in running buffer (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM).

    • Inject each peptide concentration over the reference and immobilized flow cells for a set association time (e.g., 180 seconds).

    • Switch to injecting running buffer to monitor the dissociation phase for a set time (e.g., 300 seconds).

    • After each cycle, regenerate the sensor surface by injecting a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to obtain specific binding sensorgrams.

    • Perform a global fit of the data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This analysis will yield the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic profile and affinity of the peptide-SH2 domain interaction.

ITC_Workflow A 1. Load SH2 Domain into Sample Cell C 3. Equilibrate System at Constant Temperature A->C B 2. Load this compound Peptide into Syringe B->C D 4. Perform Series of Injections of Peptide into SH2 Domain C->D E 5. Measure Heat Change (Exothermic or Endothermic) per injection D->E F 6. Plot Heat Change vs. Molar Ratio E->F G 7. Fit Data to a Binding Isotherm F->G H 8. Determine K_D, ΔH, ΔS, and n G->H

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Materials:

  • Purified SH2 domain protein (>95% purity)

  • Synthetic this compound peptide (>95% purity)

  • ITC instrument (e.g., MicroCal)

  • ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl), degassed.

Protocol:

  • Sample Preparation:

    • Dialyze both the SH2 domain protein and the this compound peptide extensively against the same ITC buffer to minimize buffer mismatch effects.

    • Measure the final concentrations of protein and peptide accurately using a reliable method (e.g., UV-Vis spectroscopy).

    • Prepare the SH2 domain solution to a final concentration of ~20 µM and the peptide solution to a concentration 10-15 times higher (~200-300 µM).

  • ITC Experiment:

    • Load the SH2 domain solution into the sample cell (~200 µL).

    • Load the peptide solution into the injection syringe (~40 µL).

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis, followed by a series of ~19 injections of 2 µL each, with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of [Peptide]/[SH2 Domain].

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software provided with the instrument.

    • The fit will yield the binding affinity (KD), stoichiometry (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Fluorescence Polarization (FP) Assay

Objective: To determine the binding affinity in a solution-based, high-throughput format.

FP_Workflow A 1. Synthesize Fluorescently-Labeled This compound Peptide (Tracer) C 3. Add Fixed Concentration of Tracer to each SH2 dilution A->C B 2. Prepare Serial Dilution of SH2 Domain B->C D 4. Incubate to Reach Equilibrium C->D E 5. Excite with Polarized Light and Measure Emission Polarization D->E F 6. Plot Polarization (mP) vs. [SH2 Domain] E->F G 7. Fit Data to a Sigmoidal Dose-Response Curve F->G H 8. Determine K_D G->H

Caption: Workflow for Fluorescence Polarization (FP) binding assay.

Materials:

  • Purified SH2 domain protein (>95% purity)

  • Fluorescently labeled this compound peptide (e.g., with FITC or TAMRA at the N-terminus)

  • FP buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

  • Microplate reader with FP capabilities

  • Black, non-binding surface 96- or 384-well plates

Protocol:

  • Assay Setup:

    • Prepare a serial dilution of the SH2 domain protein in FP buffer in a microplate. A typical concentration range would span from low nM to high µM.

    • Prepare a working solution of the fluorescently labeled peptide (tracer) in FP buffer at a concentration that is well below the expected KD (e.g., 1-5 nM).

    • Add a fixed volume of the tracer solution to each well containing the SH2 domain dilution. Include control wells with tracer only (minimum polarization) and tracer with the highest concentration of SH2 domain (maximum polarization).

  • Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the change in mP as a function of the logarithm of the SH2 domain concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism).

    • The KD is determined as the concentration of SH2 domain that results in 50% of the maximal change in polarization.

Application Notes and Protocols for EPQpYEEIPIYL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive information on the procurement, handling, and experimental use of the phosphopeptide EPQpYEEIPIYL. This peptide is a valuable tool for studying Src family kinase signaling and for the development of targeted therapeutics.

Product Information and Purchasing

This compound is a synthetic phosphopeptide that acts as a high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases.[1][2][3][4][5][6] Its sequence is derived from the hamster polyoma middle T antigen.[3] By binding to the SH2 domain, this compound activates Src family members such as Lck, Hck, and Fyn.[1][2][5][6]

Supplier and Purchasing Details
SupplierCatalog NumberPurityAvailable SizesPrice (USD)
AdooQ Bioscience A22813>99% (HPLC)1mg, 5mg, 10mg, Bulk$350 (1mg), $875 (5mg), $1,245 (10mg)[1]
AbMole BioScience M43968Not specifiedNot specifiedContact for pricing
Santa Cruz Biotechnology sc-3052≥96%Not specifiedContact for pricing[3]
MedChemExpress HY-P3279Not specified1mg$400 (1mg)[4]
DC Chemicals DC45769Not specifiedNot specifiedContact for pricing

Note: Prices are subject to change. Please refer to the supplier's website for the most current information.

Chemical Properties
PropertyValue
CAS Number 147612-86-0[1]
Molecular Formula C66H97N12O24P[1]
Molecular Weight 1473.52 g/mol [1]
Sequence This compound
Storage and Stability

Store the lyophilized peptide at -20°C, desiccated.[1] In its lyophilized form, this compound is stable for up to 36 months.[1] For use, reconstitute the peptide in a suitable solvent (e.g., sterile water or buffer). Once in solution, store at -20°C and use within one month to avoid loss of potency.[1] It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[1]

Biological Activity and Signaling Pathway

This compound functions as an activator of Src family kinases. The mechanism of activation involves the binding of the phosphotyrosine residue within the peptide to the SH2 domain of an inactive Src kinase. This interaction displaces the kinase's own C-terminal phosphotyrosine from the SH2 domain, leading to a conformational change that activates the kinase domain.

EPQpYEEIPIYL_Signaling_Pathway cluster_0 Inactive State cluster_1 Activation Inactive_Src Inactive Src Kinase (C-terminal pY bound to SH2) Active_Src Active Src Kinase Inactive_Src->Active_Src Conformational Change This compound This compound (Phosphopeptide) This compound->Inactive_Src Binds to SH2 domain Downstream_Signaling Downstream Signaling (e.g., proliferation, survival) Active_Src->Downstream_Signaling Phosphorylates Substrates

Caption: Activation of Src Kinase by this compound.

Experimental Protocols

The following are generalized protocols for common experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Src Kinase Activation Assay

This protocol describes a method to measure the activation of a Src family kinase by this compound in a cell-free system.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Src Kinase - this compound - Kinase Buffer - ATP - Substrate Start->Prepare_Reagents Incubate_Kinase_Peptide Pre-incubate Src Kinase with this compound Prepare_Reagents->Incubate_Kinase_Peptide Initiate_Reaction Initiate Kinase Reaction (Add ATP and Substrate) Incubate_Kinase_Peptide->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., Luminescence, Fluorescence, Western Blot) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Intracellular Delivery of EPQpYEEIPIYL Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The EPQpYEEIPIYL peptide is a synthetic phosphopeptide that acts as a high-affinity ligand for the SH2 domains of Src family kinases such as Lck, Hck, and Fyn.[1][2] Its ability to bind to these intracellular signaling proteins makes it a valuable tool for studying and potentially modulating cellular pathways involved in cell growth, differentiation, and immune responses.[3][4][5] However, the hydrophilic nature of peptides and the negative charge of the phosphate group impede its passive diffusion across the cell membrane. Therefore, efficient intracellular delivery methods are crucial for its biological activity.

These application notes provide an overview and detailed protocols for several common methods for delivering the this compound peptide into mammalian cells. The described techniques include conjugation with cell-penetrating peptides (CPPs), encapsulation in nanoparticles, lipofection, and electroporation.

Signaling Pathway of this compound Peptide

The this compound peptide mimics a phosphorylated tyrosine motif that is recognized by the Src Homology 2 (SH2) domain of various intracellular signaling proteins, including the Src family of tyrosine kinases.[1][2] Upon successful intracellular delivery, the peptide can competitively bind to the SH2 domain of its target protein, thereby activating it.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Delivery_Vehicle Delivery Vehicle (e.g., CPP, Nanoparticle) Peptide This compound Peptide Delivery_Vehicle->Peptide Release Membrane Src_Kinase Src Family Kinase (inactive) Peptide->Src_Kinase Binds to SH2 Domain Src_Kinase_Active Src Family Kinase (active) Src_Kinase->Src_Kinase_Active Conformational Change & Activation Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Src_Kinase_Active->Downstream_Signaling Phosphorylates Substrates

Caption: Intracellular action of this compound peptide.

Comparison of Intracellular Delivery Methods

The choice of delivery method depends on the cell type, experimental goals, and available resources. The following table summarizes key quantitative parameters for the described methods based on studies with similar peptides.

Delivery MethodTypical Delivery EfficiencyCell ViabilityPeptide ConcentrationAdvantagesDisadvantages
Cell-Penetrating Peptides (CPPs) 20-70%>80%1-10 µMHigh viability, broad applicability, in vivo potential.[6][7]Efficiency can be cell-type dependent, potential for off-target effects.[8]
Nanoparticles 50-90%>70%1-5 µMHigh efficiency, protection from degradation, targeted delivery possible.[9][10]Complex formulation, potential for toxicity.[11][12]
Lipofection 30-80%50-90%0.5-5 µMReadily available commercial reagents, high efficiency in many cell lines.[13][14]Can be toxic to some cell types, not suitable for in vivo use.
Electroporation >90%30-70%1-20 µMHigh efficiency, applicable to a wide range of cell types.[15]Significant cell death, requires specialized equipment.[16]

Experimental Protocols

Cell-Penetrating Peptide (CPP) Conjugation and Delivery

CPPs are short peptides that can traverse cellular membranes and deliver various molecular cargoes, including other peptides.[6][7][17] A common strategy is to synthesize a fusion peptide containing the this compound sequence and a CPP sequence, such as TAT or Penetratin.

Workflow for CPP-Mediated Delivery

Start Start Synthesize Synthesize CPP-EPQpYEEIPIYL fusion peptide Start->Synthesize Purify Purify fusion peptide (e.g., HPLC) Synthesize->Purify Characterize Characterize peptide (e.g., Mass Spec) Purify->Characterize Incubate Incubate cells with fusion peptide Characterize->Incubate Wash Wash cells to remove excess peptide Incubate->Wash Assay Perform downstream assays Wash->Assay End End Assay->End

Caption: Workflow for CPP-mediated peptide delivery.

Protocol:

  • Peptide Synthesis: Synthesize the fusion peptide (e.g., TAT-EPQpYEEIPIYL) using standard solid-phase peptide synthesis. The TAT peptide sequence is YGRKKRRQRRR.

  • Purification and Characterization: Purify the synthesized peptide by high-performance liquid chromatography (HPLC) and confirm its identity by mass spectrometry.

  • Cell Culture: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-90%).

  • Peptide Preparation: Dissolve the purified CPP-EPQpYEEIPIYL peptide in sterile, serum-free culture medium to the desired final concentration (e.g., 1-10 µM).

  • Incubation: Remove the culture medium from the cells and replace it with the peptide-containing medium. Incubate the cells for 1-4 hours at 37°C.

  • Washing: After incubation, remove the peptide-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any remaining extracellular peptide.

  • Downstream Analysis: Add fresh, complete culture medium to the cells and proceed with downstream assays to assess the biological effect of the delivered peptide.

Nanoparticle-Based Delivery

Nanoparticles can encapsulate peptides, protecting them from degradation and facilitating their cellular uptake.[9][10][11] Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable polymer commonly used for nanoparticle formulation.

Workflow for Nanoparticle-Based Delivery

Start Start Formulate Formulate peptide-loaded nanoparticles Start->Formulate Characterize_NP Characterize nanoparticles (size, charge, loading) Formulate->Characterize_NP Incubate_NP Incubate cells with nanoparticles Characterize_NP->Incubate_NP Wash_NP Wash cells Incubate_NP->Wash_NP Assay_NP Perform downstream assays Wash_NP->Assay_NP End End Assay_NP->End

Caption: Workflow for nanoparticle-based peptide delivery.

Protocol:

  • Nanoparticle Formulation: Prepare peptide-loaded PLGA nanoparticles using a double emulsion (w/o/w) solvent evaporation method. Briefly, dissolve the this compound peptide in an aqueous solution. Emulsify this aqueous phase in an organic phase containing PLGA. Further emulsify this primary emulsion in an aqueous solution containing a surfactant. Harden the nanoparticles by solvent evaporation.

  • Nanoparticle Characterization: Characterize the size and zeta potential of the nanoparticles using dynamic light scattering. Determine the peptide loading efficiency by quantifying the amount of non-encapsulated peptide.

  • Cell Culture: Plate cells as described for the CPP protocol.

  • Nanoparticle Incubation: Resuspend the peptide-loaded nanoparticles in cell culture medium to the desired concentration. Add the nanoparticle suspension to the cells and incubate for 4-24 hours at 37°C.

  • Washing: Remove the nanoparticle-containing medium and wash the cells twice with PBS.

  • Downstream Analysis: Add fresh medium and perform subsequent experiments.

Lipofection-Mediated Delivery

Cationic lipid-based reagents, commonly used for nucleic acid transfection, can also deliver peptides into cells.[18][19] Commercial reagents such as Lipofectamine are readily available.

Workflow for Lipofection

Start Start Prepare_Complexes Prepare peptide-lipid complexes Start->Prepare_Complexes Incubate_Cells Add complexes to cells Prepare_Complexes->Incubate_Cells Incubate_Period Incubate for 4-6 hours Incubate_Cells->Incubate_Period Change_Medium Change to fresh medium Incubate_Period->Change_Medium Assay_Lipofection Perform downstream assays Change_Medium->Assay_Lipofection End End Assay_Lipofection->End

Caption: Workflow for lipofection-mediated peptide delivery.

Protocol:

  • Cell Plating: Seed cells one day before transfection to be 70-90% confluent at the time of the procedure.[18]

  • Complex Formation:

    • Dilute the this compound peptide in a serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the lipofection reagent (e.g., Lipofectamine 2000) in the same serum-free medium and incubate for 5 minutes at room temperature.[18][19]

    • Combine the diluted peptide and the diluted lipofection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[19]

  • Transfection: Add the peptide-lipid complexes to the cells in culture medium.

  • Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C.

  • Medium Change: After the incubation period, it is recommended to replace the medium with fresh, complete culture medium to reduce cytotoxicity.[18]

  • Downstream Analysis: Assay for the effects of the peptide 24-72 hours post-transfection.

Electroporation-Mediated Delivery

Electroporation utilizes an electrical pulse to create transient pores in the cell membrane, allowing the entry of molecules like peptides.[15][16]

Workflow for Electroporation

Start Start Prepare_Cells Prepare cell suspension Start->Prepare_Cells Mix Mix cells with peptide in electroporation buffer Prepare_Cells->Mix Electroporate Apply electrical pulse Mix->Electroporate Recover Allow cells to recover Electroporate->Recover Plate_Cells Plate cells in fresh medium Recover->Plate_Cells Assay_Electroporation Perform downstream assays Plate_Cells->Assay_Electroporation End End Assay_Electroporation->End

Caption: Workflow for electroporation-mediated peptide delivery.

Protocol:

  • Cell Preparation: Harvest cells and wash them with a suitable electroporation buffer. Resuspend the cells in the electroporation buffer at a specific density (e.g., 1x10^6 cells/100 µL).

  • Peptide Addition: Add the this compound peptide to the cell suspension to the desired final concentration.

  • Electroporation: Transfer the cell-peptide mixture to an electroporation cuvette. Apply an electrical pulse using an electroporator. The optimal pulse parameters (voltage, capacitance, resistance) must be determined empirically for each cell type.

  • Recovery: Allow the cells to recover for 10-20 minutes at room temperature.

  • Cell Plating: Transfer the electroporated cells to a culture dish containing pre-warmed complete medium.

  • Downstream Analysis: Culture the cells for 24-48 hours before performing downstream assays.

Troubleshooting

  • Low Delivery Efficiency: Optimize peptide concentration, incubation time, and the ratio of peptide to delivery reagent. For electroporation, optimize the electrical parameters.

  • High Cell Toxicity: Reduce the concentration of the delivery reagent or peptide, and shorten the incubation time. For electroporation, lower the voltage or pulse duration. Ensure cells are healthy and at an optimal confluency before the experiment.

  • Inconsistent Results: Maintain consistent cell culture conditions, including cell passage number and confluency. Prepare fresh reagents for each experiment.

Conclusion

The successful intracellular delivery of the this compound peptide is a prerequisite for its function as a modulator of Src family kinases. The methods described in these application notes provide a range of options for researchers. The choice of method should be guided by the specific experimental context, including the cell type and the desired balance between delivery efficiency and cell viability. Optimization of the protocols for each specific cell line and experimental setup is highly recommended to achieve the best results.

References

Application Notes and Protocols for EPQpYEEIPIYL in Co-Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphopeptide EPQpYEEIPIYL is a potent and specific ligand for the Src Homology 2 (SH2) domain of Src family kinases (SFKs), including Lck, Hck, and Fyn.[1][2] This peptide mimics a naturally occurring high-affinity binding site and functions as an activator of these kinases by disrupting the intramolecular autoinhibitory interaction between the SH2 domain and the C-terminal phosphotyrosine residue of the kinase.[3][4] The specificity of this interaction makes this compound a valuable tool for studying Src family kinase signaling pathways and for identifying novel protein-protein interactions involving these crucial regulators of cellular processes.

This document provides detailed application notes and protocols for utilizing this compound in co-immunoprecipitation and pull-down experiments to investigate its binding partners and downstream signaling effects.

Data Presentation: Quantitative Analysis of this compound Binding to SH2 Domains

The following tables summarize the binding affinities of this compound and related peptides to the SH2 domains of Src and Lck, as determined by various in vitro assays. This quantitative data is essential for designing experiments and interpreting results.

Table 1: Dissociation Constants (Kd) of this compound with SH2 Domains

SH2 DomainPeptide SequenceMethodDissociation Constant (Kd)Reference
LckThis compoundNot Specified~1 nM[5]
SrcpTyr-Glu-Glu-Ile (pYEEI)Fluorescence Polarization100 nM[6]
Csk (reduced)ISAMpYSSVNKNot Specified0.52 ± 0.05 µM[7]
Csk (oxidized)ISAMpYSSVNKNot Specified0.99 ± 0.08 µM[7]
Crkp130Cas Tyr(P)-362Saturation Binding0.35 µM[8]

Table 2: IC50 Values for Inhibition of Src SH2 Domain Binding

Peptide ClassPeptide DerivativeIC50 (µM)Reference
Parent PeptidepYEEI6.5[6]
Class II (N-terminal substituted)Various derivatives2.7 - 8.6[6]
Class III (C-terminal substituted)Various derivatives34 - 41[6]
Class IV (Amino-substituted phenylalanine)Various derivatives16 - 153[6]

Experimental Protocols

Given that this compound is a synthetic peptide, a traditional co-immunoprecipitation (Co-IP) using an antibody against the bait is not the standard approach. Instead, a biotinylated peptide pull-down assay is the recommended method for isolating interacting proteins from cell lysates. This method utilizes the high-affinity interaction between biotin and streptavidin-conjugated beads to capture the peptide and its binding partners.

Protocol 1: Biotinylated this compound Pull-Down Assay

This protocol describes the use of a biotinylated version of the this compound peptide to pull down interacting proteins from a cell lysate.

Materials:

  • Biotinylated this compound peptide (and a non-phosphorylated or scrambled peptide control)

  • Streptavidin-conjugated magnetic beads or agarose beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)

  • Cell culture plates and scraper

  • Microcentrifuge tubes

  • Rotating shaker

  • Magnetic rack (for magnetic beads)

Procedure:

  • Cell Lysis:

    • Culture cells of interest to the desired confluency.

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Bead Preparation:

    • Resuspend the streptavidin beads.

    • Wash the required amount of beads three times with wash buffer.

    • Resuspend the washed beads in lysis buffer.

  • Peptide Immobilization:

    • Add the biotinylated this compound peptide (and control peptides in separate tubes) to the washed streptavidin beads.

    • Incubate for 1-2 hours at 4°C on a rotating shaker to allow the peptide to bind to the beads.

  • Pull-Down:

    • Add an equal amount of cell lysate (e.g., 500 µg - 1 mg of total protein) to each tube of peptide-coated beads.

    • Incubate the lysate with the beads for 2-4 hours or overnight at 4°C on a rotating shaker.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation.

    • Carefully remove and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Elute the bound proteins by adding elution buffer and incubating at 95-100°C for 5-10 minutes (for SDS-PAGE sample buffer) or by incubating with a high-salt buffer at room temperature.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with antibodies against suspected interacting proteins.

    • For identification of novel interacting partners, the eluted proteins can be subjected to mass spectrometry analysis.

Mandatory Visualizations

Signaling Pathway of Src Family Kinase Activation by this compound

Src_Activation_Pathway cluster_inactive Inactive State cluster_active Active State Src_inactive Src Kinase (Inactive) SH2_inactive SH2 Domain pY_Cterm pTyr (C-terminus) Src_active Src Kinase (Active) Src_inactive->Src_active Conformational Change SH2_inactive->pY_Cterm Intramolecular Inhibition SH2_active SH2 Domain Substrate Substrate Src_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate This compound This compound This compound->SH2_inactive Competitive Binding

Caption: Src Kinase Activation by this compound.

Experimental Workflow for Biotinylated Peptide Pull-Down Assay

Pull_Down_Workflow start Start: Cell Culture lysis Cell Lysis and Lysate Clarification start->lysis pull_down Incubate Peptide-Beads with Cell Lysate lysis->pull_down bead_prep Streptavidin Bead Preparation peptide_bind Immobilize Biotinylated This compound on Beads bead_prep->peptide_bind peptide_bind->pull_down wash Wash Beads to Remove Non-specific Binders pull_down->wash elution Elute Bound Proteins wash->elution analysis Analyze Eluted Proteins (SDS-PAGE, Western Blot, Mass Spec) elution->analysis end End: Data Interpretation analysis->end

Caption: Workflow for a biotinylated peptide pull-down assay.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting EPQpYEEIPIYL-Mediated Src Kinase Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the activation of Src family kinases using the phosphopeptide activator EPQpYEEIPIYL.

Frequently Asked Questions (FAQs)

Q1: How does the this compound peptide activate Src kinases?

The this compound peptide is a phosphopeptide that acts as a high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases.[1][2][3] In their inactive state, Src kinases are autoinhibited through an intramolecular interaction where the phosphorylated C-terminal tail binds to the kinase's own SH2 domain. By binding to the SH2 domain, this compound competitively displaces the C-terminal tail, leading to a conformational change that disrupts this autoinhibition and activates the kinase.[4][5]

Q2: What is the optimal concentration of this compound to use for Src activation?

The optimal concentration can vary depending on the specific Src family member, the concentration of the kinase, and the assay conditions. However, based on its high affinity for the Src SH2 domain, concentrations in the low micromolar to nanomolar range are typically effective. An 11-residue phosphopeptide, this compound, has been shown to bind to the Lck SH2 domain with a dissociation constant of approximately 1 nM.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I properly store and handle the this compound peptide?

For long-term storage, the lyophilized peptide should be stored at -80°C. Once reconstituted, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month in sealed containers to prevent moisture accumulation.[1] Avoid repeated freeze-thaw cycles.[6] If using water to create a stock solution, it is advisable to filter-sterilize the solution before use.[1]

Q4: Can I use a non-phosphorylated version of the EPQYEEIPIYL peptide as a negative control?

Yes, the non-phosphorylated version of the peptide is an excellent negative control. The interaction between this compound and the Src SH2 domain is dependent on the presence of the phosphotyrosine residue. The unphosphorylated peptide should not bind to the SH2 domain and therefore should not activate the kinase, helping to confirm the specificity of the activation.

Troubleshooting Guide: this compound Not Activating Src Kinases

If you are observing lower than expected or no activation of Src kinases with this compound, consider the following potential issues and solutions.

Problem 1: No or Low Kinase Activity Detected
Possible Cause Recommended Solution
Degraded or Inactive this compound Peptide Ensure the peptide has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1][6] Prepare a fresh stock solution from lyophilized powder.
Inactive Src Kinase Enzyme Verify the activity of your Src kinase preparation using a known activator or by checking for autophosphorylation. Ensure the enzyme has been stored correctly at -80°C in a buffer containing stabilizing agents like glycerol.[7] Avoid repeated freeze-thaw cycles.
Suboptimal Assay Buffer Conditions The optimal pH for most kinase assays is between 7.4 and 8.4.[8] Ensure your buffer contains essential cofactors like MgCl₂ (typically 5-20 mM) and a reducing agent like DTT.[8][9] Refer to the detailed experimental protocols below for recommended buffer compositions.
Incorrect ATP Concentration The ATP concentration can affect kinase activity. For many assays, an ATP concentration at or near the Michaelis constant (Km) for ATP is recommended for optimal activity.[8]
Issues with Detection Reagents If using a kit-based detection method (e.g., ADP-Glo™), ensure the reagents have not expired and have been stored correctly. High background signals can sometimes mask a positive result.[10]
Contaminating Phosphatases If using cell lysates or less pure enzyme preparations, contaminating phosphatases could be dephosphorylating the this compound peptide, rendering it inactive. Consider using phosphatase inhibitors in your assay buffer.
Problem 2: High Background Signal
Possible Cause Recommended Solution
Contaminated Reagents Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions.[10]
Autophosphorylation of Src Kinase Src kinases can undergo autophosphorylation, which may contribute to a high background signal.[8] Include a "no activator" (peptide) control to quantify the level of autophosphorylation.
Non-enzymatic Signal Generation Long incubation times for the kinase reaction or detection step can sometimes lead to non-enzymatic signal generation.[10] Perform a time-course experiment to determine the linear range for your assay.
Assay Plate Issues The type of microplate used can contribute to background signals. For fluorescence assays, use black plates; for luminescence, use white plates; and for colorimetric assays, use clear plates.[11]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to this compound-mediated Src kinase activation assays.

ParameterValueSource
This compound Dissociation Constant (Kd) for Lck SH2 Domain ~1 nM[4]
Recommended this compound Concentration Range 1 nM - 10 µMGeneral recommendation based on affinity
Typical Src Kinase Concentration in Assay 2 - 20 U/assay or 10-200 ng/reaction[7][12]
Typical ATP Concentration in Assay 10 µM - 1 mM (often near Km)[8]
Typical MgCl₂ Concentration in Assay Buffer 5 - 20 mM[8]

Experimental Protocols

Protocol 1: In Vitro Src Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[9][13][14]

Materials:

  • Recombinant active Src kinase

  • This compound peptide

  • Src Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the this compound peptide in Src Kinase Buffer. Prepare the ATP solution to the desired final concentration in the kinase buffer.

  • Set up Kinase Reaction: In each well of the plate, add:

    • Src kinase (to a final concentration of ~5-10 ng/µL)

    • This compound peptide (at various concentrations for a dose-response curve) or buffer control.

  • Initiate Reaction: Add the ATP solution to each well to start the kinase reaction. The final reaction volume is typically 10-25 µL.

  • Incubate: Incubate the plate at 30°C for 30-60 minutes.

  • Stop Reaction and Detect ADP:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

Protocol 2: Western Blot Analysis of Src Activation

This protocol allows for the detection of Src activation by observing the autophosphorylation of a key tyrosine residue in the activation loop (e.g., Tyr416 for c-Src).

Materials:

  • Recombinant active Src kinase

  • This compound peptide

  • Src Kinase Buffer

  • ATP solution

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Src (e.g., pY416) and anti-total-Src

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Kinase Reaction: Set up the kinase reaction as described in Protocol 1 (steps 1-4).

  • Stop Reaction: Stop the reaction by adding an equal volume of 2X Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Src antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-total-Src antibody to confirm equal loading of the kinase in all lanes.

Visualizations

Src_Activation_Pathway cluster_inactive Inactive State cluster_active Active State Inactive_Src Inactive Src Kinase (Autoinhibited) pY_tail Phosphorylated C-terminal Tail SH2_domain SH2 Domain Kinase_domain Kinase Domain (Inactive) pY_tail->SH2_domain Intramolecular Inhibition Kinase_domain_active Kinase Domain (Active) Kinase_domain->Kinase_domain_active This compound This compound (Activator Peptide) This compound->SH2_domain Binds and Displaces Tail Active_Src Active Src Kinase SH2_bound SH2 Domain

Caption: this compound-mediated activation of Src kinase.

Troubleshooting_Workflow Start Start: No/Low Src Activation Check_Peptide Check this compound - Fresh stock? - Correct storage? Start->Check_Peptide Check_Kinase Check Src Kinase - Known activity? - Correct storage? Check_Peptide->Check_Kinase Check_Buffer Check Assay Buffer - Correct pH? - MgCl2, DTT present? Check_Kinase->Check_Buffer Check_ATP Check ATP - Correct concentration? - Freshly prepared? Check_Buffer->Check_ATP Check_Detection Check Detection System - Reagents expired? - High background? Check_ATP->Check_Detection Positive_Control Run Positive Control (e.g., known activator) Check_Detection->Positive_Control Negative_Control Run Negative Control (no peptide) Positive_Control->Negative_Control Success Problem Solved Negative_Control->Success

Caption: Troubleshooting workflow for failed Src kinase activation.

References

Technical Support Center: Improving EPQpYEEIPIYL Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving the phosphopeptide EPQpYEEIPIYL in aqueous buffers for experimental use.

Troubleshooting Guide: Overcoming this compound Solubility Challenges

Researchers may encounter difficulties in dissolving this compound. This guide provides a systematic approach to troubleshoot and resolve common solubility issues.

Problem: The lyophilized this compound powder does not dissolve in my aqueous buffer.

Solution:

The solubility of peptides is highly dependent on pH. The predicted isoelectric point (pI) of this compound is approximately 4.0. At its pI, a peptide has a net neutral charge and exhibits its lowest solubility. To enhance solubility, the pH of the solvent should be adjusted to be at least 2-3 units away from the pI.

Initial Steps:

  • pH Adjustment (Acidic): The recommended starting point for dissolving this compound is to use a low pH environment. A reported successful condition is dissolving the peptide in water and adjusting the pH to 2 with hydrochloric acid (HCl) to a concentration of 2 mg/mL.[1]

  • Sonication: Gentle sonication can aid in the dissolution process by breaking up peptide aggregates.[1] It is recommended to sonicate in short bursts in an ice bath to prevent heating and potential degradation of the peptide.

If the peptide still does not dissolve, consider the following:

  • Choice of Acid: While HCl is commonly used, other acids like 10% acetic acid or 0.1% trifluoroacetic acid (TFA) can also be effective for dissolving basic peptides (peptides with a net positive charge at neutral pH).[2][3]

  • Buffer System Selection: For experiments requiring a buffered solution, it is crucial to select a buffer system that is effective at the desired pH and does not promote peptide precipitation.

Buffer SystemRecommended pH Range for this compoundNotes
Glycine-HCl 2.2 - 3.6Provides a strongly acidic environment, which is known to be effective for this compound.
Acetate Buffer 3.6 - 5.6While closer to the pI, pH values towards the lower end of this range may be effective.
Phosphate Buffer 6.2 - 8.2Use pH values above 6 to ensure the peptide is sufficiently charged.
Tris Buffer 7.5 - 9.0A good choice for experiments requiring a pH well above the pI.[4]

Problem: After initial dissolution, the peptide precipitates out of solution upon addition to my experimental buffer.

Solution:

This often occurs due to a change in pH that brings the peptide closer to its isoelectric point, or due to the presence of salts in the buffer that can decrease solubility (salting out).

Troubleshooting Steps:

  • Pre-dissolve in a compatible solvent: Before adding to your final buffer, dissolve the peptide in a small amount of an appropriate solvent as described above (e.g., water at pH 2).

  • Gradual Addition: Add the concentrated peptide solution dropwise to your final experimental buffer while gently vortexing. This helps to avoid localized high concentrations that can lead to precipitation.

  • Buffer Compatibility: Ensure your experimental buffer is at a pH that is significantly different from the peptide's pI. If your experiment allows, consider adjusting the pH of your final buffer.

  • Use of Co-solvents: For very hydrophobic peptides, the use of a small amount of an organic co-solvent can be beneficial.[5] It is recommended to first dissolve the peptide in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer.[6]

Co-solventRecommended Starting ConcentrationConsiderations
Dimethyl Sulfoxide (DMSO) < 10% (v/v)Widely used and generally well-tolerated in biological assays at low concentrations.
Acetonitrile (ACN) < 20% (v/v)Can be effective but may be more denaturing to proteins in your assay.
Ethanol < 20% (v/v)A less common choice but can be effective for some peptides.

Problem: I need to work at a near-neutral pH, but the peptide has low solubility.

Solution:

Working near the pI can be challenging. In addition to the strategies above, consider the use of solubility-enhancing excipients.

Excipient Options:

  • Salts: The effect of salt on peptide solubility can be complex. Low concentrations of salt (e.g., 50-150 mM NaCl) can sometimes increase solubility ("salting in"), while high concentrations can decrease it ("salting out"). This needs to be determined empirically for your specific conditions.[4]

  • Detergents: Low concentrations of non-ionic detergents can help to solubilize hydrophobic peptides. However, detergents may interfere with downstream applications and should be used with caution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: The recommended starting solvent is sterile, deionized water with the pH adjusted to 2 using HCl.[1] This creates an environment where the peptide is highly protonated and therefore more soluble.

Q2: What is the predicted isoelectric point (pI) of this compound?

A2: The predicted isoelectric point (pI) of this compound is approximately 4.0. Peptide solubility is at its minimum at the pI.

Q3: Can I use buffers like PBS or Tris to dissolve this compound?

A3: While you can use these buffers, it is not recommended to dissolve the lyophilized powder directly in them, especially at or near neutral pH, as this may be close to the peptide's pI. It is best to first dissolve the peptide in an acidic solution and then dilute it into the desired final buffer, ensuring the final pH is not close to 4.0.[7] Tris buffer at pH 7.4 has been successfully used as a buffer for similar peptides.[4]

Q4: How can I improve the solubility of this compound without using very low pH?

A4: To improve solubility at pH values further from the pI but not extremely acidic, you can try adjusting the pH to the basic range (e.g., pH 8-9) using a buffer like Tris. Additionally, the use of co-solvents or specific excipients can be explored as outlined in the troubleshooting guide.

Q5: What is the maximum concentration of this compound that can be achieved in aqueous solution?

A5: A concentration of 2 mg/mL in water at pH 2 has been reported.[1] The maximum achievable concentration in other buffers and conditions will need to be determined experimentally.

Experimental Protocols

Protocol 1: Basic Aqueous Solubilization of this compound

  • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

  • Add a small volume of sterile, deionized water to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Gently vortex the vial.

  • While vortexing, add 1N HCl dropwise until the peptide dissolves and the solution becomes clear. Check the pH to ensure it is around 2.

  • If necessary, use brief pulses of sonication in an ice bath to aid dissolution.

  • Dilute the stock solution to the desired final concentration using your experimental buffer.

Protocol 2: Solubilization using an Organic Co-solvent

  • Allow the lyophilized this compound to equilibrate to room temperature.

  • Add a minimal volume of DMSO (e.g., 10-20 µL for 1 mg of peptide) to the vial.

  • Gently vortex until the peptide is fully dissolved.

  • Slowly add your desired aqueous buffer to the DMSO concentrate dropwise while vortexing to reach the final desired concentration.

  • If any precipitation occurs, you may have exceeded the solubility limit in that mixed-solvent system. Consider using a higher percentage of co-solvent or a lower final peptide concentration.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps for troubleshooting this compound solubility issues.

G This compound Solubility Troubleshooting Workflow start Start with Lyophilized This compound dissolve_acid Dissolve in Water + HCl (pH 2) with Sonication start->dissolve_acid check_solubility1 Is the peptide fully dissolved? dissolve_acid->check_solubility1 successful_dissolution Peptide is in Solution (Proceed to experiment) check_solubility1->successful_dissolution Yes troubleshoot1 Troubleshooting Options check_solubility1->troubleshoot1 No add_to_buffer Add to Final Buffer successful_dissolution->add_to_buffer change_acid Try Alternative Acid (e.g., Acetic Acid, TFA) troubleshoot1->change_acid use_cosolvent Use Co-solvent (e.g., DMSO) troubleshoot1->use_cosolvent change_acid->dissolve_acid use_cosolvent->dissolve_acid check_precipitation Does the peptide precipitate? add_to_buffer->check_precipitation no_precipitation Stable Solution (Proceed to experiment) check_precipitation->no_precipitation No troubleshoot2 Troubleshooting Options check_precipitation->troubleshoot2 Yes gradual_addition Use Gradual (Dropwise) Addition troubleshoot2->gradual_addition adjust_buffer_ph Adjust Final Buffer pH (away from pI ~4.0) troubleshoot2->adjust_buffer_ph add_excipients Consider Excipients (e.g., low salt, detergent) troubleshoot2->add_excipients gradual_addition->add_to_buffer adjust_buffer_ph->add_to_buffer add_excipients->add_to_buffer

Caption: A flowchart outlining the decision-making process for dissolving this compound.

References

Technical Support Center: Preventing EPQpYEEIPIYL Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to mitigate the degradation of the phosphopeptide EPQpYEEIPIYL in solution. Maintaining the integrity of this peptide is crucial for accurate and reproducible experimental results, particularly in studies of signaling pathways involving the SH2 domain of the SHP2 protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in solution important?

A1: this compound is a synthetic phosphopeptide corresponding to a sequence from the insulin receptor substrate 1 (IRS-1). The central phosphotyrosine (pY) residue makes it a high-affinity binding ligand for the SH2 domains of the protein tyrosine phosphatase SHP2. [1][2]Its stability is critical for in vitro assays studying protein-protein interactions, enzyme kinetics, and the modulation of the SHP2 signaling pathway, which is implicated in cell growth, differentiation, and metabolism. [2][3]Degradation can lead to loss of binding affinity and inaccurate experimental outcomes.

Q2: What are the primary pathways of this compound degradation in solution?

A2: The two main degradation pathways for a phosphopeptide like this compound are:

  • Enzymatic dephosphorylation: The phosphate group on the tyrosine residue can be removed by protein tyrosine phosphatases (PTPs) that may be present as contaminants in the experimental system. [4][5]

  • Proteolytic degradation: The peptide bonds can be cleaved by proteases, which are ubiquitous in biological samples and can lead to fragmentation of the peptide. [6][7]

Q3: How can I prevent dephosphorylation of my this compound peptide?

A3: To prevent dephosphorylation, it is essential to inhibit the activity of any contaminating phosphatases. This can be achieved by adding a phosphatase inhibitor cocktail to your buffers. [5]These cocktails typically contain a mixture of inhibitors that target a broad range of phosphatases, including those specific for phosphotyrosine. [4][5]A common and effective inhibitor for protein tyrosine phosphatases is sodium orthovanadate. [4][8]

Q4: What is the best way to prevent proteolytic degradation of the peptide?

A4: The most effective way to prevent proteolysis is to add a protease inhibitor cocktail to your experimental solutions. [6][7]These cocktails contain a blend of inhibitors that target various classes of proteases, such as serine, cysteine, aspartic, and metalloproteases. [6][9]It is crucial to add the inhibitor cocktail at the beginning of your experiment, especially during cell lysis or tissue homogenization, to protect the peptide from endogenous proteases. [6][7]

Q5: What are the optimal storage and handling conditions for this compound solutions?

A5: For maximal stability, it is recommended to store stock solutions of this compound at -80°C. [10]When preparing working solutions, use low-binding tubes to minimize adsorption of the peptide to the tube surface. [11]It is also advisable to prepare fresh working solutions for each experiment and to keep them on ice to slow down any potential degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of peptide activity or binding in an assay. 1. Dephosphorylation of the phosphotyrosine residue. 2. Proteolytic degradation of the peptide.1. Add a broad-spectrum phosphatase inhibitor cocktail or a specific protein tyrosine phosphatase inhibitor like sodium orthovanadate to all buffers. [4][5][8] 2. Supplement all solutions with a protease inhibitor cocktail. [6][7]Ensure inhibitors are added fresh, especially during sample preparation from cellular or tissue sources. [6]
Inconsistent or non-reproducible experimental results. 1. Inconsistent levels of contaminating phosphatases or proteases between experiments. 2. Degradation of the peptide stock solution over time.1. Standardize your protocol by consistently using fresh phosphatase and protease inhibitor cocktails in all experiments. 2. Aliquot the stock solution upon receipt and store at -80°C to avoid multiple freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment.
Difficulty dissolving the this compound peptide. The peptide may have poor solubility in aqueous buffers.Start by dissolving the peptide in a small amount of sterile, deionized water. If solubility is an issue, a minimal amount of an organic solvent like DMSO can be used, but ensure the final concentration in the assay is low (typically ≤2%) to avoid interference with the experiment. [12]
Observing unexpected fragments in mass spectrometry analysis. The peptide is undergoing degradation, likely through proteolysis.In addition to using a protease inhibitor cocktail, consider optimizing the pH of your solution. Peptide degradation rates can be pH-dependent. [13][14]

Experimental Protocols & Methodologies

Protocol for Assessing this compound Stability by HPLC-MS

This protocol allows for the quantitative analysis of this compound stability over time by separating the intact peptide from its degradation products.

  • Sample Preparation:

    • Prepare solutions of this compound at the desired concentration in the relevant experimental buffer.

    • Create parallel samples with and without the addition of phosphatase and protease inhibitor cocktails.

    • Incubate the samples at the experimental temperature (e.g., 37°C) and collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

    • Immediately quench any enzymatic activity in the collected aliquots by adding an equal volume of 0.1% trifluoroacetic acid (TFA) in acetonitrile.

  • HPLC Separation:

    • Use a reversed-phase C18 column suitable for peptide separation.

    • Set up a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient might be 5-60% B over 30 minutes.

    • Inject the prepared samples onto the column.

  • Mass Spectrometry Detection:

    • Couple the HPLC system to a mass spectrometer.

    • Monitor the elution of the intact this compound and its potential degradation products (e.g., the dephosphorylated peptide) by their specific mass-to-charge ratios.

  • Data Analysis:

    • Integrate the peak areas for the intact peptide and its degradation products at each time point.

    • Calculate the percentage of intact peptide remaining over time to determine its stability under the tested conditions.

Visualizing Experimental Logic and Pathways

Troubleshooting Workflow for this compound Degradation

G Troubleshooting this compound Degradation start Start: Inconsistent or Negative Results check_inhibitors Are phosphatase and protease inhibitors being used? start->check_inhibitors add_inhibitors Add broad-spectrum phosphatase and protease inhibitor cocktails. check_inhibitors->add_inhibitors No check_storage How is the peptide stock solution stored? check_inhibitors->check_storage Yes stability_assay Perform an HPLC-MS stability assay. add_inhibitors->stability_assay optimize_storage Aliquot stock and store at -80°C. Avoid freeze-thaw cycles. check_storage->optimize_storage Improperly check_ph Is the buffer pH optimal for peptide stability? check_storage->check_ph Properly optimize_storage->stability_assay optimize_ph Perform a pH stability study. check_ph->optimize_ph Unsure check_ph->stability_assay Yes optimize_ph->stability_assay end End: Consistent and Reliable Results stability_assay->end

Caption: A flowchart for troubleshooting common issues with this compound stability.

SHP2 Signaling Pathway Involvement

G Role of this compound in SHP2 Signaling RTK Receptor Tyrosine Kinase (RTK) IRS1 IRS-1 RTK->IRS1 phosphorylates GrowthFactor Growth Factor GrowthFactor->RTK activates This compound This compound motif IRS1->this compound contains SHP2 SHP2 This compound->SHP2 recruits & activates Ras Ras SHP2->Ras activates MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation, Survival MAPK->Proliferation

Caption: The role of the this compound motif in the SHP2-mediated signaling pathway.

References

troubleshooting low signal in EPQpYEEIPIYL binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EPQpYEEIPIYL binding assays. The content is tailored to address common issues, particularly low signal, that may be encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in binding assays?

A1: this compound is a synthetic phosphopeptide that acts as a high-affinity ligand for the Src Homology 2 (SH2) domains of several Src family kinases, including Lck, Hck, and Fyn.[1][2] In binding assays, it is typically used to study the interaction between SH2 domains and their phosphotyrosine-containing binding partners, to screen for inhibitors of this interaction, or to validate the functionality of recombinant SH2 domain proteins. The binding specificity is largely determined by the amino acid sequence C-terminal to the phosphorylated tyrosine (pY).[3]

Q2: What is a typical binding affinity (Kd) for the interaction between this compound and an SH2 domain?

A2: The this compound peptide binds to the Lck SH2 domain with a very high affinity, with a dissociation constant (Kd) reported to be approximately 1 nM.[4] This strong interaction makes it a valuable tool for developing robust binding assays.

Q3: Which assay formats are commonly used to measure this compound binding?

A3: Fluorescence Polarization (FP) is a widely used method for studying the binding of small peptides like this compound to larger proteins like SH2 domains.[5][6] This technique is homogeneous, meaning it doesn't require separation of bound and unbound components, and is well-suited for high-throughput screening.[5][7] Other techniques such as Surface Plasmon Resonance (SPR) can also be employed to characterize the binding kinetics of this interaction.

Troubleshooting Guide: Low Signal

A low signal in your this compound binding assay can be frustrating. The following guide provides a systematic approach to identifying and resolving the root cause of this issue.

Diagram: Troubleshooting Logic for Low Signal

low_signal_troubleshooting start Low Signal Detected check_reagents Verify Reagent Integrity - Peptide (this compound) - SH2 Domain Protein - Fluorophore Labeling start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_assay_setup Review Assay Setup - Concentrations - Buffer Conditions - Incubation Parameters setup_ok Setup OK? check_assay_setup->setup_ok check_instrument Validate Instrument Settings - Wavelengths - Gain/Sensitivity - Plate Type instrument_ok Instrument OK? check_instrument->instrument_ok reagent_ok->check_assay_setup Yes optimize_reagents Optimize Reagents - Synthesize/Purchase New Peptide - Express/Purify New Protein - Check Labeling Efficiency reagent_ok->optimize_reagents No setup_ok->check_instrument Yes optimize_setup Optimize Assay Conditions - Titrate Concentrations - Adjust Buffer (pH, additives) - Vary Incubation Time/Temp setup_ok->optimize_setup No optimize_instrument Optimize Instrument Settings - Adjust Gain - Confirm Wavelengths - Use Opaque Plates instrument_ok->optimize_instrument No end Signal Restored instrument_ok->end Yes optimize_reagents->start optimize_setup->start optimize_instrument->start

Caption: A logical workflow for troubleshooting low signal in this compound binding assays.

Q4: My fluorescence polarization (FP) assay is showing a very low signal or a small change in polarization (ΔmP). What are the likely causes and how can I fix this?

Possible Cause 1: Problems with the this compound Peptide

  • Verification:

    • Purity and Integrity: Confirm the purity of your synthesized peptide using mass spectrometry and HPLC. Phosphopeptides can be susceptible to degradation.

    • Phosphorylation Status: Ensure that the tyrosine residue is indeed phosphorylated. Incomplete phosphorylation during synthesis will result in a peptide that does not bind to the SH2 domain.

    • Storage: The peptide should be stored correctly, typically lyophilized at -20°C or -80°C, to prevent degradation.[1] Repeated freeze-thaw cycles should be avoided.

  • Solution:

    • If the integrity or phosphorylation of the peptide is questionable, obtain a new, quality-controlled batch.

    • Aliquot the peptide upon receipt to minimize freeze-thaw cycles.

Possible Cause 2: Inactive or Incorrectly Folded SH2 Domain Protein

  • Verification:

    • Purity and Concentration: Verify the purity and concentration of your SH2 domain protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

    • Activity: If possible, test the activity of your SH2 domain with a known positive control interaction. The functionality of SH2 domains is dependent on their correct three-dimensional structure.

    • Storage and Handling: Ensure the protein has been stored under optimal conditions (typically at -80°C in a suitable buffer with a cryoprotectant like glycerol) and has not undergone multiple freeze-thaw cycles, which can lead to aggregation and denaturation.

  • Solution:

    • If protein quality is a concern, purify a fresh batch of the SH2 domain.

    • Consider including a reducing agent like DTT or TCEP in your assay buffer if disulfide bond formation could be an issue.

Possible Cause 3: Suboptimal Assay Conditions

  • Verification:

    • Concentrations: In an FP assay, the concentration of the fluorescently labeled peptide (tracer) should ideally be at or below the Kd of the interaction.[1] The concentration of the SH2 domain should be titrated to determine the optimal range for observing a binding curve.

    • Buffer Composition: The pH, ionic strength, and presence of additives in the assay buffer can significantly impact binding. Some buffer components, like BSA, can sometimes be fluorescent and increase background.[1]

    • Phosphatase Contamination: If your protein preparation is not highly pure, it may contain phosphatases that can dephosphorylate the this compound peptide, rendering it unable to bind.

  • Solution:

    • Titrate the SH2 domain concentration to find a range that gives a robust signal change. A good starting point is to test concentrations from 0.1x to 10x the expected Kd.

    • Optimize your assay buffer. A typical starting buffer could be 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT. Test different pH values and salt concentrations.

    • Always include a phosphatase inhibitor (e.g., sodium orthovanadate) in your assay buffer to protect the phosphopeptide.

Possible Cause 4: Issues with the Fluorescent Label

  • Verification:

    • Labeling Efficiency: If you are labeling the peptide yourself, ensure that the labeling efficiency is high. Unlabeled peptide will compete with the labeled tracer for binding, reducing the observed signal change.[2]

    • Fluorophore Choice: The chosen fluorophore should have a suitable fluorescence lifetime for FP and be stable under the assay conditions.

    • Quenching: Check if the fluorescence of your labeled peptide is significantly lower than that of the free fluorophore at the same concentration. This could indicate quenching.[2]

  • Solution:

    • Use a pre-labeled and purified peptide if possible. If labeling in-house, purify the labeled peptide from the unlabeled peptide and free dye.

    • Ensure the fluorescence intensity of your tracer is at least three times that of the buffer alone.[1]

Possible Cause 5: Instrument Settings

  • Verification:

    • Excitation/Emission Wavelengths: Confirm that the correct wavelengths for your fluorophore are set on the plate reader.[1]

    • Gain Settings: The gain setting on the reader should be optimized to maximize the signal without saturating the detector.[1]

    • Plate Type: Use black, opaque microplates to minimize background fluorescence and light scatter.[1]

  • Solution:

    • Run a control with the free fluorescent dye to confirm the instrument settings.

    • Perform a gain optimization on the plate reader according to the manufacturer's instructions.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Fluorescent Peptide Concentration ≤ Kd (e.g., 1-10 nM)To ensure a sensitive response to protein binding.[1]
SH2 Domain Concentration Titrate around the Kd (e.g., 0.1 nM to 1 µM)To generate a full binding curve and determine EC50.
Assay Buffer pH 7.0 - 8.0To maintain protein stability and peptide integrity.
Salt Concentration (e.g., NaCl) 100 - 200 mMTo mimic physiological conditions and reduce non-specific electrostatic interactions.
Phosphatase Inhibitor (e.g., Sodium Orthovanadate) 1 mMTo prevent dephosphorylation of the this compound peptide.
Reducing Agent (e.g., DTT or TCEP) 1 - 5 mMTo maintain a reducing environment and prevent protein oxidation/aggregation.
Incubation Time 30 - 120 minutesTo allow the binding reaction to reach equilibrium.
Incubation Temperature Room Temperature (~25°C)For convenience and consistency.

Experimental Protocols

General Protocol for a Fluorescence Polarization Binding Assay

This protocol provides a general framework. Optimization of concentrations and buffer components is crucial for success.

  • Reagent Preparation:

    • Prepare a 2X stock of the fluorescently labeled this compound peptide in assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM Sodium Orthovanadate). The final concentration in the assay should be around the Kd (e.g., 10 nM, so prepare a 20 nM stock).

    • Prepare a 2X serial dilution series of the SH2 domain protein in the same assay buffer.

  • Assay Plate Setup (384-well black plate):

    • Add 10 µL of the 2X SH2 domain dilutions to the appropriate wells.

    • For controls, add 10 µL of assay buffer to the "peptide only" (0% binding) wells.

    • To initiate the binding reaction, add 10 µL of the 2X fluorescent peptide stock to all wells.

    • The final volume in each well will be 20 µL.

  • Incubation:

    • Mix the plate gently (e.g., on a plate shaker for 30 seconds).

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Read the plate on a fluorescence polarization-capable plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Plot the millipolarization (mP) values against the log of the SH2 domain concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50, which corresponds to the concentration of the SH2 domain required to achieve 50% of the maximal binding.

Signaling Pathway and Experimental Workflow Diagrams

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) pY_site Phosphorylated Tyrosine (pY) RTK->pY_site Autophosphorylation SH2_domain SH2 Domain pY_site->SH2_domain Binding Src_kinase Src Family Kinase (e.g., Lck) Src_kinase->SH2_domain Downstream Downstream Signaling (e.g., T-cell activation) SH2_domain->Downstream Activation This compound This compound (Assay Ligand) This compound->SH2_domain Competitive Binding

Caption: Simplified signaling pathway showing SH2 domain binding to a phosphotyrosine site.

experimental_workflow prep 1. Reagent Preparation - Fluorescent this compound - SH2 Domain Dilutions - Assay Buffer plate 2. Plate Setup - Add SH2 Domain - Add Fluorescent Peptide prep->plate incubate 3. Incubation - Reach Equilibrium plate->incubate read 4. FP Measurement - Excite with Polarized Light - Measure Emitted Polarization incubate->read analyze 5. Data Analysis - Plot mP vs. [Protein] - Determine EC50/Kd read->analyze

Caption: General experimental workflow for an this compound fluorescence polarization binding assay.

References

Technical Support Center: Optimizing EPQpYEEIPIYL Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for the peptide EPQpYEEIPIYL to achieve maximal activation in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the incubation time for this compound?

A1: The primary goal is to identify the specific duration of incubation that results in the highest level of peptide activation or signal generation in your assay. This ensures the reliability, reproducibility, and accuracy of your experimental results.

Q2: What are the key factors that can influence the optimal incubation time?

A2: Several factors can affect the optimal incubation time, including:

  • Enzyme concentration: Higher enzyme concentrations may lead to shorter optimal incubation times.

  • Substrate concentration: The concentration of this compound can impact the reaction kinetics.

  • Temperature: Reaction rates are highly dependent on temperature. Most enzymatic assays are performed at a constant temperature (e.g., 25°C, 30°C, or 37°C).

  • pH and buffer composition: The pH and ionic strength of the buffer can affect enzyme activity and stability.

  • Presence of inhibitors or activators: Components in your sample or buffer may modulate the activity of the enzyme.

Q3: What is a typical range for incubation times in peptide activation assays?

A3: Incubation times can vary widely, from a few minutes to several hours. A typical starting point for optimization is to test a broad range of time points, such as 0, 5, 10, 15, 30, 60, and 120 minutes.

Q4: How do I know if I have reached maximal activation?

A4: Maximal activation is typically observed when the signal (e.g., fluorescence, absorbance, or radioactive counts) plateaus over time. A time-course experiment is the most effective way to determine this point.

Troubleshooting Guide

Q: I am not seeing any signal, even after a long incubation time. What should I do?

A:

  • Check your reagents: Ensure that all your reagents, including the peptide, enzyme, and detection reagents, are correctly prepared, stored, and have not expired.

  • Verify enzyme activity: Confirm that your enzyme is active using a known positive control substrate.

  • Confirm peptide integrity: Ensure the this compound peptide is of high quality and has not degraded.

  • Review your assay protocol: Double-check all concentrations, volumes, and incubation conditions.

Q: My signal is very high at the earliest time points and does not increase. What could be the issue?

A:

  • Enzyme concentration may be too high: A high enzyme concentration can lead to a very rapid reaction that reaches its maximum before your first time point. Try reducing the enzyme concentration.

  • High background signal: There may be a high background signal in your assay. Run a control without the enzyme or peptide to determine the background level.

  • Detection reagent issue: The detection reagent may be generating a non-specific signal.

Q: The signal increases initially and then decreases at later time points. Why is this happening?

A:

  • Enzyme instability: The enzyme may be losing activity over the course of the incubation.

  • Product inhibition: The product of the reaction may be inhibiting the enzyme.

  • Substrate depletion: The peptide substrate may be fully consumed.

  • Signal instability: The generated signal (e.g., a fluorescent product) may not be stable over time.

Experimental Protocol: Time-Course Experiment for Optimal Incubation Time

This protocol outlines a general procedure for determining the optimal incubation time of this compound in an enzymatic assay.

1. Reagent Preparation:

  • Prepare a stock solution of the this compound peptide at a known concentration.
  • Prepare the enzyme solution at the desired concentration.
  • Prepare the reaction buffer and any necessary co-factors.
  • Prepare the detection reagent as per the manufacturer's instructions.

2. Assay Setup:

  • Design your experiment to include multiple time points (e.g., 0, 5, 10, 15, 30, 60, 90, 120 minutes).
  • For each time point, prepare replicate wells (triplicates are recommended) in a microplate.
  • Include appropriate controls:
  • No-enzyme control: All components except the enzyme.
  • No-peptide control: All components except the this compound peptide.
  • Positive control: A known substrate for the enzyme.

3. Reaction Initiation and Incubation:

  • Add the reaction buffer, this compound peptide, and any other required components to the wells.
  • Pre-incubate the plate at the desired temperature for a few minutes to ensure temperature equilibration.
  • Initiate the reaction by adding the enzyme to all wells simultaneously (or in a timed manner). The t=0 time point should have the reaction stopped immediately after adding the enzyme.
  • Incubate the plate at the chosen temperature.

4. Reaction Termination and Signal Detection:

  • At each designated time point, stop the reaction in the corresponding wells. This can be achieved by adding a stop solution (e.g., a strong acid or a specific inhibitor).
  • After stopping the reaction, add the detection reagent to all wells.
  • Incubate as required for signal development.
  • Read the signal (e.g., absorbance, fluorescence) using a plate reader.

5. Data Analysis:

  • Subtract the average background signal (from the no-enzyme or no-peptide controls) from the signal of the experimental wells.
  • Plot the corrected signal as a function of incubation time.
  • The optimal incubation time is the point at which the signal reaches a plateau.

Data Presentation

Summarize your quantitative data in a table similar to the one below for easy comparison.

Incubation Time (minutes)Replicate 1 (Signal)Replicate 2 (Signal)Replicate 3 (Signal)Average SignalCorrected Signal (Average - Background)
0
5
10
15
30
60
90
120

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Reagents (Peptide, Enzyme, Buffer) setup_plate Setup Microplate (Time Points, Controls) prep_reagents->setup_plate 1. initiate Initiate Reaction (Add Enzyme) setup_plate->initiate 2. incubate Incubate at Constant Temperature initiate->incubate 3. stop_reaction Stop Reaction at Each Time Point incubate->stop_reaction 4. add_detection Add Detection Reagent stop_reaction->add_detection 5. read_signal Read Signal add_detection->read_signal 6. analyze Plot Signal vs. Time & Determine Optimum read_signal->analyze 7.

Caption: Experimental workflow for optimizing incubation time.

troubleshooting_flowchart start Start Troubleshooting issue What is the issue? start->issue no_signal No Signal issue->no_signal No Signal high_initial_signal High Initial Signal issue->high_initial_signal High Initial Signal signal_decrease Signal Decreases Over Time issue->signal_decrease Signal Decreases check_reagents Check Reagent Validity & Enzyme Activity no_signal->check_reagents check_concentrations Review Enzyme & Substrate Concentrations high_initial_signal->check_concentrations check_stability Assess Enzyme & Signal Stability signal_decrease->check_stability solution_reagents Solution: Replace Reagents or Enzyme check_reagents->solution_reagents solution_concentration Solution: Reduce Enzyme Concentration check_concentrations->solution_concentration solution_stability Solution: Re-evaluate Assay Conditions check_stability->solution_stability

Caption: Troubleshooting flowchart for common assay issues.

Technical Support Center: Off-Target Effects of EPQpYEEIPIYL (Pep-Y) in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects for the phosphorylated peptide EPQpYEEIPIYL, referred to herein as "Pep-Y." The guidance is based on established methodologies for characterizing peptide and small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding off-target effects for a phosphorylated peptide like Pep-Y?

A1: Off-target effects occur when a therapeutic agent, such as Pep-Y, interacts with proteins other than its intended target.[1][2] For a phosphopeptide designed to be a kinase inhibitor, the main concern is its potential to bind to the highly conserved ATP-binding pocket of other kinases, leading to unintended modulation of various signaling pathways.[1][3] These off-target interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[1][2]

Q2: What are the initial steps to identify potential off-target effects of Pep-Y?

A2: A multi-faceted approach is recommended to identify potential off-target effects.[1] The initial and most crucial step is to perform an in vitro kinase selectivity profile, screening Pep-Y against a large panel of recombinant kinases.[4][5] This provides a broad view of the peptide's specificity across the kinome.[4][6] Additionally, computational methods can be used to predict potential off-targets based on structural similarities between the intended target and other kinases.[7][8]

Q3: How can I confirm that Pep-Y is engaging its intended target within the cell?

A3: Confirming target engagement in a cellular context is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[9][10][11][12][13] CETSA measures the thermal stability of a target protein in the presence of a ligand (Pep-Y).[9][10][13] A significant shift in the protein's melting temperature upon Pep-Y treatment provides strong evidence of direct binding in intact cells.[12]

Q4: My biochemical assays (e.g., IC50) show high potency for Pep-Y, but I see a different or weaker effect in my cellular assays. What could be the cause?

A4: Discrepancies between biochemical and cellular assay results are common and can stem from several factors. A primary challenge for peptide-based therapeutics is poor cell membrane permeability due to their size and charge.[14][15][16] Other potential issues include peptide degradation by cellular proteases, rapid efflux from the cell, or the need for higher intracellular concentrations to achieve the desired effect.[14][16]

Q5: Can the off-target effects of a peptide inhibitor be beneficial?

A5: Yes, in some instances, off-target effects can contribute to the therapeutic efficacy of a compound through a phenomenon known as polypharmacology.[1] For example, an inhibitor might simultaneously engage multiple pathways involved in a disease state, leading to a more potent therapeutic outcome than targeting a single protein.[1] However, each off-target interaction must be carefully characterized to distinguish between beneficial polypharmacology and undesirable side effects.

Troubleshooting Guides

Issue 1: High Background in Kinase or Western Blot Assays
Question Possible Cause Troubleshooting Steps
Why am I seeing a high background signal in my in vitro kinase assay? Endogenous kinase or phosphatase activity in cell lysates can cause high background.[17]1. Incorporate a "No Kinase" Control: This will help measure background phosphorylation from endogenous kinases.[17]2. Ensure Adequate Phosphatase Inhibition: Use a broad-spectrum phosphatase inhibitor cocktail in your lysis buffer to prevent dephosphorylation of your substrate.[17]3. Optimize Antibody Concentrations: If using an antibody-based detection method, the primary or secondary antibody concentration may be too high.[18][19]
My Western blots for downstream signaling have a uniformly high background. This can be due to insufficient blocking, inadequate washing, or non-specific antibody binding.1. Optimize Blocking: Increase the concentration or duration of your blocking step. For phospho-targets, avoid milk-based blockers as they contain phosphoproteins.[18]2. Increase Washing: Extend the duration and volume of your wash steps to remove unbound antibodies.[18]3. Run a Secondary-Only Control: Incubate a blot with only the secondary antibody to check for non-specific binding.[19][20]
Issue 2: Unexpected or Paradoxical Cellular Phenotypes
Question Possible Cause Troubleshooting Steps
Pep-Y is causing an increase in cell proliferation, but it's expected to be inhibitory. Why? This could be due to the inhibition of an off-target kinase that is part of a negative feedback loop or has an opposing biological function.[1] It could also be a result of activating compensatory signaling pathways.[2]1. Validate with a Different Tool: Use a structurally unrelated inhibitor for the same target or a genetic approach like siRNA or CRISPR to confirm the phenotype is on-target.[1]2. Perform Kinome Profiling: A broad kinase screen can identify potent off-targets that could explain the paradoxical effect.[1][2]3. Phosphoproteomics Analysis: This can provide a global view of signaling changes and reveal which pathways are being unexpectedly activated.[1][21]
I'm observing high levels of cell death even at low concentrations of Pep-Y. The peptide may have potent off-target effects on kinases that are essential for cell survival.[1]1. Perform a Dose-Response Curve: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[1]2. Analyze Apoptosis Markers: Use assays for markers like cleaved caspase-3 to confirm if the cell death is apoptotic.[1]3. Consult Off-Target Databases: Check if known off-targets of similar compounds are linked to cell survival pathways.[1]

Data Presentation

Table 1: Hypothetical Kinome Profiling Data for Pep-Y (1 µM Screen)

This table presents sample data from an in vitro kinase profiling screen. It helps to quickly identify the selectivity of Pep-Y.

Kinase Target% Inhibition at 1 µMTarget FamilyNotes
Primary Target Kinase (e.g., MAPK1) 98% CMGC On-target activity
Off-Target Kinase A (e.g., CDK2)85%CMGCStructurally related kinase, potential for off-target effects.
Off-Target Kinase B (e.g., SRC)62%TKKinase from a different family, indicating broader activity.
Off-Target Kinase C (e.g., AKT1)25%AGCModerate hit, may be relevant at higher concentrations.
Most Other Kinases (400+)<10%VariousDemonstrates general selectivity against the wider kinome.
Table 2: Interpreting Cellular Thermal Shift Assay (CETSA) Results

This table provides a guide for interpreting the outcomes of a CETSA experiment designed to confirm Pep-Y target engagement.

Experimental OutcomeInterpretationNext Steps
Significant thermal shift (>2°C) of the primary target with Pep-Y treatment. Strong evidence of direct target engagement in the cellular environment.[12]Proceed with downstream functional assays to confirm modulation of target activity.
No significant thermal shift of the primary target. Pep-Y may not be binding to the target in cells, possibly due to poor permeability or rapid efflux.[14][16]1. Verify cellular uptake of the peptide.2. Consider using cell-penetrating peptide (CPP) conjugates.[22][23]
Thermal shift observed for a known off-target from the kinome screen. Confirms that the off-target interaction also occurs in intact cells.Investigate the functional consequences of this off-target engagement.
Thermal shifts in unexpected proteins (identified via mass spectrometry). Unbiased identification of novel off-targets, including non-kinase proteins.[4]Validate these interactions with orthogonal assays (e.g., immunoprecipitation).

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol outlines a radiometric assay to determine the selectivity of Pep-Y against a panel of kinases.[4]

  • Compound Preparation: Prepare serial dilutions of Pep-Y in DMSO. A common range is from 100 µM down to 1 nM.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase reaction buffer.

  • Kinase Addition: Add the specific purified recombinant kinase for each well or sub-panel.

  • Inhibitor Incubation: Add the serially diluted Pep-Y or a DMSO vehicle control to the wells.

  • Reaction Initiation: Start the kinase reaction by adding a mix of the specific substrate and [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Detection: Transfer the reaction mixture to a phosphocellulose filter plate, wash away unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibited by Pep-Y relative to the DMSO control for each kinase in the panel.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm the engagement of Pep-Y with its target in intact cells.[9][11][13]

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one set of cells with Pep-Y at a desired concentration and another set with a vehicle control for 1-2 hours.

  • Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes and prepare for analysis.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and Pep-Y-treated samples. A shift in the melting curve indicates target stabilization by the compound.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway Modulation by Pep-Y Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Primary Target (e.g., MAPK1) Upstream_Kinase->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response PepY Pep-Y PepY->Target_Kinase Inhibition (On-Target) Off_Target Off-Target Kinase (e.g., CDK2) PepY->Off_Target Inhibition (Off-Target) Off_Target_Response Unintended Response Off_Target->Off_Target_Response

Caption: Hypothetical signaling pathway showing on-target and off-target inhibition by Pep-Y.

Experimental_Workflow Experimental Workflow for Off-Target Identification cluster_invitro In Vitro / In Silico cluster_cellular Cellular Assays cluster_validation Validation A In Silico Prediction B In Vitro Kinome Profiling (>400 kinases) A->B Guide initial screen C Cellular Thermal Shift Assay (CETSA) B->C Identify hits for cellular validation D Phenotypic Screening (e.g., Proliferation, Apoptosis) B->D Correlate phenotype with off-targets C->D E Quantitative Phosphoproteomics D->E Investigate global signaling changes F Orthogonal Inhibitor or Genetic Knockdown D->F E->F Confirm pathway modulation G Functional Rescue Experiments F->G

Caption: A multi-pronged workflow for identifying and validating the off-target effects of Pep-Y.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Cellular Activity A Unexpected Cellular Phenotype Observed? B Is cellular uptake confirmed? A->B Yes C Does phenotype persist with unrelated inhibitor or genetic knockdown? B->C Yes H Optimize peptide delivery (e.g., use CPPs) B->H No D Perform kinome-wide screening C->D No F Hypothesize on-target mechanism with unknown biology C->F Yes E Perform phosphoproteomics to map pathway changes D->E G Hypothesize off-target mechanism D->G

Caption: A decision tree for troubleshooting unexpected experimental outcomes with Pep-Y.

References

EPQpYEEIPIYL stability at different storage temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the phosphopeptide EPQpYEEIPIYL at different storage temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A: For optimal stability, this compound should be stored under specific conditions depending on its form (powder or in solvent). It is crucial to store it sealed and away from moisture.[1][2]

Q2: What are the specific storage temperature recommendations?

A: For long-term storage, the powdered form should be kept at -80°C, where it can be stable for up to 2 years.[1][2] For shorter-term storage, -20°C is also an option, with a stability of up to 1 year.[1][2] When in solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Q3: Can I store this compound at room temperature?

A: While the peptide may be shipped at room temperature in the continental US, this is not recommended for storage.[1][2] For maintaining the integrity and activity of the peptide, adherence to the recommended low-temperature storage is essential.

Q4: How should I prepare a stock solution of this compound?

A: A stock solution can be prepared by dissolving the peptide in water. It is recommended to adjust the pH to 2 with HCl to aid dissolution.[1] For use in cell culture or other biological assays, the working solution should be sterile filtered, for example, with a 0.22 μm filter.[1]

Q5: What is the primary application of this compound?

A: this compound is a high-affinity ligand for the SH2 domains of Src family kinases, such as Lck, Hck, and Fyn.[1][3] It functions as an activator of these kinases and is a valuable tool for studying their roles in cellular signaling pathways.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no activity of the peptide in my assay. Improper storage leading to degradation.Verify that the peptide has been stored at the correct temperature and for the recommended duration as per the storage guidelines.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles.[1]
Incorrect preparation of the working solution.Ensure the peptide is fully dissolved and that the final solution is at the appropriate pH and concentration for your experiment. If necessary, sterile filter the working solution.[1]
Difficulty dissolving the peptide. Suboptimal solvent conditions.The peptide's solubility is enhanced in acidic conditions. Try adjusting the pH of the water to 2 with HCl to facilitate dissolution.[1] The use of an ultrasonic bath may also be beneficial.[1]

Stability Data

The following table summarizes the recommended storage conditions and stability periods for this compound. Adhering to these guidelines is critical for ensuring the peptide's performance in your experiments.

FormStorage TemperatureStorage Period
Powder-80°C2 years[1][2]
-20°C1 year[1][2]
In Solvent-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

While specific experimental protocols for stability testing of this compound are not detailed in the provided search results, a general workflow for assessing peptide stability can be outlined.

General Peptide Stability Assessment Workflow

G cluster_0 Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Functional Assay prep Prepare this compound solutions at desired concentrations aliquot Aliquot samples for each time point and temperature prep->aliquot store_neg_80 Store at -80°C aliquot->store_neg_80 store_neg_20 Store at -20°C aliquot->store_neg_20 store_4 Store at 4°C (for short-term comparison) aliquot->store_4 store_rt Store at Room Temperature (for stress testing) aliquot->store_rt timepoint Collect aliquots at defined time points (e.g., 0, 1, 3, 6 months) store_neg_80->timepoint store_neg_20->timepoint store_4->timepoint store_rt->timepoint hplc Analyze peptide purity and degradation products by HPLC timepoint->hplc activity Assess biological activity (e.g., kinase activation assay) timepoint->activity ms Confirm identity of peptide and degradation products by Mass Spectrometry hplc->ms

Caption: General workflow for assessing the stability of this compound.

Logical Relationship for Storage Decisions

G cluster_0 Decision Process cluster_1 Recommended Storage form Form of this compound? powder Powder form->powder Powder solvent In Solvent form->solvent Solvent duration_powder Storage Duration? powder->duration_powder duration_solvent Storage Duration? solvent->duration_solvent long_term_powder > 1 Year duration_powder->long_term_powder Long-term short_term_powder <= 1 Year duration_powder->short_term_powder Short-term long_term_solvent > 1 Month duration_solvent->long_term_solvent Long-term short_term_solvent <= 1 Month duration_solvent->short_term_solvent Short-term store_neg_80_powder Store at -80°C long_term_powder->store_neg_80_powder store_neg_20_powder Store at -20°C short_term_powder->store_neg_20_powder store_neg_80_solvent Store at -80°C long_term_solvent->store_neg_80_solvent store_neg_20_solvent Store at -20°C short_term_solvent->store_neg_20_solvent

Caption: Decision tree for selecting the appropriate storage temperature for this compound.

References

Technical Support Center: Working with EPQpYEEIPIYL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding aggregation of the phosphopeptide EPQpYEEIPIYL during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a synthetic phosphopeptide. The "pY" indicates a phosphorylated tyrosine residue. It functions as a high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases (such as Lck, Hck, and Fyn).[1] By binding to the SH2 domain, it activates these kinases, making it a valuable tool for studying Src-mediated signaling pathways.[1][2]

Q2: I'm observing precipitate in my this compound stock solution. What should I do?

Precipitation is likely due to peptide aggregation. First, ensure you are following the recommended storage and handling procedures. Lyophilized peptide should be stored at -20°C or -80°C. For solubilization, it is recommended to dissolve the peptide in sterile, nuclease-free water. One supplier suggests a concentration of 2 mg/mL in water, with sonication and adjustment of the pH to 2 with HCl to aid dissolution.[1] Stock solutions should be stored at -80°C to prevent degradation and repeated freeze-thaw cycles should be avoided by preparing aliquots.[3]

Q3: Can the phosphorylation state of this compound affect its aggregation?

Yes, the phosphorylation state of a peptide can significantly impact its aggregation properties. Phosphorylation introduces a negatively charged phosphate group, which can alter the peptide's conformation, solubility, and intermolecular interactions.[4][5] While in some cases phosphorylation can promote aggregation, in others it can inhibit it by increasing electrostatic repulsion between peptide molecules.[4] For this compound, the presence of the phosphotyrosine is crucial for its biological activity, so its removal is not an option. Therefore, optimizing solution conditions to maintain its solubility is key.

Q4: What are the initial signs of this compound aggregation in my experiment?

Early signs of aggregation can be subtle and may not always be visible as frank precipitation. You might observe:

  • Increased light scattering or turbidity in your solution.

  • Inconsistent results in your biological assays (e.g., kinase assays).

  • Loss of peptide concentration upon centrifugation or filtration.

  • Artifacts in biophysical measurements , such as a high molecular weight species appearing in size-exclusion chromatography.[6]

Troubleshooting Guides

Issue 1: Peptide Insolubility During Reconstitution

Problem: The lyophilized this compound peptide does not fully dissolve in water or the desired buffer.

Troubleshooting Steps:

  • Verify Peptide Handling: Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom. Allow the vial to warm to room temperature before opening to minimize condensation.

  • Use Recommended Solvent: Start with sterile, nuclease-free water as the solvent.

  • Adjust pH: As recommended by some suppliers, carefully adjust the pH of the solution to 2 with dilute HCl to improve solubility.[1] After the peptide is dissolved, you can adjust the pH back to your desired experimental range with a suitable buffer.

  • Sonication: Use a bath sonicator for short bursts (e.g., 10-15 seconds) to aid dissolution. Avoid prolonged sonication which can heat the sample and potentially degrade the peptide.

  • Test a Small Amount First: To avoid risking the entire batch, test the solubility of a small aliquot of the peptide before dissolving the rest.

Issue 2: Aggregation in Aqueous Buffers During Experiments

Problem: The this compound peptide is soluble initially but aggregates over time in the experimental buffer.

Troubleshooting Steps:

  • Optimize Buffer pH: Ensure the pH of your buffer is at least one unit away from the peptide's isoelectric point (pI). The pI of a peptide is the pH at which it has no net charge, and solubility is often minimal at this pH.

  • Adjust Ionic Strength: Both increasing and decreasing the salt concentration can affect peptide solubility.[7] Systematically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal condition for your experiment.

  • Additives to Enhance Solubility: Consider including solubility-enhancing excipients in your buffer. The table below provides some suggestions. Always confirm that any additive is compatible with your downstream assay.

  • Maintain Low Temperature: Perform experimental steps at 4°C whenever possible to reduce the rate of aggregation.[7]

Table 1: Suggested Additives to Mitigate this compound Aggregation

AdditiveRecommended Starting ConcentrationMechanism of ActionConsiderations
Glycerol 5-20% (v/v)Acts as a stabilizing osmolyte, favoring the native peptide conformation.[7]Can increase viscosity; ensure compatibility with your assay.
L-Arginine/L-Glutamate 50-100 mMCan reduce aggregation by binding to charged and hydrophobic regions.[6][7]May interfere with certain biological interactions.
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01-0.1% (v/v)Can help solubilize hydrophobic patches on the peptide surface.[6][7]Critical for cell-based assays as they can disrupt membranes.
TCEP (tris(2-carboxyethyl)phosphine) 0.1-1 mMA reducing agent that can prevent disulfide bond-mediated aggregation if cysteine residues are present (not in this compound, but a good general practice).[7]More stable than DTT.
Issue 3: Inconsistent Results in Src Kinase Activation Assays

Problem: The activity of Src kinase in the presence of this compound is variable between experiments.

Troubleshooting Steps:

  • Confirm Monomeric State of Peptide: Before each experiment, briefly centrifuge your this compound stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any pre-existing aggregates. Use the supernatant for your assay.

  • Optimize Peptide Concentration: High peptide concentrations can promote aggregation.[7] Determine the lowest effective concentration of this compound that gives a robust activation of Src kinase in your assay.

  • Pre-warm Solutions Separately: Do not pre-incubate the peptide with ATP for extended periods, as some kinases have ATPase activity.[8] Prepare your reaction mixtures and pre-warm them to the assay temperature before combining them to initiate the reaction.

  • Assay Controls: Always include a "no peptide" control to measure the basal activity of the kinase and a "no enzyme" control to check for any background signal from the peptide or other reagents.[8]

Experimental Protocols

Protocol 1: Solubilization and Storage of this compound
  • Preparation:

    • Allow the lyophilized this compound vial to equilibrate to room temperature.

    • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Reconstitution:

    • Add the required volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 2 mg/mL).

    • Gently vortex or pipette to mix.

    • If the peptide does not fully dissolve, sonicate in a water bath for 10-15 second intervals.

    • If solubility is still an issue, add 1N HCl dropwise until the pH is ~2, mixing between each addition, until the peptide dissolves.[1]

  • Aliquoting and Storage:

    • Once fully dissolved, create small, single-use aliquots to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[3] For short-term storage (up to 1 month), -20°C is acceptable.[3]

Protocol 2: Monitoring this compound Aggregation using Thioflavin T (ThT) Fluorescence

This protocol provides a method to quantitatively assess peptide aggregation. ThT is a dye that exhibits increased fluorescence upon binding to amyloid-like β-sheet structures, which are common in peptide aggregates.

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a concentrated stock solution as described in Protocol 1.

    • Assay Buffer: Prepare the buffer in which you want to test aggregation (e.g., phosphate-buffered saline, Tris buffer with varying pH and salt concentrations).

    • ThT Stock Solution: Prepare a 1 mM ThT stock solution in water and store it in the dark at 4°C.

  • Assay Setup (96-well plate format):

    • In a black, clear-bottom 96-well plate, add your this compound to the desired final concentration in the assay buffer.

    • Include a buffer-only control (no peptide).

    • Add ThT to each well to a final concentration of 10-20 µM.

  • Measurement:

    • Incubate the plate in a fluorescence plate reader at a constant temperature (e.g., 37°C).

    • Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

    • Briefly shake the plate before each reading.

  • Data Analysis:

    • Subtract the fluorescence of the buffer-only control from all readings.

    • Plot the fluorescence intensity versus time to observe the aggregation kinetics.

Visualizations

Signaling_Pathway This compound-Mediated Src Kinase Activation peptide This compound (Phosphopeptide) sh2 SH2 Domain of Src Kinase peptide->sh2 Binds to src_inactive Inactive Src Kinase (Closed Conformation) src_active Active Src Kinase (Open Conformation) src_inactive->src_active Conformational Change downstream Downstream Substrates src_active->downstream Phosphorylates phosphorylation Phosphorylation of Substrates src_active->phosphorylation cellular_response Cellular Response phosphorylation->cellular_response

Caption: this compound binds to the SH2 domain of inactive Src kinase, inducing a conformational change that leads to its activation and subsequent phosphorylation of downstream substrates.

Experimental_Workflow Troubleshooting Peptide Aggregation Workflow start Start: Observe Peptide Aggregation reconstitution Step 1: Optimize Reconstitution (pH, Sonication) start->reconstitution buffer_opt Step 2: Optimize Buffer Conditions (pH, Ionic Strength) reconstitution->buffer_opt additives Step 3: Screen Additives (Glycerol, Arginine) buffer_opt->additives quant_agg Step 4: Quantify Aggregation (e.g., ThT Assay) additives->quant_agg assay_opt Step 5: Optimize Assay Parameters (Concentration, Temperature) quant_agg->assay_opt end End: Monomeric Peptide Solution & Reproducible Results assay_opt->end

Caption: A logical workflow for troubleshooting and mitigating the aggregation of the this compound peptide in experimental settings.

References

Technical Support Center: EPQpYEEIPIYL Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of the synthetic peptide EPQpYEEIPIYL.

Frequently Asked Questions (FAQs)

1. What is the optimal storage condition for the lyophilized this compound peptide?

For long-term stability, lyophilized this compound should be stored at -20°C or colder, preferably in a desiccated environment to prevent degradation from moisture and oxidation. Short-term storage at 4°C is acceptable for a few weeks.

2. How should I reconstitute the this compound peptide?

The solubility of a peptide is highly dependent on its amino acid sequence. For this compound, which contains acidic residues (E - Glutamic Acid), it is recommended to first attempt reconstitution in a small amount of basic buffer, such as 0.1% ammonium bicarbonate, before diluting to the final concentration with your experimental buffer. If solubility issues persist, sonication can be used to aid dissolution.

3. What are the common impurities that can be found in synthetic this compound preparations?

Common impurities in synthetic peptides include deletion sequences (peptides missing one or more amino acids), truncated sequences (incomplete peptide chains), and protecting group remnants from the synthesis process. Additionally, diastereomers and oxidation products can also be present.

4. How can I confirm the identity and purity of my this compound peptide?

The identity of the peptide can be confirmed by mass spectrometry (MS), which should match the calculated molecular weight of this compound. The purity is typically assessed by high-performance liquid chromatography (HPLC), which separates the target peptide from impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of the peptide The peptide has formed aggregates. The reconstitution solvent is not optimal.Try dissolving the peptide in a small amount of a different solvent (e.g., DMSO, DMF) before adding the aqueous buffer. Gentle warming or sonication can also help to break up aggregates.
Inconsistent experimental results The peptide has degraded due to improper storage or handling. The peptide concentration is inaccurate.Store the peptide at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Re-quantify the peptide concentration using a method such as a BCA assay or by UV absorbance at 280 nm if the sequence contains Trp or Tyr.
Low purity detected by HPLC The peptide synthesis was incomplete or purification was insufficient. The peptide has degraded over time.If the purity is significantly lower than specified by the manufacturer, contact them for a replacement. If degradation is suspected, re-purify the peptide using preparative HPLC if the equipment is available.
Mass spectrometry shows multiple peaks The sample contains impurities or has undergone modifications such as oxidation or deamidation.Analyze the mass differences between the peaks to identify potential modifications. Ensure that the sample is handled carefully to minimize oxidation. Use fresh, high-purity solvents for sample preparation.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines the general procedure for assessing the purity of the this compound peptide.

Materials:

  • This compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Prepare Sample:

    • Reconstitute the this compound peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10-20 µL of the peptide solution.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak areas from the chromatogram.

    • Calculate the purity of the peptide as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol describes how to confirm the molecular weight of the this compound peptide.

Materials:

  • This compound peptide

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Appropriate matrix for MALDI-MS (e.g., sinapinic acid) or solvent for ESI-MS (e.g., 50% acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • For MALDI-MS: Mix the peptide solution with the matrix solution and spot it onto the MALDI target plate. Allow it to dry completely.

    • For ESI-MS: Dilute the peptide solution in the ESI solvent to a final concentration of 1-10 pmol/µL.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum in the appropriate mass range for the calculated molecular weight of this compound.

  • Data Analysis:

    • Compare the observed molecular weight with the calculated theoretical molecular weight of this compound. The masses should match within the accuracy limits of the instrument.

Visualizations

experimental_workflow cluster_qc Quality Control Workflow peptide Lyophilized this compound reconstitution Reconstitution peptide->reconstitution hplc Purity Assessment (HPLC) reconstitution->hplc ms Identity Confirmation (MS) reconstitution->ms pass QC Pass hplc->pass >95% Purity fail QC Fail hplc->fail <95% Purity ms->pass Correct Mass ms->fail Incorrect Mass troubleshoot Troubleshoot / Contact Support fail->troubleshoot

Caption: Quality control workflow for this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic issue Inconsistent Results Potential Causes: - Peptide Degradation - Inaccurate Concentration - Impurities solution1 Aliquot and Store at -80°C issue:f1->solution1 solution2 Re-quantify Peptide issue:f1->solution2 solution3 Check Purity by HPLC/MS issue:f1->solution3 contact Contact Manufacturer solution3->contact If purity is low

Validation & Comparative

Validating EPQpYEEIPIYL-Induced Src Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methods to validate the induction of Src phosphorylation by the peptide EPQpYEEIPIYL, alongside alternative activators. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data-driven comparisons, and clear visual representations of key processes.

The peptide sequence this compound contains a phosphotyrosine (pY) followed by the motif pYEEI, which is a known high-affinity binding motif for the SH2 domain of Src family kinases. This interaction can displace the intramolecular interaction of Src's own phosphorylated C-terminal tail (pY527) from its SH2 domain, leading to a conformational change that promotes Src activation. This activation is characterized by the autophosphorylation of a key tyrosine residue in the activation loop, Tyr416 (in human Src). Therefore, validation of this compound-induced Src activation primarily focuses on detecting the phosphorylation of Src at Y416.

Comparative Analysis of Src Activation Methods

The efficacy of this compound in inducing Src phosphorylation can be compared with other common methods. The following table summarizes key performance indicators for this compound and alternative Src activators, such as other Src-activating peptides and growth factors like Epidermal Growth Factor (EGF).

ActivatorMechanism of ActionTypical ConcentrationTime to Peak ActivationFold Increase in pSrc (Y416)Specificity
This compound Peptide Binds to Src SH2 domain, disrupting autoinhibition1-10 µM15-30 minutes5-15 foldHigh for Src family kinases
Src-Activating Peptide (e.g., VVYpYEEI) Similar to this compound, binds to Src SH2 domain1-10 µM15-30 minutes8-20 foldHigh for Src family kinases
Epidermal Growth Factor (EGF) Activates EGFR, which in turn can activate Src10-100 ng/mL5-15 minutes3-10 foldBroad, activates multiple downstream pathways
Pervanadate General tyrosine phosphatase inhibitor50-100 µM10-20 minutes10-50 foldLow, affects multiple phosphorylated proteins

Experimental Protocols for Validating Src Phosphorylation

The following are detailed protocols for key experiments used to validate Src phosphorylation.

Western Blotting for Phospho-Src (pY416)

This is the most common method for assessing Src activation.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, A431) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to treatment. Treat cells with this compound peptide (or other activators) at the desired concentration and for the specified time course.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-Src (Y416) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Src.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of Src.

Protocol:

  • Immunoprecipitation of Src: Lyse treated cells as described above. Incubate the cell lysate with an anti-Src antibody and protein A/G-agarose beads to immunoprecipitate Src.

  • Kinase Reaction:

    • Wash the immunoprecipitated Src beads several times.

    • Resuspend the beads in a kinase buffer containing a Src substrate (e.g., enolase or a synthetic peptide substrate) and ATP.

    • Incubate the reaction at 30°C for 15-30 minutes.

  • Detection of Substrate Phosphorylation:

    • Stop the reaction by adding SDS loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Detect the phosphorylated substrate by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody against the substrate.

Visualizing Key Processes

The following diagrams illustrate the signaling pathway of Src activation and a typical experimental workflow for its validation.

Src_Activation_Pathway cluster_inactive Inactive Src cluster_active Active Src Src_inactive Src (Inactive) Src_active Src (Active) Src_inactive->Src_active Conformational Change pY527 pY527 SH2_inactive SH2 Domain pY527->SH2_inactive Intramolecular Interaction pY416 pY416 Src_active->pY416 Autophosphorylation Downstream Downstream Signaling Src_active->Downstream Phosphorylates Substrates SH2_active SH2 Domain Peptide This compound Peptide->SH2_inactive Binds to SH2 Domain Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_immunoblot Immunoblotting cluster_detection Detection & Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Membrane Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (anti-pSrc Y416) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Analysis 10. Densitometry & Normalization Detection->Analysis

Comparative Guide to Src Family Kinase Activators: EPQpYEEIPIYL and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Src family of non-receptor tyrosine kinases (SFKs) are critical regulators of a myriad of cellular processes, including proliferation, differentiation, survival, and migration. Their dysregulation is implicated in various diseases, most notably cancer, making them a key target for therapeutic intervention. While much focus has been placed on the development of SFK inhibitors, activators of this family also serve as invaluable research tools to elucidate signaling pathways and explore potential therapeutic avenues where enhanced Src activity may be beneficial.

This guide provides a comparative analysis of the phosphopeptide activator EPQpYEEIPIYL and other notable Src family activators with distinct mechanisms of action. We present available quantitative data on their potency and selectivity, detailed experimental protocols for assessing their activity, and visual representations of their mechanisms and relevant signaling pathways.

Activator Performance Comparison

The following table summarizes the quantitative data available for the activation of various Src family kinases by this compound and its comparators. It is important to note that direct quantitative comparisons are challenging due to the limited availability of standardized potency data (e.g., EC50 values) for all activators across all SFKs in peer-reviewed literature.

ActivatorMechanism of ActionTarget DomainTarget Kinase(s)Potency (Kact/EC50)Efficacy (Vmax)
This compound SH2 Domain DisplacementSH2Lck, Hck, Fyn[1]Data not availableData not available
VSL12 Peptide SH3 Domain DisplacementSH3c-Src, Fyn, Hck, LynKact: ~22-25 µM (Src, Fyn, Hck), ~4 µM (Lyn)[2]Vmax: c-Src > Fyn > Hck > Lyn[2]
HIV-1 Nef SH3 Domain DisplacementSH3Hck, Lyn, c-Src[3]"Strong activation" (quantitative data not available)Data not available
Herpesvirus saimiri Tip SH3/Kinase Domain InteractionSH3 & KinaseLck[4]"Dramatic," "several hundred-fold increase" in activity (quantitative data not available)[4][5]Data not available
MLR-1023 (Tolimidone) Allosteric ActivationKinaseLynEC50: 63 nMData not available

Mechanisms of Action and Signaling Pathways

Src family kinases are maintained in an inactive conformation through intramolecular inhibitory interactions. The SH2 domain binds to a C-terminal phosphotyrosine residue, and the SH3 domain binds to the SH2-kinase linker. Activation can be achieved by disrupting these interactions.

This compound: SH2 Domain Displacement

The phosphopeptide this compound mimics a high-affinity binding partner for the SH2 domain of certain Src family members.[1] By competitively binding to the SH2 domain, it displaces the C-terminal inhibitory tail, leading to a conformational change that activates the kinase.

SH2_Displacement cluster_inactive Inactive Src Kinase cluster_active Active Src Kinase Inactive_Kinase Kinase Domain SH2 SH2 Inactive_Kinase->SH2 Active_Kinase Kinase Domain (Active) pY_tail pY-Tail SH2->pY_tail Intramolecular Inhibition SH2_bound SH2 Active_Kinase->SH2_bound This compound This compound SH2_bound->this compound Binding

Mechanism of Src activation by this compound.
VSL12 Peptide and HIV-1 Nef: SH3 Domain Displacement

The VSL12 peptide and the HIV-1 Nef protein activate Src family kinases by binding to their SH3 domains.[2][3] This disrupts the interaction between the SH3 domain and the SH2-kinase linker, leading to kinase activation. HIV-1 Nef has been shown to strongly activate Hck, Lyn, and c-Src.[3]

SH3_Displacement cluster_inactive Inactive Src Kinase cluster_active Active Src Kinase Inactive_Kinase Kinase Domain SH3 SH3 Inactive_Kinase->SH3 Active_Kinase Kinase Domain (Active) Linker SH2-Kinase Linker SH3->Linker Intramolecular Inhibition SH3_bound SH3 Active_Kinase->SH3_bound Activator VSL12 / HIV-1 Nef SH3_bound->Activator Binding

Mechanism of Src activation by VSL12 or HIV-1 Nef.
Herpesvirus saimiri Tip: A Dual Interaction Activator

The Tip protein from Herpesvirus saimiri potently and selectively activates Lck.[4] This activation is mediated by a dual interaction involving both the SH3 domain and the kinase domain of Lck, leading to a dramatic increase in its catalytic activity.[5]

MLR-1023 (Tolimidone): Allosteric Activation

MLR-1023 is a small molecule that acts as a selective allosteric activator of Lyn kinase.[6] Unlike activators that target the regulatory SH2 or SH3 domains, MLR-1023 is thought to bind to a site on the kinase domain distinct from the ATP-binding pocket, inducing a conformational change that enhances its catalytic activity.

Downstream Signaling Pathways

Activation of Src family kinases triggers a cascade of downstream signaling events that influence a wide range of cellular functions. Key pathways include:

  • Ras-MAPK Pathway: Leading to cell proliferation and differentiation.

  • PI3K-Akt Pathway: Promoting cell survival and growth.

  • JAK-STAT Pathway: Involved in cytokine signaling and immune responses.

  • Focal Adhesion Kinase (FAK) Signaling: Regulating cell adhesion and migration.

Downstream_Signaling Src_Activators Src Family Activators SFKs Src Family Kinases Src_Activators->SFKs Ras_MAPK Ras-MAPK Pathway SFKs->Ras_MAPK PI3K_Akt PI3K-Akt Pathway SFKs->PI3K_Akt JAK_STAT JAK-STAT Pathway SFKs->JAK_STAT FAK FAK Signaling SFKs->FAK Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Immune_Response Immune_Response JAK_STAT->Immune_Response Migration Migration FAK->Migration

Key downstream signaling pathways activated by Src family kinases.

Experimental Protocols

Accurate assessment of Src family kinase activation requires robust and well-defined experimental protocols. Below are outlines of common in vitro kinase assays used to quantify the activity of these enzymes.

In Vitro Kinase Assay using a Synthetic Peptide Substrate (e.g., for VSL12)

This assay measures the phosphorylation of a synthetic peptide substrate by the activated Src family kinase. The production of ADP is quantified using a commercially available kit such as ADP-Glo™ (Promega).

Materials:

  • Purified, full-length Src family kinase (e.g., c-Src, Hck, Fyn, Lyn)

  • Src family kinase activator (e.g., VSL12 peptide)

  • Synthetic peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Kinase-Activator Solution: Serially dilute the Src family kinase activator (e.g., VSL12) in kinase buffer. Add the purified Src family kinase to each dilution to a final concentration that gives a basal level of activity.

  • Prepare Substrate-ATP Solution: Prepare a solution containing the synthetic peptide substrate and ATP in kinase buffer. The concentrations of substrate and ATP should be at their respective Km values for the specific kinase being assayed to ensure Michaelis-Menten kinetics.

  • Initiate Kinase Reaction: In a 384-well plate, add the kinase-activator solution to the wells. Start the reaction by adding the substrate-ATP solution.

  • Incubate: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Terminate Reaction and Detect ADP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the kinase activity (luminescence) against the activator concentration. Fit the data to a Michaelis-Menten equation to determine the Vmax (maximum velocity) and Kact (activation constant).

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Activator Prepare serial dilutions of activator Prepare_Kinase Add purified kinase to each activator dilution Prepare_Activator->Prepare_Kinase Mix_Reagents Combine kinase-activator and substrate-ATP solutions Prepare_Kinase->Mix_Reagents Prepare_Substrate_ATP Prepare substrate and ATP solution Prepare_Substrate_ATP->Mix_Reagents Incubate_Reaction Incubate at room temperature Mix_Reagents->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate for 40 min Add_ADP_Glo->Incubate_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent Incubate_ADP_Glo->Add_Detection_Reagent Incubate_Detection Incubate for 30 min Add_Detection_Reagent->Incubate_Detection Measure_Luminescence Measure luminescence Incubate_Detection->Measure_Luminescence Plot_Data Plot activity vs. activator concentration Measure_Luminescence->Plot_Data Calculate_Parameters Determine Vmax and Kact Plot_Data->Calculate_Parameters

Workflow for an in vitro Src kinase activation assay.

Conclusion

The study of Src family kinase activators is essential for a complete understanding of their roles in cellular signaling and disease. The phosphopeptide this compound represents a valuable tool for activating SFKs through SH2 domain displacement. By comparing its mechanism and available data with other activators like the SH3-displacing peptide VSL12, the viral proteins HIV-1 Nef and Herpesvirus saimiri Tip, and the allosteric activator MLR-1023, researchers can select the most appropriate tool for their specific experimental needs. Further quantitative studies are required to provide a more comprehensive and direct comparison of the potencies and selectivities of these and other Src family kinase activators.

References

A Comparative Guide to SH2 Domain Ligands: EPQpYEEIPIYL vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Src Homology 2 (SH2) domains are crucial protein-protein interaction modules that recognize and bind to specific phosphotyrosine (pY)-containing sequences.[1][2] These domains, approximately 100 amino acids in length, are found in over 110 human proteins, including kinases, phosphatases, transcription factors, and adaptor proteins.[3][4] By mediating the assembly of signaling complexes, SH2 domains play a pivotal role in intracellular signal transduction pathways initiated by receptor tyrosine kinases and cytokine receptors.[1][5] Their involvement in numerous diseases, particularly cancer, has made them attractive targets for therapeutic intervention.[3][4]

This guide provides a detailed comparison of the well-characterized phosphopeptide ligand, EPQpYEEIPIYL, with other peptidic and small-molecule ligands targeting various SH2 domains. We present quantitative binding data, outline common experimental protocols for affinity determination, and visualize key concepts to provide a comprehensive resource for researchers in cell signaling and drug development.

The pYEEI Motif: A High-Affinity Ligand for Src Family Kinases

The peptide sequence this compound is a high-affinity ligand for the SH2 domains of Src family kinases (SFKs), such as Src and Lck.[6][7] Its binding specificity is primarily dictated by the core motif pYEEI.[8][9] The phosphotyrosine (pY) residue anchors the peptide into a conserved, positively charged pocket in the SH2 domain, while the residues C-terminal to the pY determine binding specificity.[10] For SFK SH2 domains, the glutamic acid at position pY+1 and the hydrophobic isoleucine at position pY+3 are critical determinants for high-affinity binding, inserting into specific pockets on the SH2 domain surface.[6][8][11]

Quantitative Comparison of SH2 Domain Ligands

The affinity and specificity of various ligands for different SH2 domains have been quantified using several biophysical techniques. The table below summarizes key data for the pYEEI motif peptide and compares it with ligands for other prominent SH2 domains like Grb2, STAT3, and SHP2.

Ligand/InhibitorTarget SH2 DomainBinding Affinity (Kd / IC50)Assay MethodKey Findings & Specificity
This compound (pYEEI motif) Lck, Src (SFKs)Kd: 310 - 675 nMIsothermal Titration Calorimetry (ITC)High-affinity ligand for Src Family Kinases (SFKs).[12] Specificity is driven by Glu at pY+1 and Ile at pY+3.[6][8]
pYEEI peptide Lyn (SFK)Kd: 0.58 - 0.75 µMFluorescence Polarization (FP)Demonstrates the conserved high affinity of the pYEEI motif across different SFKs.[8]
PSpYVNVQN (pYVNV motif) Grb2- (High Affinity)X-ray CrystallographyGrb2 SH2 domain recognizes the consensus motif pYXNX; the peptide adopts a unique β-turn conformation upon binding.[10][13]
mAZ-pY-(αMe)pY-N-NH₂ Grb2Nanomolar AffinityNot SpecifiedA high-affinity peptidomimetic inhibitor designed for the Grb2 SH2 domain.[13]
5-CF-GpYLPQNID STAT4Kd: 34 nMFluorescence Polarization (FP)A high-affinity fluorescently-labeled peptide used for developing binding assays.[14][15]
S3I-201 STAT3- (Inhibitor)Co-immunoprecipitation, FPA small-molecule inhibitor that targets the STAT3 SH2 domain, inhibiting dimerization.[16][17]
Cryptotanshinone STAT3IC50: 4.6 µMCell-free assayA natural product small-molecule inhibitor of the STAT3 SH2 domain.[16]
CF-P9W5 SHP2 (N-SH2)Nanomolar AffinityFluorescence AnisotropyA highly selective, degradation-resistant peptide inhibitor for the N-SH2 domain of SHP2.[18]

Key Experimental Protocols

The characterization of SH2 domain-ligand interactions relies on robust biophysical assays. Below are detailed methodologies for two widely used techniques.

Fluorescence Polarization (FP) Assay

Principle: FP assays measure the change in the polarization of emitted light from a fluorescently labeled ligand (probe).[15] A small, fluorescently-labeled peptide like a derivative of this compound tumbles rapidly in solution, resulting in low polarization. Upon binding to a much larger SH2 domain protein, the tumbling rate of the complex slows dramatically, leading to a significant increase in the polarization of the emitted light. Competitive FP assays can be used to determine the binding affinity (IC₅₀) of unlabeled test compounds by measuring their ability to displace the fluorescent probe.[19][20]

General Protocol:

  • Reagent Preparation: A fluorescently labeled peptide probe (e.g., 5-CF-GpYLPQNID for STAT4) and the purified recombinant SH2 domain protein are prepared in a suitable assay buffer.[14] Unlabeled competitor ligands are serially diluted.

  • Assay Setup: The fluorescent probe and SH2 domain protein are added to wells of a microplate at fixed concentrations, chosen to ensure a significant binding window.

  • Competition: Serially diluted concentrations of the unlabeled test ligand (e.g., this compound or a small molecule) are added to the wells.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. The assay should be stable for several hours.[15]

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: The polarization values are plotted against the logarithm of the competitor concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the bound fluorescent probe.[21]

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[22][23] One molecule (the ligand, e.g., the SH2 domain protein) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, e.g., a peptide or small molecule) is flowed over the surface. Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).[22][24]

General Protocol:

  • Sensor Chip Preparation: Select a suitable sensor chip (e.g., CM5 dextran chip). The surface is activated using a mixture of EDC and NHS to create reactive esters.[25]

  • Ligand Immobilization: The SH2 domain protein is injected over the activated surface in a buffer with an appropriate pH for covalent coupling (e.g., via amine coupling) to the chip surface. A target immobilization level is aimed for.[25]

  • Deactivation: Any remaining reactive groups on the surface are deactivated by injecting a reagent like ethanolamine.[25]

  • Analyte Injection (Binding Measurement): The analyte (e.g., this compound) is injected at various concentrations in a running buffer over the immobilized ligand surface. The association (kₐ) is monitored in real-time.

  • Dissociation Phase: The running buffer is flowed over the chip to monitor the dissociation (kₑ) of the analyte from the ligand.[24]

  • Regeneration: If necessary, a regeneration solution is injected to remove all bound analyte, preparing the surface for the next injection cycle.

  • Data Analysis: The resulting sensorgrams (plots of RU vs. time) are analyzed. By fitting the association and dissociation curves to kinetic models, the rate constants (kₐ and kₑ) and the equilibrium dissociation constant (Kd = kₑ/kₐ) can be determined.[24]

Visualizing SH2 Domain Function and Analysis

Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.

SH2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK_inactive RTK RTK_active pY-RTK-pY RTK_inactive->RTK_active Ligand Binding Adaptor Adaptor Protein (e.g., Grb2) RTK_active->Adaptor SH2 domain binding to pY SH2_domain SH2 Adaptor->SH2_domain contains Effector Downstream Effector (e.g., Sos) Adaptor->Effector recruits Signal Downstream Signaling (e.g., Ras activation) Effector->Signal

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis p1 1. Purify SH2 Domain (Ligand) e2 4. Immobilize SH2 Domain on Chip Surface p1->e2 p2 2. Synthesize/Purify Peptide (Analyte) e3 5. Inject Analyte (Association Phase) p2->e3 e1 3. Activate Sensor Chip (e.g., EDC/NHS) e1->e2 Repeat for different concentrations e2->e3 Repeat for different concentrations e4 6. Flow Buffer (Dissociation Phase) e3->e4 Repeat for different concentrations e5 7. Regenerate Surface e4->e5 Repeat for different concentrations a1 8. Generate Sensorgrams (RU vs. Time) e4->a1 e5->e3 Repeat for different concentrations a2 9. Fit Data to Kinetic Model a1->a2 a3 10. Determine ka, kd, and KD a2->a3

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

References

A Researcher's Guide to Negative Control Peptides for EPQpYEEIPIYL Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating signal transduction pathways, the phosphopeptide EPQpYEEIPIYL serves as a potent tool for activating Src family kinases.[1][2][3] This activation is mediated by the specific binding of the phosphotyrosine (pTyr) motif, pYEEI, within the peptide to the Src Homology 2 (SH2) domain of these kinases.[4][5] To ensure the specificity of experimental findings and eliminate confounding variables, the use of appropriate negative control peptides is paramount. This guide provides a comprehensive comparison of various negative control strategies for this compound, supported by experimental data and detailed protocols.

The interaction between the pYEEI motif and the Src SH2 domain is a well-characterized example of phosphotyrosine-dependent protein-protein interactions that are crucial for cellular signaling.[4][5] The specificity of this interaction is largely determined by the phosphorylated tyrosine residue and the amino acids at the +1 and +3 positions C-terminal to it.[6] Therefore, ideal negative controls are designed to disrupt these key interactions.

Comparison of Negative Control Peptides

Several types of negative control peptides can be employed in experiments involving this compound. The choice of a specific control will depend on the experimental question being addressed. The most common and effective negative controls include unphosphorylated peptides, scrambled peptides, and alanine-substituted peptides.

Control Peptide Type Sequence Example Principle Expected Outcome
Unphosphorylated Peptide EPQY EEIPIYLLacks the phosphate group on the tyrosine residue, which is essential for binding to the SH2 domain.Abolished or significantly reduced binding to the Src SH2 domain.
Alanine-Substituted Peptide (pY+1) EPQpA EEIPIYLThe Glutamate (E) at the pY+1 position, which is important for binding, is replaced by a non-interacting Alanine (A).Significantly reduced binding affinity to the Src SH2 domain.
Alanine-Substituted Peptide (pY+2) EPQpYA EIPIYLThe Glutamate (E) at the pY+2 position is replaced by Alanine (A).Moderately reduced binding affinity to the Src SH2 domain.
Alanine-Substituted Peptide (pY+3) EPQpYEEA PIYLThe Isoleucine (I) at the pY+3 position, which fits into a hydrophobic pocket of the SH2 domain, is replaced by Alanine (A).Reduced binding affinity to the Src SH2 domain.
Scrambled Peptide e.g., pYIELEPIQPEYContains the same amino acid composition as the original peptide but in a randomized sequence, disrupting the specific pYEEI binding motif.No specific binding to the Src SH2 domain.

Quantitative Performance Data

The effectiveness of these negative controls has been quantified in various studies, primarily through measurements of binding affinity (dissociation constant, Kd) or inhibitory concentration (IC50).

Peptide Target Assay Binding Affinity (Kd) IC50 Reference
pYEEI Src SH2Fluorescence Polarization100 nM6.5 µM[7]
Ac-pYEEI Src SH2Fluorescence Polarization1.7 µM-[8]
Unphosphorylated YEEI Lck SH2ComputationalBinding affinity is ~10,000-fold lower than the phosphorylated peptide.-[9]
pYAEI (pY+1 Ala) Lck SH2Computational (ΔΔG)Reduced binding energy-[4]
pYEAI (pY+2 Ala) Lck SH2Computational (ΔΔG)Reduced binding energy-[4]
pYEEA (pY+3 Ala) Lck SH2Computational (ΔΔG)Reduced binding energy-[4]
pYVNV Src SH2Binding Assay-7.9 µM

Note: The data presented is a compilation from multiple sources and may have been generated using different experimental conditions. Direct comparison of absolute values across different studies should be done with caution.

Experimental Protocols

To validate the efficacy of negative control peptides, several biophysical and biochemical assays can be employed. Below are detailed methodologies for two common techniques.

Fluorescence Polarization (FP) Competition Assay

This assay measures the disruption of the interaction between a fluorescently labeled phosphopeptide and the SH2 domain by an unlabeled competitor peptide (the negative control).

Materials:

  • Purified recombinant Src SH2 domain

  • Fluorescently labeled probe peptide (e.g., FITC-G-pYEEI)

  • This compound (positive control)

  • Negative control peptides (unphosphorylated, scrambled, alanine-substituted)

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP

  • Black, low-volume 384-well microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a solution of the Src SH2 domain and the fluorescent probe at concentrations optimized for a stable FP signal (typically, the SH2 domain concentration is at or above the Kd of the probe).

  • Serially dilute the competitor peptides (positive and negative controls) in the assay buffer.

  • Add the diluted competitor peptides to the wells of the microplate.

  • Add the SH2 domain/fluorescent probe mixture to all wells.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization of each well.

  • Plot the FP signal against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide.

GST Pull-Down Assay

This assay is used to qualitatively or semi-quantitatively assess the binding of a protein from a cell lysate to a GST-tagged SH2 domain, and how this is competed by the control peptides.

Materials:

  • GST-tagged Src SH2 domain fusion protein

  • Glutathione-sepharose beads

  • Cell lysate containing a known or suspected binding partner of the Src SH2 domain

  • This compound (positive control competitor)

  • Negative control peptides

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.

  • Wash Buffer: Lysis buffer with 0.1% NP-40.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione.

  • SDS-PAGE gels and Western blotting reagents.

Procedure:

  • Immobilize the GST-Src SH2 domain on glutathione-sepharose beads by incubating them together for 1-2 hours at 4°C.

  • Wash the beads three times with wash buffer to remove unbound protein.

  • Pre-clear the cell lysate by incubating with glutathione-sepharose beads for 1 hour at 4°C.

  • Incubate the immobilized GST-Src SH2 domain with the pre-cleared cell lysate for 2-4 hours at 4°C. In parallel, set up competition reactions by adding an excess of the positive or negative control peptides to the lysate before adding the beads.

  • Wash the beads five times with wash buffer to remove non-specific binders.

  • Elute the bound proteins by adding elution buffer and incubating for 10 minutes at room temperature.

  • Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the expected binding partner.

Visualizing the Molecular Context

To better understand the role of this compound and its negative controls, it is helpful to visualize the relevant signaling pathway and experimental workflows.

Src_Signaling_Pathway Src Kinase Activation Pathway RTK Receptor Tyrosine Kinase (RTK) pY_site Phosphorylated Tyrosine (pY) RTK->pY_site Autophosphorylation SH2_domain SH2 Domain pY_site->SH2_domain Binding displaces inhibitory tail Src_inactive Inactive Src Kinase Src_inactive->SH2_domain intramolecular inhibition Src_active Active Src Kinase Downstream Downstream Signaling Src_active->Downstream Phosphorylates Substrates SH2_domain->Src_active Conformational Change This compound This compound This compound->SH2_domain Mimics pY site, activates Src Negative_Control Negative Control Peptide (e.g., EPQYEEIPIYL) Negative_Control->SH2_domain No/Weak Binding

Caption: Src kinase activation via SH2 domain engagement.

Experimental_Workflow Workflow for Comparing Peptide Activity cluster_peptides Test Articles cluster_assays Binding & Functional Assays cluster_data Data Analysis Positive_Control This compound (Active Peptide) Binding_Assay Binding Assay (e.g., Fluorescence Polarization) Positive_Control->Binding_Assay Functional_Assay Functional Assay (e.g., Kinase Assay) Positive_Control->Functional_Assay Negative_Control_1 Unphosphorylated Control Negative_Control_1->Binding_Assay Negative_Control_1->Functional_Assay Negative_Control_2 Scrambled Control Negative_Control_2->Binding_Assay Negative_Control_2->Functional_Assay Negative_Control_3 Alanine-Substituted Control Negative_Control_3->Binding_Assay Negative_Control_3->Functional_Assay Binding_Data Binding Affinity (Kd, IC50) Binding_Assay->Binding_Data Functional_Data Enzyme Activity (Vmax, EC50) Functional_Assay->Functional_Data Conclusion Conclusion: Specificity of this compound Confirmed Binding_Data->Conclusion Functional_Data->Conclusion

Caption: Experimental workflow for peptide validation.

References

Comparative Analysis of EPQpYEEIPIYL Cross-Reactivity with Other Kinase Families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphopeptide EPQpYEEIPIYL, a known Src family kinase activator, and its potential for cross-reactivity with other kinase families. While a comprehensive kinome-wide screen for this specific peptide is not publicly available, this document synthesizes existing data on its primary targets and the principles of SH2 domain-ligand interactions to provide a scientifically grounded assessment of its likely selectivity profile.

The peptide this compound is a synthetic phosphopeptide designed as a high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases.[1][2] It functions by binding to the SH2 domain, an interaction that is crucial for the activation of this family of non-receptor tyrosine kinases.[3] Its primary targets are members of the Src kinase family, including Lck, Hck, and Fyn.[3]

Data Presentation: Quantitative Analysis of this compound and pYEEI Motif Interactions

The following table summarizes the known and predicted interactions of this compound and peptides containing the core pYEEI motif with various SH2 domains. This data is compiled from multiple studies and provides a basis for understanding its potential for cross-reactivity.

Target ProteinKinase FamilySH2 DomainLigandBinding Affinity (Kd)Method
Lck Src Family Lck SH2This compoundHigh Affinity (nM range)X-ray Crystallography
Src Src Family Src SH2This compoundHigh AffinityNot specified
Fyn Src Family Fyn SH2This compoundHigh AffinityNot specified
Hck Src Family Hck SH2This compoundHigh Affinity (Predicted)Homology
Grb2Adaptor ProteinGrb2 SH2pYEEI-containing peptidesLow to Moderate AffinityPeptide Library Screening
p85α (PI3K)Lipid KinaseN-terminal SH2pYEEI-containing peptidesLow AffinityFree Energy Simulations
SHP-2Tyrosine PhosphataseN-terminal SH2pYEEI-containing peptidesLow AffinityNot specified
STAT1Transcription FactorSTAT1 SH2pYEEI-containing peptidesLow AffinityFree Energy Simulations

Note: "High Affinity" generally refers to dissociation constants (Kd) in the nanomolar (nM) range, while "Low Affinity" indicates micromolar (µM) or weaker interactions. The data for non-Src family members is largely predictive and based on the specificity of their SH2 domains for the pYEEI motif.

Discussion of Cross-Reactivity

The specificity of this compound is primarily determined by the recognition of the phosphotyrosine (pY) and the C-terminal residues by the SH2 domain. The pYEEI sequence is the optimal binding motif for Src family SH2 domains. While this confers a high degree of selectivity, the potential for cross-reactivity with other SH2 domain-containing proteins exists.

SH2 domains are present in a wide array of signaling proteins, not limited to the Src family. These include other tyrosine kinases, lipid kinases (like PI3K), phosphatases, and adaptor proteins. The degree of cross-reactivity will depend on the conservation of the binding pocket residues in the SH2 domains of these other proteins. Studies on SH2 domain specificity suggest that while Src family members show the highest affinity for pYEEI, other SH2 domains can bind to this motif, albeit typically with lower affinity.[4][5] Therefore, at high concentrations, this compound could potentially interact with and modulate the activity of proteins outside the Src family that contain SH2 domains recognizing similar motifs.

Mandatory Visualization

G Src Signaling Pathway Activation by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive Src RTK->Src_inactive Activates Src_active Active Src Src_inactive->Src_active Conformational Change & Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) Src_active->Downstream Phosphorylates substrates This compound This compound This compound->Src_inactive Binds to SH2 domain, displaces inhibitory C-terminal tail

Caption: Activation of Src kinase by this compound binding to its SH2 domain.

Experimental Protocols

To experimentally determine the cross-reactivity of this compound, a combination of binding and functional assays against a broad panel of kinases is recommended.

Competitive Binding Assay (e.g., KINOMEscan™)

This method assesses the ability of the peptide to compete with a known ligand for the ATP-binding site or an allosteric site of a large panel of kinases.

Methodology:

  • Kinase Panel: A comprehensive panel of purified human kinases, typically expressed as fusion proteins (e.g., with DNA tags for qPCR detection), is utilized.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition: The kinase panel is incubated with the immobilized ligand and the test compound (this compound) at a defined concentration (e.g., 1 µM).

  • Quantification: The amount of kinase bound to the solid support is quantified. In the KINOMEscan™ platform, this is achieved through qPCR of the DNA tag. A reduction in the amount of bound kinase compared to a DMSO control indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized ligand.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.

G Competitive Binding Assay Workflow cluster_assay Assay Components cluster_process Assay Steps Kinase Kinase-DNA Tag Incubation Incubate Kinase, Ligand, and Peptide Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Peptide This compound Peptide->Incubation Wash Wash to remove unbound kinase Incubation->Wash Quantify Quantify bound kinase (via qPCR) Wash->Quantify Analyze Data Analysis (% of control) Quantify->Analyze G Radiometric Kinase Activity Assay Workflow cluster_reagents Reagents cluster_procedure Procedure Kinase Purified Kinase Mix Prepare Reaction Mix Kinase->Mix Substrate Substrate Substrate->Mix ATP [γ-³³P]ATP ATP->Mix Peptide This compound Peptide->Mix Incubate Incubate at 30°C Mix->Incubate Spot Spot on Filter Paper Incubate->Spot Wash Wash Filter Spot->Wash Detect Detect Radioactivity Wash->Detect Analyze Analyze Data Detect->Analyze

References

Quantitative Analysis of EPQpYEEIPIYL Binding Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the binding specificity of the phosphopeptide EPQpYEEIPIYL to various Src homology 2 (SH2) domains. The experimental data, detailed methodologies, and signaling pathway visualizations are intended to serve as a valuable resource for researchers in cell signaling and drug discovery.

Introduction

The peptide this compound is a synthetic phosphopeptide that acts as a high-affinity ligand for the SH2 domains of Src family kinases.[1] By binding to the SH2 domain, this peptide can activate Src family members, such as Lck, Hck, and Fyn, making it a crucial tool for studying their function and for the development of targeted therapeutics.[1][2] The specificity of this interaction is critical for understanding the downstream signaling events and for designing selective inhibitors.

Quantitative Binding Affinity Data

The binding affinity of this compound to the SH2 domains of different Src family kinases has been quantified using various biophysical techniques. The dissociation constant (Kd) is a common metric used to evaluate the strength of the interaction, with a lower Kd value indicating a higher binding affinity.

Target SH2 DomainPeptide SequenceMethodDissociation Constant (Kd)Reference
LckThis compoundNot Specified~1 nM[3]
SrcThis compoundNot Specified3-6 nM (estimated)[4]
FynThis compoundHigh Resolution NMRNot explicitly quantified, but structural data indicates a high-affinity interaction.[5]

Note: The pY denotes phosphotyrosine. The pYEEI motif is recognized as the optimal binding sequence for Src family kinase SH2 domains.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to quantify the binding affinity of this compound to SH2 domains.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time.[7][8][9]

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for the binding of an SH2 domain (analyte) to the immobilized this compound peptide (ligand).

Materials:

  • Biacore instrument (or equivalent SPR system)

  • CM5 sensor chip (or similar carboxymethylated dextran surface)

  • This compound peptide

  • Purified SH2 domain of interest

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Immobilization buffers (e.g., 10 mM sodium acetate at various pH values)

Procedure:

  • Sensor Chip Preparation: The sensor chip surface is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: The this compound peptide is diluted in an appropriate immobilization buffer (typically 10 mM sodium acetate, pH 4.0-5.5) and injected over the activated surface. The peptide is covalently coupled to the dextran matrix via its primary amine groups.

  • Deactivation: Any remaining active esters on the surface are deactivated by injecting 1 M ethanolamine-HCl pH 8.5.

  • Binding Analysis:

    • A series of concentrations of the purified SH2 domain (analyte) are prepared in running buffer.

    • Each concentration is injected over the ligand-immobilized surface for a defined association time, followed by an injection of running buffer for the dissociation phase.

    • The change in the refractive index at the sensor surface, measured in Resonance Units (RU), is recorded throughout the association and dissociation phases.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

Fluorescence Polarization (FP)

Fluorescence Polarization is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

Objective: To determine the binding affinity of an unlabeled SH2 domain to a fluorescently labeled this compound peptide.

Materials:

  • Fluorescently labeled this compound (e.g., with fluorescein)

  • Purified SH2 domain of interest

  • Assay buffer (e.g., 100 mM NaCl, 20 mM NaH2PO4/Na2HPO4, 2 mM DTT, pH 7.4)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Preparation of Reagents: A fixed, low concentration of the fluorescently labeled this compound peptide is prepared in the assay buffer. A serial dilution of the SH2 domain is also prepared.

  • Binding Reaction: The fluorescent peptide is mixed with each concentration of the SH2 domain in a microplate. The mixture is incubated at room temperature to reach binding equilibrium.

  • Measurement: The fluorescence polarization of each well is measured using a microplate reader. The instrument excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.

  • Data Analysis: As the SH2 domain binds to the smaller fluorescent peptide, the rotational motion of the peptide slows down, leading to an increase in fluorescence polarization. The change in polarization is plotted against the concentration of the SH2 domain, and the data is fitted to a sigmoidal dose-response curve to determine the Kd.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of Src family kinase activation by this compound and a typical experimental workflow for quantifying this interaction.

G Src Family Kinase Activation by this compound cluster_inactive Inactive State cluster_activation Activation cluster_active Active State Inactive_Src Inactive Src Kinase (Autoinhibited) SH2_domain SH2 Domain SH3_domain SH3 Domain Kinase_domain Kinase Domain C_terminal_tail C-terminal Tail (Phosphorylated) Active_Src Active Src Kinase (Open Conformation) SH2_domain->C_terminal_tail Intramolecular Interaction This compound This compound This compound->SH2_domain Binds to SH2 Domain SH2_domain_active SH2 Domain SH3_domain_active SH3 Domain Kinase_domain_active Kinase Domain (Active) Downstream_Signaling Downstream Signaling Kinase_domain_active->Downstream_Signaling Phosphorylates Substrates

Caption: Activation of Src family kinases by this compound.

G Experimental Workflow for Binding Affinity Measurement cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Peptide_Synthesis Synthesize & Purify This compound Peptide Immobilization Immobilize Peptide on Sensor Chip (SPR) or Label Peptide (FP) Peptide_Synthesis->Immobilization Protein_Expression Express & Purify SH2 Domain Binding_Assay Perform Binding Assay (SPR or FP) Protein_Expression->Binding_Assay Immobilization->Binding_Assay Data_Acquisition Acquire Binding Data (Sensorgrams or Polarization values) Binding_Assay->Data_Acquisition Curve_Fitting Fit Data to Binding Model Data_Acquisition->Curve_Fitting Kd_Determination Determine Kd, ka, kd Curve_Fitting->Kd_Determination

Caption: Workflow for determining binding affinity.

References

A Comparative Guide to EPQpYEEIPIYL and Other Src Family Kinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the activation of Src family kinases (SFKs) is a critical area of study, with implications for cell proliferation, differentiation, and survival. The phosphopeptide EPQpYEEIPIYL has emerged as a potent tool for activating these kinases by targeting their Src Homology 2 (SH2) domains. This guide provides a comprehensive comparison of this compound with other known SFK activators, supported by experimental data and detailed protocols to assist in designing and interpreting experiments.

Quantitative Comparison of Src Family Kinase Activators

The following table summarizes the quantitative data for this compound and a selection of alternative Src family kinase activators. This data is essential for comparing their potency and specificity.

ActivatorTarget(s)Mechanism of ActionQuantitative Data
This compound Src family kinases (Lck, Hck, Fyn)Binds to SH2 domainsKd: ~1 nM for Lck SH2 domain[1], ~4 nM for Src SH2 domain[2]
Tolimidone Lyn kinase (a member of the Src family)Allosteric activatorEC50: 63 nM for Lyn kinase activation[3]
Propionyl-L-carnitine Src kinase, Akt, AMPKActivates Src kinaseData on direct EC50 or Kd for Src activation is not specified.[3]
Ganglioside GM2 FAK/Src/Erk-MAPK signaling pathwayActivates Src by binding to integrin β1 receptorData on direct EC50 or Kd for Src activation is not specified.[3]
15-deoxy-Δ12,14-Prostaglandin D2 DP2, PPARγ, Src-1Agonist of DP2, stimulates recruitment of SRC-1 to PPARγKi: 50 nM for DP2 binding; EC50: 8 nM for eosinophil activation.[3]

Signaling Pathways

The activation of Src family kinases by this compound initiates a cascade of downstream signaling events. The following diagrams illustrate the general Src family kinase activation pathway and the specific pathways for Lck and Fyn, two prominent members of the family.

Src_Activation_Pathway cluster_membrane Plasma Membrane Receptor Receptor SFK_active Src Family Kinase (Active) Receptor->SFK_active Recruits SFK_inactive Src Family Kinase (Inactive) SFK_inactive->SFK_active Conformational Change Downstream_Signaling Downstream Signaling SFK_active->Downstream_Signaling Activates This compound This compound SH2_domain SH2 Domain This compound->SH2_domain Binds to SH2_domain->SFK_inactive Displaces C-terminal tail Lck_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck Associated with ITAMs ITAMs Lck->ITAMs Phosphorylates ZAP70 ZAP-70 ITAMs->ZAP70 Recruits & Activates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylates Downstream_Pathways Downstream Pathways (e.g., PLCγ1, PI3K) LAT_SLP76->Downstream_Pathways Activate Fyn_Signaling_Pathway Integrin_Receptor Integrin Receptor Fyn Fyn Integrin_Receptor->Fyn Activates FAK Focal Adhesion Kinase (FAK) Fyn->FAK Phosphorylates Ras_Pathway Ras Signaling Pathway FAK->Ras_Pathway Activates Cell_Growth_Motility Cell Growth & Motility Ras_Pathway->Cell_Growth_Motility Promotes Experimental_Workflow cluster_kinase_assay In Vitro Kinase Assay cluster_ppi_assay Protein-Protein Interaction Assay KA_Start Prepare Reaction Mix (Kinase, Substrate, Buffer) KA_Add_Activator Add this compound or other activators KA_Start->KA_Add_Activator KA_Initiate Add ATP KA_Add_Activator->KA_Initiate KA_Incubate Incubate at 30°C KA_Initiate->KA_Incubate KA_Stop Stop Reaction KA_Incubate->KA_Stop KA_Detect Detect Phosphorylation KA_Stop->KA_Detect KA_Analyze Calculate Activity (EC50) KA_Detect->KA_Analyze PPI_Start Cell Lysis PPI_Incubate Incubate with Biotinylated this compound PPI_Start->PPI_Incubate PPI_Pulldown Pulldown with Streptavidin Beads PPI_Incubate->PPI_Pulldown PPI_Wash Wash Beads PPI_Pulldown->PPI_Wash PPI_Elute Elute Bound Proteins PPI_Wash->PPI_Elute PPI_Analyze SDS-PAGE & Western Blot PPI_Elute->PPI_Analyze

References

A Comparative Analysis of EPQpYEEIPIYL: In Vitro Efficacy vs. In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic phosphopeptide, EPQpYEEIPIYL, has emerged as a potent and specific tool for the in vitro investigation of Src homology 2 (SH2) domain-mediated signaling pathways. Derived from a sequence in the hamster polyoma middle T antigen, this peptide acts as a high-affinity ligand for the SH2 domains of Src family kinases, leading to their activation.[1][2][3] This guide provides a comprehensive comparison of the well-documented in vitro effects of this compound with its largely unexplored in vivo potential, offering supporting experimental data and detailed protocols for key assays.

Data Presentation: Quantitative Comparison

The in vitro activity of this compound is characterized by its strong and specific binding to the SH2 domains of several Src family kinases. This interaction displaces the kinase's own C-terminal inhibitory tail from its SH2 domain, leading to a conformational change that activates the kinase. The following table summarizes the available quantitative data on the binding affinity of this compound for various Src family SH2 domains.

Src Family KinaseBinding Affinity (Kd)MethodReference
Lck~1 nMX-ray Crystallography[4]
Src~3-6 nMNot specified[5]
HckActivation observed, specific Kd not reportedNot applicable
FynActivation observed, specific Kd not reportedNot applicable

Note: While this compound is known to activate Hck and Fyn, specific dissociation constants (Kd) for its binding to their respective SH2 domains were not found in the reviewed literature.[2][3]

In Vitro vs. In Vivo Effects: A Tale of Two Environments

The utility of this compound has been predominantly demonstrated in controlled in vitro settings. Its effects in a complex biological system (in vivo) remain largely hypothetical due to a lack of published studies.

In Vitro Effects: A Powerful Research Tool
  • Mechanism of Action: this compound competitively binds to the SH2 domain of Src family kinases, disrupting the intramolecular inhibition and leading to kinase activation.[1][2][3] This allows for the precise dissection of Src family kinase-dependent signaling pathways in a laboratory setting.

  • Applications:

    • Biochemical Assays: Used to study the kinetics and specificity of SH2 domain-phosphopeptide interactions.

    • Cell-Free Systems: Employed to investigate the role of Src family kinases in complex cellular processes like apoptosis, as demonstrated in Xenopus egg extracts.

    • Pull-Down Assays: Utilized as a bait to identify and isolate proteins that interact with activated Src family kinases.

In Vivo Potential: Challenges and Opportunities

To date, there are no published studies detailing the in vivo effects, pharmacokinetics, biodistribution, or therapeutic efficacy of this compound. The transition from a valuable in vitro tool to a potential in vivo agent is fraught with challenges inherent to phosphopeptides:

  • Cell Permeability: The negative charge of the phosphate group hinders passive diffusion across cell membranes.

  • Phosphatase Lability: Phosphopeptides are susceptible to rapid dephosphorylation by cellular phosphatases, leading to inactivation.

  • Poor Bioavailability: When administered systemically, peptides are often rapidly cleared and exhibit poor oral bioavailability.

Overcoming these hurdles would require significant chemical modifications, such as the incorporation of cell-penetrating peptide sequences or the use of phosphatase-resistant phosphate mimics.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and extension of these findings.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

This assay measures the binding of a fluorescently labeled peptide (like a version of this compound) to an SH2 domain. The principle is that a small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a much larger SH2 domain protein, the tumbling rate slows down, leading to an increase in fluorescence polarization.

Materials:

  • Purified, recombinant SH2 domain of the target kinase (e.g., Lck, Src).

  • Fluorescently labeled this compound peptide (e.g., with fluorescein).

  • Binding buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/ml bovine gamma globulin, 0.02% sodium azide).

  • Black, low-volume 384-well plates.

  • A plate reader capable of measuring fluorescence polarization.

Protocol:

  • Prepare a serial dilution of the unlabeled this compound peptide for a competition assay, or the SH2 domain for a direct binding assay.

  • Add a fixed concentration of the fluorescently labeled peptide to each well.

  • Add the varying concentrations of the SH2 domain or unlabeled competitor peptide.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Plot the fluorescence polarization values against the concentration of the titrant to determine the binding affinity (Kd).

GST Pull-Down Assay to Identify Interacting Proteins

This technique uses a Glutathione S-transferase (GST)-tagged SH2 domain to "pull down" interacting proteins from a cell lysate.

Materials:

  • GST-tagged SH2 domain fusion protein (e.g., GST-Src SH2).

  • Glutathione-agarose beads.

  • Cell lysate from cells of interest.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

  • Wash buffer (lysis buffer with a lower concentration of detergent).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione).

  • SDS-PAGE gels and Western blotting reagents.

Protocol:

  • Incubate the GST-SH2 domain fusion protein with glutathione-agarose beads to immobilize the fusion protein.

  • Wash the beads to remove any unbound fusion protein.

  • Incubate the beads with the cell lysate to allow for the binding of interacting proteins.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using the elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification.

Xenopus Cell-Free Apoptosis Assay

This assay uses extracts from Xenopus laevis eggs to reconstitute apoptotic events in a test tube. The effect of adding substances like this compound on apoptosis can be observed by monitoring nuclear morphology and caspase activation.

Materials:

  • Xenopus laevis egg extracts.

  • Demembranated sperm nuclei.

  • Energy mix (ATP, phosphocreatine, creatine phosphokinase).

  • This compound peptide.

  • Fluorescent DNA dye (e.g., Hoechst 33342).

  • Caspase substrate with a fluorescent reporter.

  • Fluorescence microscope.

  • Fluorometer.

Protocol:

  • Prepare the Xenopus egg extracts as previously described in the literature.

  • Add demembranated sperm nuclei to the extracts, which will decondense and form functional nuclei.

  • Supplement the extracts with the energy mix.

  • Add this compound at various concentrations to the experimental samples.

  • Incubate the reactions at room temperature.

  • At different time points, take aliquots for analysis:

    • Nuclear Morphology: Stain with a DNA dye and observe under a fluorescence microscope for signs of apoptosis (chromatin condensation, nuclear fragmentation).

    • Caspase Activation: Add the caspase substrate and measure the fluorescence increase using a fluorometer.

  • Compare the results from the this compound-treated samples to the control samples to determine the effect of Src family kinase activation on apoptosis in this system.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows associated with this compound.

EPQpYEEIPIYL_Signaling_Pathway cluster_Inhibition Inhibited State cluster_Activation Activation by this compound Src_inactive Inactive Src Kinase SH2_inactive SH2 Domain pY_tail Phosphorylated C-terminal Tail (pY) EPQ This compound pY_tail->SH2_inactive Intramolecular Interaction SH2_active SH2 Domain EPQ->SH2_active High-Affinity Binding Src_active Active Src Kinase pY_tail_free Released C-terminal Tail Substrate Substrate Src_active->Substrate Kinase Activity pSubstrate Phosphorylated Substrate Src_active->pSubstrate

Caption: Mechanism of Src kinase activation by this compound.

In_Vitro_vs_In_Vivo_Workflow cluster_InVitro In Vitro Workflow (Established) cluster_InVivo In Vivo Workflow (Hypothetical) Peptide This compound Assay Biochemical/Cell-Free Assay (e.g., FP, Pull-down, Xenopus extract) Peptide->Assay Modified_Peptide Modified this compound (e.g., with CPP, phosphatase resistance) Peptide->Modified_Peptide Chemical Modification Data Quantitative Data (Binding affinity, functional effect) Assay->Data Animal_Model Animal Model of Disease Modified_Peptide->Animal_Model PK_PD Pharmacokinetics/Pharmacodynamics Studies Animal_Model->PK_PD Efficacy Efficacy & Toxicity Assessment PK_PD->Efficacy

Caption: Comparison of established in vitro and hypothetical in vivo workflows.

References

A Comparative Guide to the Reproducibility and Efficacy of the Src Family Kinase Activator, EPQpYEEIPIYL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic phosphopeptide EPQpYEEIPIYL with other commercially available activators of the Src family of non-receptor tyrosine kinases. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs, with a focus on reproducibility and statistical robustness.

Introduction to this compound

The peptide this compound is a well-characterized synthetic phosphopeptide that acts as a potent activator of Src family kinases[1][2][3][4]. Its mechanism of action involves binding to the Src Homology 2 (SH2) domain of Src family members, such as Lck, Hck, and Fyn, thereby disrupting the autoinhibitory conformation of the kinase and promoting its activation[2][5]. This targeted mode of action makes this compound a valuable tool for studying the downstream signaling pathways and cellular functions regulated by Src kinases.

Comparative Analysis of Src Family Kinase Activators

To provide a clear comparison, the following table summarizes the key characteristics of this compound and selected alternative Src family kinase activators. While direct comparative studies on the potency of all these compounds are limited, this table compiles available data on their mechanism of action and effective concentrations to guide experimental design.

ActivatorChemical ClassMechanism of ActionReported Effective Concentration / PotencyKey References
This compound PhosphopeptideBinds to the SH2 domain of Src family kinases, disrupting autoinhibition.High-affinity ligand for Lck and Src SH2 domains.[2][5][2][4][5]
Tolimidone (MLR-1023) Small MoleculeAllosteric activator of Lyn kinase (a Src family member).EC50 of 63 nM for Lyn kinase activation.[6][7][6][7][8]
Propionyl-L-carnitine L-carnitine derivativeActivates Src kinase as an upstream stimulator of the PI3 kinase-Akt pathway.[9][10][11][12]Induces Src activation in endothelial cells.[9][9][10][11][12]
Ganglioside GM2 GlycosphingolipidActivates the FAK/Src/Erk-MAPK signaling pathway.[6][13][14][15][16][17]Induces proliferation in vascular smooth muscle cells.[13][6][13][14][15][16][17]
15-deoxy-Δ12,14-Prostaglandin D2 (15d-PGJ2) ProstaglandinCan indirectly influence Src signaling through various pathways.[18][19][20][21][22]Potent biological effects at micromolar concentrations.[22][18][19][20][21][22]

Experimental Protocols

Reproducibility of experimental results is paramount in scientific research. The following are detailed methodologies for key experiments involving the activation of Src family kinases.

In Vitro Src Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits and provides a robust method for quantifying Src kinase activity.

Materials:

  • Purified active Src kinase

  • This compound or alternative activator

  • Src kinase substrate peptide (e.g., Poly(Glu,Tyr) 4:1)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, the desired concentration of the substrate peptide, and the purified Src enzyme in the wells of a 96-well plate.

  • Add the Src activator (e.g., this compound) at various concentrations to the appropriate wells. Include a vehicle control.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring linear reaction kinetics.

  • Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding the ADP-Glo™ Reagent, incubating for 40 minutes at room temperature, then adding the Kinase Detection Reagent and incubating for another 30 minutes.[1]

  • Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[1]

SH2 Domain Binding Assay (Competitive Binding)

This assay is particularly relevant for activators like this compound that function by binding to the SH2 domain.

Materials:

  • Recombinant protein containing the Src SH2 domain tagged with a detectable marker (e.g., GST or DNA).

  • Immobilized phosphopeptide ligand known to bind the Src SH2 domain.

  • This compound or other test compounds.

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).

  • Detection reagents appropriate for the tag (e.g., anti-GST antibody conjugated to HRP for ELISA, or qPCR for DNA-tagged protein).

Procedure:

  • Incubate the DNA-tagged Src SH2 domain protein with the immobilized phosphopeptide ligand in the presence of varying concentrations of the test compound (e.g., this compound).[23]

  • Allow the binding reaction to reach equilibrium (e.g., 1 hour at 25°C with shaking).[24]

  • Wash the solid support (e.g., magnetic beads) to remove unbound protein.[24]

  • Elute the bound protein from the support.[24]

  • Quantify the amount of eluted, tagged SH2 domain protein using a suitable detection method like qPCR.[23] A lower signal indicates successful competition by the test compound.

Statistical Analysis and Reproducibility

To ensure the reliability of the experimental findings, appropriate statistical analysis is crucial.

  • Dose-Response Curves: For kinase activation or binding assays, data should be plotted as the response (e.g., luminescence, amount of bound protein) versus the logarithm of the activator concentration. A non-linear regression analysis (e.g., sigmoidal dose-response) should be used to determine the EC50 or IC50 values.

  • Replicates and Controls: All experiments should be performed with a sufficient number of technical and biological replicates to assess variability. Appropriate controls, including vehicle-only and positive controls, are essential for data interpretation.

  • Statistical Tests: To compare the potency of different activators, statistical tests such as t-tests or ANOVA followed by post-hoc tests should be employed to determine if the observed differences in EC50 or IC50 values are statistically significant.

Visualizing Src Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway activated by Src family kinases and a typical experimental workflow.

Src_Signaling_Pathway cluster_Src Src Kinase Activator This compound SH2 SH2 Domain Activator->SH2 binds to Src Src Family Kinase (Inactive) Src_Active Src Family Kinase (Active) Src->Src_Active Activation PI3K PI3K Src_Active->PI3K MAPK Ras/Raf/MEK/ERK Src_Active->MAPK STAT3 STAT3 Src_Active->STAT3 Adhesion Cell Adhesion & Motility Src_Active->Adhesion Akt Akt/mTOR PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation MAPK->Proliferation STAT3->Proliferation

Caption: Simplified signaling pathway of Src family kinase activation by this compound.

Experimental_Workflow Start Start: Prepare Reagents Reaction_Setup Set up Kinase Reaction (Enzyme, Substrate, Activator) Start->Reaction_Setup Initiation Initiate Reaction (Add ATP) Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Detection Detect Kinase Activity (e.g., Luminescence) Incubation->Detection Analysis Data Analysis (EC50 Calculation) Detection->Analysis End End Analysis->End

Caption: General workflow for an in vitro Src kinase assay.

References

Validating EPQpYEEIPIYL Targets: A Comparative Guide to Knockdown Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic phosphopeptide EPQpYEEIPIYL is a known activator of Src family kinases, binding to their Src Homology 2 (SH2) domains.[1][2][3][4][5] Members of this kinase family, such as Lck, Hck, and Fyn, are pivotal players in a multitude of cellular signaling pathways.[1][2] Validating the specific downstream targets and functions of these kinases is a critical step in drug discovery and basic research. Gene knockdown studies offer a powerful approach to elucidate the roles of these target proteins by transiently reducing their expression.[6][7][8][9]

This guide provides a comparative overview of the most common knockdown technologies—short interfering RNA (siRNA), short hairpin RNA (shRNA), and CRISPR interference (CRISPRi)—to aid researchers in selecting the optimal method for validating the targets of this compound-activated pathways.

Comparison of Knockdown Technologies
FeaturesiRNA (Small Interfering RNA)shRNA (Short Hairpin RNA)CRISPRi (CRISPR interference)
Mechanism Post-transcriptional gene silencing by guiding the RNA-induced silencing complex (RISC) to cleave target mRNA.[11]A DNA vector expresses a short hairpin RNA, which is processed by the cell's machinery (Dicer) into siRNA to initiate RNAi.A catalytically deactivated Cas9 (dCas9) protein, guided by a single guide RNA (sgRNA), binds to the target gene's promoter region, sterically blocking transcription.[12][13]
Delivery Method Transient transfection of synthetic RNA duplexes.[6]Transfection of plasmid DNA or transduction with viral vectors (e.g., lentivirus, adenovirus).Transfection of plasmids encoding dCas9 and sgRNA, or transduction with viral vectors.[12]
Duration of Effect Transient (typically 3-7 days), as the synthetic siRNAs are diluted with cell division.[6]Can be transient (plasmid) or stable (viral integration), allowing for long-term gene silencing.[14][15]Can be transient or stable, depending on the delivery method.[12][16]
Efficiency Highly variable depending on transfection efficiency and cell type. Optimization is often required.[17]Generally high and can be selected for, especially with viral delivery. Can achieve 75-90% knockdown.[14][15]Can achieve significant knockdown (up to 32-fold inhibition in some systems) and is often highly specific.[18]
Off-Target Effects Can occur due to partial complementarity with unintended mRNAs. Using pools of multiple siRNAs can mitigate this.[11]Can occur and may lead to cellular toxicity at high expression levels.[7] Careful design and use of controls are necessary.Generally considered to have fewer off-target effects than RNAi methods, as it relies on DNA binding, not mRNA hybridization.[10]
Best For Rapid, transient knockdown for initial target screening and validation in easily transfectable cells.[6]Long-term studies, stable cell line generation, and use in difficult-to-transfect cells (with viral vectors).[15][19]Precise and potent gene repression, especially for studying essential genes or when RNAi proves ineffective.[13][16]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are generalized protocols for the key knockdown experiments.

siRNA-Mediated Knockdown Protocol

This protocol outlines a typical workflow for transiently knocking down a target gene in cultured cells using siRNA.

Materials:

  • Non-targeting (scrambled) siRNA control.

  • Transfection reagent (e.g., lipid-based).

  • Opti-MEM® I Reduced Serum Medium.

  • Appropriate cell culture plates, media, and supplements.

  • RNase-free water and tubes.

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells in antibiotic-free medium to achieve 50-75% confluency at the time of transfection.[22]

  • siRNA Preparation: Dilute the siRNA stock solution (e.g., 20 µM) in an appropriate volume of Opti-MEM®. In a separate tube, dilute the transfection reagent in Opti-MEM®.[22]

  • Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.[22]

  • Transfection: Add the siRNA-transfection reagent complexes drop-wise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time will depend on the target protein's turnover rate.

  • Validation of Knockdown: Harvest the cells to assess knockdown efficiency.

    • mRNA Level: Perform quantitative real-time PCR (qRT-PCR) to measure the reduction in target mRNA levels. This is the most direct measure of siRNA efficacy.[17][23]

shRNA-Mediated Knockdown via Lentiviral Transduction

This protocol is for creating stable cell lines with long-term target gene suppression.

Materials:

  • Lentiviral vector encoding an shRNA targeting the gene of interest.

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells for virus production.

  • Target cells for transduction.

  • Polybrene or other transduction enhancement reagent.

  • Puromycin or other selection antibiotic corresponding to the vector's resistance marker.

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Virus Titer Determination: Determine the viral titer to establish the appropriate multiplicity of infection (MOI).

  • Cell Transduction: Seed target cells to be 60-70% confluent.[19] Add the lentiviral particles to the cells along with polybrene to enhance transduction efficiency.

  • Selection of Stable Cells: 48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Expansion and Validation: Expand the antibiotic-resistant cells. Validate knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.[19]

CRISPRi-Mediated Knockdown Protocol

This protocol describes the use of a dCas9-repressor fusion and an sgRNA to inhibit gene transcription.

Materials:

  • Expression vector for dCas9 fused to a transcriptional repressor domain (e.g., KRAB).[16]

  • Expression vector for a single guide RNA (sgRNA) targeting the promoter of the gene of interest.

  • Transfection reagent or viral delivery system.

  • Target cells.

Procedure:

  • sgRNA Design: Design and clone an sgRNA sequence that targets the promoter region of the gene of interest, typically within 50-300 bp of the transcription start site.

  • Delivery to Cells:

    • Transient: Co-transfect the target cells with the dCas9-repressor plasmid and the sgRNA plasmid.

    • Stable: Generate a stable cell line expressing the dCas9-repressor. Then, introduce the sgRNA via a separate plasmid or viral vector.[12]

  • Incubation: Allow 48-96 hours for the CRISPRi machinery to be expressed and to repress the target gene.

  • Validation of Knockdown: Assess the reduction in gene expression.

    • mRNA Level: Use qRT-PCR to quantify the decrease in target gene transcripts.

    • Protein Level: Confirm protein reduction via Western blot.

    • Functional Assays: Perform relevant functional assays to confirm the phenotypic consequences of the gene knockdown.

Visualizing Pathways and Workflows

Src Family Kinase Signaling Pathway

The peptide this compound activates Src family kinases by binding to their SH2 domains. This initiates a cascade of downstream signaling events that can influence cell proliferation, survival, and migration.

Src_Signaling_Pathway This compound This compound SH2_Domain SH2 Domain This compound->SH2_Domain Binds to Src_Kinase Src Family Kinase (e.g., Lck, Fyn, Hck) Substrate Substrate Proteins (e.g., FAK, STAT3) Src_Kinase->Substrate Phosphorylates SH2_Domain->Src_Kinase Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Substrate->Downstream Activates Response Cellular Response (Proliferation, Migration, Survival) Downstream->Response Leads to

Caption: Activation of Src family kinases by the this compound peptide.

Experimental Workflow for Target Validation

The process of validating a potential drug target using knockdown technologies follows a logical sequence from hypothesis to functional confirmation.

Knockdown_Workflow Start Hypothesis: Target Protein is involved in this compound-mediated pathway Design Design Knockdown Reagents (siRNA, shRNA, or sgRNA) Start->Design Delivery Deliver to Cells (Transfection/Transduction) Design->Delivery Validation Validate Knockdown (qRT-PCR, Western Blot) Delivery->Validation Validation->Design Insufficient Knockdown Phenotype Phenotypic Assay (e.g., Proliferation, Apoptosis) Validation->Phenotype Sufficient Knockdown Conclusion Conclusion: Target is validated/invalidated Phenotype->Conclusion

Caption: General workflow for validating a gene target using knockdown studies.

References

Safety Operating Guide

Proper Disposal Procedures for the Hypothetical Compound "Exemplar-PQR"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "EPQpYEEIPIYL" is not a recognized chemical substance. The following information provides a generalized framework for the proper disposal of a hypothetical hazardous chemical, referred to as "Exemplar-PQR," based on established laboratory safety protocols. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are working with and adhere to their institution's and local authorities' waste disposal regulations.

Essential Safety and Logistical Information

Proper management and disposal of chemical waste are critical to ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.[1] Improper disposal can lead to environmental contamination, significant fines, and potential legal repercussions.[1] This guide provides a procedural, step-by-step approach to the disposal of the hypothetical hazardous compound "Exemplar-PQR."

Understanding "Exemplar-PQR": A Fictional Safety Data Sheet (SDS) Summary

A Safety Data Sheet (SDS) is a standardized document that contains crucial information about a chemical's properties, hazards, and safe handling procedures.[2][3][4] All laboratory personnel must be trained on how to read, understand, and access SDSs for the chemicals they handle.[5]

Fictional SDS Summary for "Exemplar-PQR"

SectionSummary of Fictional Data for "Exemplar-PQR"
1: Identification Product Name: Exemplar-PQR
2: Hazard(s) Identification GHS Classification: Acute Toxicity, Oral (Category 3); Skin Corrosion/Irritation (Category 2); Serious Eye Damage/Eye Irritation (Category 1); Carcinogenicity (Category 2)
7: Handling and Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed.
8: Exposure Controls/Personal Protection PPE: Chemical-resistant gloves, safety goggles, lab coat. Use in a chemical fume hood.
9: Physical and Chemical Properties Appearance: White crystalline solid. Solubility: Soluble in organic solvents (e.g., methanol, DMSO).
10: Stability and Reactivity Stable under normal conditions. Avoid contact with strong oxidizing agents.
13: Disposal Considerations Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Step-by-Step Disposal Protocol for "Exemplar-PQR"

This protocol outlines the key steps for the safe disposal of "Exemplar-PQR" waste generated during research activities.

1. Waste Identification and Segregation:

  • Properly identify all "Exemplar-PQR" waste streams, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Segregate "Exemplar-PQR" waste from other chemical waste streams at the point of generation to prevent incompatible materials from mixing.[6][7][8] For instance, never mix flammable waste with waste containing oxidizers.[9]

2. Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container for waste collection.[1][6] The original container is often a suitable choice if it is in good condition.[7]

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("Exemplar-PQR"), and a list of all constituents, including solvents, with their approximate percentages.[1][7][10] Do not use abbreviations.[10]

  • The label should also include the accumulation start date, the principal investigator's name, and the laboratory location.[1]

3. Waste Accumulation and Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][11]

  • Keep waste containers closed at all times, except when adding waste.[6][8][11]

  • Ensure secondary containment, such as a tray or bin, is used for liquid waste containers to contain any potential spills.[6][7][8]

  • Adhere to the maximum allowable quantities for waste accumulation in an SAA, which is typically 55 gallons of hazardous waste or one quart for acutely toxic (P-listed) waste.[11]

4. Requesting Waste Pickup:

  • Once a waste container is full or has been in accumulation for the maximum allowed time (often up to one year, but institutional policies may vary), a waste pickup must be requested from the institution's Environmental Health and Safety (EHS) department.[6][7][11]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[9]

5. Disposal of Empty Containers:

  • A container that held "Exemplar-PQR" must be triple-rinsed with a suitable solvent.[8] The first rinseate must be collected and disposed of as hazardous waste.[6] For acutely toxic chemicals, the first three rinses must be collected as hazardous waste.[6]

  • After rinsing, the label on the empty container must be defaced or removed before disposal in the regular trash or designated glass disposal.[6][12]

Data Presentation: "Exemplar-PQR" Waste Profile

The following table summarizes the key data points for the proper management of "Exemplar-PQR" waste.

Parameter"Exemplar-PQR" SpecificationDisposal Guideline
Physical State Solid (crystalline), Solutions in organic solventsCollect solid and liquid waste separately.
EPA Hazardous Waste Classification Characteristic Waste (Toxicity), P-Listed Waste (Acutely Toxic)Handle as acutely hazardous waste. Do not mix with other waste streams.
Compatible Container Material High-density polyethylene (HDPE), GlassUse containers made of these materials for waste accumulation.
Incompatible Materials Strong Oxidizing AgentsDo not store or mix with oxidizing waste.[7]
Required Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coatAlways wear appropriate PPE when handling "Exemplar-PQR" waste.

Experimental Protocols

While "Exemplar-PQR" is a fictional compound, a typical experimental protocol that would generate waste requiring the above disposal procedures could be an in vitro cytotoxicity assay.

Methodology for a Hypothetical Cytotoxicity Assay:

  • Stock Solution Preparation: A 10 mM stock solution of "Exemplar-PQR" is prepared by dissolving the crystalline solid in dimethyl sulfoxide (DMSO). This generates a concentrated hazardous waste stream.

  • Cell Treatment: Cancer cell lines are cultured in 96-well plates and treated with serial dilutions of the "Exemplar-PQR" stock solution. This step generates contaminated plasticware (pipette tips, well plates) that must be disposed of as solid hazardous waste.

  • Assay Endpoint: After a 72-hour incubation, cell viability is assessed using a commercial colorimetric assay. The remaining solutions in the well plates are considered liquid hazardous waste.

All waste generated from this protocol, including the stock solution, contaminated labware, and final assay solutions, must be disposed of following the step-by-step procedures outlined above.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of "Exemplar-PQR" waste.

start Waste Generation (e.g., from experiment) identify Identify Waste Type (Solid, Liquid, Sharps) start->identify segregate Segregate Waste (Keep 'Exemplar-PQR' separate) identify->segregate container Select Compatible Container segregate->container label_container Label Container Correctly ('Hazardous Waste', contents, date) container->label_container store Store in Satellite Accumulation Area (Secondary Containment) label_container->store add_waste Add Waste to Container store->add_waste is_full Is Container Full? request_pickup Request EHS Pickup is_full->request_pickup Yes is_full->add_waste No end Waste Disposed by EHS request_pickup->end add_waste->is_full

Caption: Workflow for the disposal of "Exemplar-PQR" waste.

References

Essential Safety and Logistical Information for Handling Novel Chemical Compound EPQpYEEIPIYL

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "EPQpYEEIPIYL" is not a recognized chemical entity. This guide provides essential safety and logistical information for handling a novel or uncharacterized chemical compound in a laboratory setting, based on established best practices for managing unknown potential hazards. Researchers, scientists, and drug development professionals should use this as a foundational document, to be adapted as more information about the compound's specific properties becomes available.

Hazard Identification and Risk Assessment

Before handling any novel compound, a thorough risk assessment is paramount. Since the specific hazards of this compound are unknown, it must be treated as a potentially hazardous substance.[1][2] The risk assessment process involves evaluating both the intrinsic hazardous properties of the substance and the potential for exposure.[3][4]

Key Principles:

  • Assume Toxicity: Treat all new compounds and substances of unknown toxicity as toxic substances.[1]

  • Minimize Exposure: All laboratory procedures should be designed to minimize the potential for skin contact, inhalation, and ingestion.[1]

  • Assess All Potential Hazards: Consider all potential hazard classes, including corrosive, ignitable, oxidizing, reactive, toxic, and radioactive properties.[5]

A summary of potential hazards and the corresponding safety precautions is provided in the table below.

Potential Hazard Safety Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Avoid direct contact, use engineering controls (fume hood), and wear appropriate PPE.
Skin Corrosion/Irritation Wear chemical-resistant gloves and a lab coat. Avoid direct contact.
Serious Eye Damage/Irritation Wear safety goggles or a face shield.[6][7]
Respiratory or Skin Sensitization Use in a well-ventilated area or fume hood. Wear appropriate respiratory protection if aerosols may be generated.
Germ Cell Mutagenicity Handle with extreme caution, using all prescribed engineering controls and PPE.
Carcinogenicity Treat as a potential carcinogen. Minimize exposure and use appropriate containment.
Reproductive Toxicity Handle with extreme caution, particularly for personnel of reproductive age.
Flammability Store away from ignition sources. Use in a well-ventilated area.
Reactivity Avoid mixing with incompatible materials.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling a substance with unknown properties.[9] A multi-layered approach to PPE is recommended to ensure comprehensive protection.

Summary of Required PPE:

PPE Category Specific Item Material/Standard Purpose
Eye and Face Protection Safety Goggles with Side ShieldsANSI Z87.1Protects against chemical splashes and flying particles.[6]
Face ShieldTo be worn over safety gogglesProvides an additional layer of protection for the face and neck.[10]
Skin and Body Protection Chemical-Resistant Lab CoatFlame-resistant, tight-fitting cuffsProtects skin and clothing from splashes.
Chemical-Resistant ApronTo be worn over the lab coatProvides an additional layer of chemical resistance.
Hand Protection Double Gloving RecommendedInner Glove: NitrileOuter Glove: Chemical-resistant (e.g., neoprene, butyl rubber)Protects hands from chemical contact. The outer glove should be selected based on potential solvent use.[6][7]
Respiratory Protection N95 Respirator or HigherNIOSH-approvedTo be used when there is a risk of inhaling airborne particles.
Full-Face or Half-Mask Air-Purifying RespiratorNIOSH-approvedRequired if the substance is volatile or if procedures may generate aerosols.[11]

Experimental Protocols: Handling this compound

Adherence to strict protocols is essential to ensure safety and prevent contamination.

3.1. Preparation and Weighing:

  • Work Area Preparation: All handling of this compound powder should be conducted within a certified chemical fume hood. The work surface should be covered with absorbent, disposable bench paper.

  • PPE Donning: Before entering the designated work area, don all required PPE in the correct order (see diagram below).

  • Weighing: Use an analytical balance inside the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Aliquotting: Prepare aliquots of the desired quantity for immediate use to minimize the need to repeatedly open the primary container.

  • Labeling: All containers holding this compound, including temporary ones, must be clearly labeled with the compound name, concentration, date, and your initials.[5][12][13]

3.2. Solution Preparation:

  • Solvent Selection: Use the least hazardous solvent possible for your experiment.

  • Dissolution: Add the solvent to the weighed this compound in a sealed container within the fume hood.

  • Mixing: Use a vortex mixer or sonicator as needed, ensuring the container remains sealed to prevent aerosol generation.

3.3. Post-Experiment Decontamination:

  • Work Surface: Wipe down all surfaces within the fume hood with an appropriate deactivating agent (if known) or a suitable solvent, followed by a general-purpose cleaner.

  • Equipment: All non-disposable equipment that came into contact with this compound must be decontaminated.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination (see diagram below). Wash hands thoroughly after removing all PPE.[2]

Visual Workflows

PPE_Donning_Procedure start Start lab_coat Don Lab Coat start->lab_coat respirator Don Respirator lab_coat->respirator goggles Don Safety Goggles respirator->goggles face_shield Don Face Shield goggles->face_shield inner_gloves Don Inner Gloves face_shield->inner_gloves outer_gloves Don Outer Gloves inner_gloves->outer_gloves end_don Enter Work Area outer_gloves->end_don

PPE Donning Sequence

PPE_Doffing_Procedure start Exit Work Area outer_gloves Remove Outer Gloves start->outer_gloves face_shield Remove Face Shield outer_gloves->face_shield lab_coat Remove Lab Coat face_shield->lab_coat inner_gloves Remove Inner Gloves lab_coat->inner_gloves goggles Remove Goggles inner_gloves->goggles respirator Remove Respirator goggles->respirator wash_hands Wash Hands Thoroughly respirator->wash_hands end_doff End wash_hands->end_doff

PPE Doffing Sequence

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[14]

Waste Segregation and Collection:

Waste Stream Container Type Labeling Requirements Disposal Procedure
Solid Waste (contaminated gloves, bench paper, etc.) Labeled, sealed plastic bag inside a secondary container"Hazardous Waste - Solid," "this compound," and other chemical constituentsDispose of through the institution's hazardous waste management program.
Liquid Waste (unused solutions, rinsates) Labeled, sealed, chemical-resistant container"Hazardous Waste - Liquid," "this compound," and all solvent components with percentagesDispose of through the institution's hazardous waste management program. Do not pour down the drain.[8][12]
Sharps (contaminated needles, scalpels) Puncture-resistant sharps container"Hazardous Waste - Sharps," "this compound"Dispose of through the institution's hazardous waste management program.
Empty Containers Original container"Empty"Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of according to institutional guidelines.[15]

General Disposal Principles:

  • Do Not Mix Wastes: Avoid mixing unknown chemicals with other waste streams.[12]

  • Label All Waste Containers: Clearly label all waste containers with their contents.[13][16]

  • Follow Institutional Procedures: Adhere to your institution's specific hazardous waste disposal procedures.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and the institution's environmental health and safety (EHS) office.

  • Secure: Prevent entry into the spill area.

  • Do Not Clean Up Alone: Only trained personnel with the appropriate PPE and spill kits should clean up spills of unknown hazardous materials.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide any available information about the compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.